Galidesivir triphosphate
Description
Properties
Molecular Formula |
C11H18N5O12P3 |
|---|---|
Molecular Weight |
505.21 g/mol |
IUPAC Name |
[[(2R,3R,4S,5S)-5-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxypyrrolidin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O12P3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(18)9(17)5(16-7)2-26-30(22,23)28-31(24,25)27-29(19,20)21/h1,3,5,7,9-10,13,16-18H,2H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t5-,7+,9-,10+/m1/s1 |
InChI Key |
NMSMIMMTMMGSHI-KUBHLMPHSA-N |
Isomeric SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Galidesivir Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent, an adenosine (B11128) nucleoside analog that shows activity against a wide range of RNA viruses.[1][2] Its mechanism of action relies on its intracellular conversion to the active triphosphate form, Galidesivir triphosphate (Gal-TP or BCX4430-TP).[1][3][4][5] This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[2][5][6][7]
While the conversion to this compound occurs naturally within host cells via cellular kinases, the direct chemical synthesis of this active metabolite is essential for in vitro assays, mechanistic studies, and further drug development.[1][8] However, direct chemical triphosphorylation of the Galidesivir nucleoside is noted to be challenging.[8] This guide details the reported protocols for the chemical synthesis of this compound, summarizes key quantitative data, and provides visual workflows of both the biological activation and chemical synthesis pathways.
I. Intracellular Activation Pathway
Galidesivir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to become active. Upon entering a host cell, it undergoes a three-step phosphorylation process catalyzed by host cellular kinases to yield the pharmacologically active this compound.[1][2][3] This biological pathway ensures that the active drug is generated at the site of infection.
Caption: Intracellular phosphorylation pathway of Galidesivir to its active triphosphate form.
II. Chemical Synthesis Protocols for this compound
The chemical synthesis of this compound (Gal-TP) has been achieved through multi-step procedures involving protection, phosphorylation, and purification. Direct triphosphorylation is inefficient; therefore, stepwise approaches are preferred.[8]
A reported higher-yielding method involves the protection of the Galidesivir nucleoside, followed by a stepwise phosphorylation and subsequent deprotection.[8][9] This approach provides a 27% overall yield from the protected intermediate.[8][9]
This protocol is analogous to the higher-yielding synthesis reported in the literature.[8][9]
-
Protection: The synthesis begins with a 2′,3′-di-O-isopropylidene-protected Galidesivir substrate. This protects the hydroxyl groups on the ribose-like ring, ensuring the subsequent phosphorylation occurs at the 5' position.
-
Monophosphorylation: The protected substrate undergoes monophosphorylation at the 5'-hydroxyl group using a phosphorylating agent such as phosphoryl chloride. This step yields the 5'-monophosphate derivative.
-
Coupling with Pyrophosphate: The resulting monophosphate is then coupled with pyrophosphate to form the triphosphate moiety.
-
Deprotection and Purification: The protecting groups (isopropylidene and any carbamate (B1207046) on the nucleobase, such as Cbz) are removed. For instance, a Cbz group can be removed via hydrogenolysis.[8][9] The final this compound product is purified using ion-pair reversed-phase flash chromatography to yield a material suitable for enzymatic assays.[8][9]
Caption: Stepwise chemical synthesis workflow for this compound.
III. Quantitative Data Summary
The following tables summarize the reported yields for the chemical synthesis and the inhibitory concentrations of the resulting this compound against viral polymerases.
Table 1: Chemical Synthesis Yields
| Synthesis Method | Starting Material | Overall Yield | Reference |
| Stepwise Phosphorylation via Monophosphate Intermediate | 2′,3′-di-O-isopropylidene-protected substrate | 27% | [8][9] |
| Method via Trifluoroacetamide-protected Intermediate | Galidesivir | 15% | [8] |
| One-pot Triphosphorylation under Yoshikawa conditions | N-Cbz-protected Galidesivir | Low-yielding | [8] |
Table 2: In Vitro Inhibitory Activity of Synthesized this compound
| Target Enzyme/Virus | Assay Type | Competing Nucleotide Conc. | IC₅₀ Value (μM) | Reference |
| Dengue-2 Virus (DENV2) RdRp | Dinucleotide-primed, homopolymeric poly(U) | 20 μM ATP | 42 ± 12 | [8][10] |
| Zika Virus (ZIKV) RdRp | Dinucleotide-primed, homopolymeric poly(U) | 20 μM ATP | 47 ± 5 | [8][10] |
Table 3: Antiviral Activity of Parent Compound (Galidesivir)
Note: EC₅₀ values reflect the combined efficiency of cellular uptake, phosphorylation, and polymerase inhibition.
| Virus | Cell Line | EC₅₀ Value (μM) | Reference |
| Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | [1] |
| Various RNA Viruses | Various | 3 - 68 | [6] |
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 7. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Synthesis of Galidesivir Triphosphate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent that shows promise in combating a range of RNA viruses. As an adenosine (B11128) nucleoside analog, its therapeutic efficacy is contingent upon its intracellular conversion to the active form, Galidesivir triphosphate (Gal-TP). This process is orchestrated by host cellular kinases, which sequentially phosphorylate the parent compound. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, consolidating current knowledge on its metabolic activation pathway. Due to the limited availability of specific enzymatic synthesis protocols in public literature, this document focuses on the intracellular phosphorylation cascade, the enzymes likely involved, and the prevailing chemical synthesis methodologies used for producing Gal-tTP for research purposes.
Introduction
Galidesivir is a C-adenosine nucleoside analog with demonstrated antiviral activity against a wide array of RNA viruses, including filoviruses, coronaviruses, and flaviviruses.[1][2][3] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of the nascent viral RNA chain.[4][5] However, Galidesivir itself is a prodrug and requires anabolic phosphorylation within the host cell to yield its pharmacologically active triphosphate metabolite, Gal-TP.[1][6] The efficiency of this bioactivation is a critical determinant of the drug's potency and can vary significantly between different cell types.[5][7] Understanding the enzymatic machinery responsible for this transformation is paramount for optimizing its therapeutic application and for the development of novel antiviral strategies.
The Intracellular Phosphorylation Cascade of Galidesivir
The conversion of Galidesivir to Gal-TP is a three-step enzymatic process catalyzed by host cell kinases. This cascade mirrors the phosphorylation of endogenous nucleosides.
-
Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate (B84403) group to the 5'-hydroxyl moiety of Galidesivir, forming Galidesivir monophosphate (Gal-MP).
-
Diphosphorylation: Subsequently, a second phosphate group is added to Gal-MP to yield Galidesivir diphosphate (B83284) (Gal-DP).
-
Triphosphorylation: The final step involves the addition of a third phosphate group to Gal-DP, resulting in the active antiviral agent, this compound (Gal-TP).
This metabolic activation pathway is crucial for the drug's antiviral activity, as the triphosphate form is the substrate recognized and incorporated by the viral RdRp.[2][8]
Putative Enzymes in the Phosphorylation Pathway
While the specific host kinases responsible for the phosphorylation of Galidesivir have not been definitively identified in the available literature, it is widely presumed that enzymes involved in the metabolism of adenosine and other nucleoside analogs play a central role.[6][9]
-
Adenosine Kinase (ADK): As Galidesivir is an adenosine analog, adenosine kinase is a strong candidate for catalyzing the initial phosphorylation step to Gal-MP. ADK is a key enzyme in the purine (B94841) salvage pathway and is known to phosphorylate various adenosine analogs.[7]
-
Nucleoside Monophosphate Kinases (NMPKs): These enzymes are responsible for converting nucleoside monophosphates to diphosphates. Specific NMPKs, such as guanylate kinase (GK) or adenylate kinase (AK), could be involved in the conversion of Gal-MP to Gal-DP.
-
Nucleoside Diphosphate Kinases (NDPKs): These enzymes catalyze the final phosphorylation step, transferring a phosphate group from ATP to a nucleoside diphosphate to form a triphosphate. NDPKs have broad substrate specificity and are likely responsible for the conversion of Gal-DP to Gal-TP.
The cell-line-dependent efficiency of Galidesivir phosphorylation suggests that the expression levels and substrate specificity of these kinases can significantly impact the intracellular concentration of Gal-TP.[5]
In Vitro Synthesis of this compound
Currently, there are no standardized and publicly available protocols for the in vitro enzymatic synthesis of this compound. For research purposes, particularly for use in enzymatic assays with purified viral polymerases, Gal-TP is typically produced via chemical synthesis.[4][6] This approach, while often complex and lower in yield, provides a pure and well-characterized source of the active compound.
The chemical synthesis of Gal-TP is noted to be non-trivial, with direct triphosphorylation of Galidesivir being challenging.[6] A common strategy involves a stepwise approach:
-
Protection of reactive functional groups on the Galidesivir molecule.
-
Stepwise phosphorylation to first yield the monophosphate.
-
Further chemical reactions to introduce the pyrophosphate moiety, forming the triphosphate.
-
Deprotection to yield the final this compound.
Quantitative Data
The available literature provides limited quantitative data on the enzymatic synthesis of this compound itself. However, data on the biological activity of Galidesivir, which is dependent on its phosphorylation, offers indirect insights into the efficiency of this process in different systems.
| Parameter | Virus | Cell Line | Value | Reference |
| EC50 | Rift Valley Fever Virus (RVFV) | Vero | 20.4 µM - 41.6 µM | [1] |
| EC50 | Yellow Fever Virus (YFV) | Vero | 24.5 µM | [9] |
| IC50 (of Gal-TP) | Dengue-2 Virus Polymerase | - | 42 ± 12 µM | [4][6] |
| IC50 (of Gal-TP) | Zika Virus Polymerase | - | 47 ± 5 µM | [4][6] |
EC50 (Half-maximal effective concentration) values reflect the concentration of Galidesivir required to inhibit viral replication by 50% in cell culture, which is dependent on the intracellular conversion to Gal-TP. IC50 (Half-maximal inhibitory concentration) values represent the concentration of chemically synthesized Gal-TP required to inhibit the viral polymerase activity by 50% in an in vitro enzymatic assay.
Visualizing the Process
Signaling Pathway: Intracellular Activation of Galidesivir
Caption: Intracellular metabolic activation of Galidesivir.
Experimental Workflow: In Vitro Analysis of Gal-TP Activity
Caption: Workflow for synthesis and in vitro testing of Gal-TP.
Conclusion and Future Directions
The enzymatic conversion of Galidesivir to its active triphosphate form is a critical step in its antiviral mechanism. While the precise host kinases involved are yet to be fully elucidated, it is clear that this intracellular phosphorylation pathway is essential for the drug's efficacy. The current reliance on complex chemical synthesis to obtain Gal-TP for research highlights a knowledge gap and an opportunity for future investigation.
Future research should focus on:
-
Identification of Specific Kinases: Utilizing techniques such as siRNA screening or proteomic approaches to identify the specific host kinases responsible for each phosphorylation step of Galidesivir.
-
Development of In Vitro Enzymatic Synthesis Protocols: The identification of the key kinases could enable the development of cell-free enzymatic systems for the efficient and scalable production of this compound. This would be a valuable tool for research and development.
-
Correlation of Kinase Expression with Antiviral Efficacy: Investigating the relationship between the expression levels of the identified kinases in different tissues and cell types and the corresponding antiviral activity of Galidesivir. This could provide insights into the tissue-specific efficacy of the drug and inform patient stratification strategies.
A deeper understanding of the enzymatic synthesis of this compound will not only advance the development of this promising antiviral but also contribute to the broader field of nucleoside analog drug development.
References
- 1. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of adenosine kinase by adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Galidesivir (BCX4430): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent developed by BioCryst Pharmaceuticals with funding from U.S. government agencies, including the National Institute of Allergy and Infectious Diseases (NIAID).[1][2] As an adenosine (B11128) nucleoside analog, it targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[3][4] This mechanism provides activity against a wide array of pathogens.[4][5] Preclinical studies have demonstrated its efficacy in vitro and in animal models against more than 20 RNA viruses across nine families, including filoviruses (Ebola, Marburg), flaviviruses (Zika, Yellow Fever), coronaviruses (SARS-CoV, MERS-CoV), and arenaviruses.[5][6][7][8] Galidesivir has completed Phase 1 clinical trials in healthy volunteers, where it was found to be generally safe and well-tolerated when administered via intramuscular or intravenous routes.[1][9][10] This guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of Galidesivir, presenting key quantitative data, detailed experimental methodologies, and visual representations of its core concepts.
Discovery and Rationale
Galidesivir was originally investigated as a potential treatment for Hepatitis C.[6] Its development was later repurposed to address the threat of highly pathogenic and emerging RNA viruses, particularly those of biodefense concern.[6][11] The rationale was to develop a direct-acting antiviral with a broad spectrum of activity, capable of being deployed against known threats like Ebola and Marburg viruses, as well as future pandemic agents.[4][11] As a nucleoside analog, Galidesivir is designed to mimic the natural building blocks of viral RNA, thereby interfering with the replication process—a strategy successful in other antiviral drugs.[11][12]
Mechanism of Action
Galidesivir's antiviral activity is dependent on its intracellular conversion to an active triphosphate form.[5][12] This process leverages host cell kinases to phosphorylate the parent compound.[12][13]
-
Cellular Uptake and Phosphorylation: Galidesivir enters the host cell. Host cellular kinases recognize it as a substrate and sequentially phosphorylate it to Galidesivir monophosphate, diphosphate, and finally to the active Galidesivir triphosphate (BCX4430-TP).[5][11]
-
RdRp Inhibition: BCX4430-TP, the active metabolite, functions as an adenosine triphosphate (ATP) mimic.[5][13] It is recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the nascent viral RNA strand.[14][15]
-
Non-obligate Chain Termination: The incorporation of BCX4430-monophosphate into the growing RNA chain disrupts the polymerase's function, leading to premature termination of RNA synthesis.[11][12][14] This effectively halts viral replication.[15] The preference of BCX4430-TP for viral RdRp over host polymerases contributes to its selective antiviral effect.[5]
Preclinical Development
In Vitro Antiviral Activity
Galidesivir has demonstrated broad-spectrum activity against a multitude of RNA viruses in cell-based assays.[5] The half-maximal effective concentration (EC50) values are typically in the low to mid-micromolar range.[4][5] It is noteworthy that some cell lines, such as Vero cells, phosphorylate Galidesivir less efficiently, which may result in higher EC50 values compared to other cell types.[7]
Table 1: In Vitro Antiviral Activity of Galidesivir (EC50)
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Filoviridae | Marburg Virus (MARV) | Vero | 4.4 - 6.7 | [7] |
| Ebola Virus (EBOV) | Vero | 3.0 - 12.0 | [6] | |
| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | [7] |
| Junin Virus (JUNV) | Vero | 42.2 | [7] | |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | 14.0 | [6] |
| Bunyavirales | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | [7] |
| Coronaviridae | MERS-CoV | Vero | 68.4 | [12] |
| SARS-CoV | Vero | 57.7 | [12] | |
| Orthomyxoviridae | Influenza A & B | MDCK | 1.0 - 5.0 | [6] |
| Picornaviridae | Human Rhinovirus 2 (HRV2) | HeLa | 3.4 | [12] |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | Vero | 11.0 | [12] |
In Vivo Efficacy in Animal Models
Galidesivir has shown significant survival benefits in various small animal and non-human primate models of lethal viral diseases, often demonstrating greater potency than predicted by in vitro data.[5][16]
-
Filoviruses: The drug protects rodents and monkeys from lethal Ebola and Marburg virus infections, even when treatment is initiated up to 48 hours post-infection.[6]
-
Zika Virus: In rhesus macaques, Galidesivir administered post-exposure prevented or significantly reduced viral loads in blood and the central nervous system.[5][17] A dose of 100 mg/kg was shown to be safe and effective.[7][17]
-
Coronaviruses: In a hamster model of SARS-CoV-2, early administration of Galidesivir reduced viral burden and damage to lung tissue compared to controls.[8]
-
Rift Valley Fever Virus: Treatment with Galidesivir significantly delayed mortality and protected 50-70% of infected mice from death, reducing viral loads in serum and major organs.[5]
Pharmacokinetics and Toxicology
Pharmacokinetic (PK) profiles have been established in multiple animal species and humans.
Table 2: Preclinical Pharmacokinetic and Toxicology Data for Galidesivir
| Species | Route | Key Findings | Reference(s) |
| Mouse | IM | A dose of 300 mg/kg/day was tolerated for 8 days. | [7] |
| Hamster | IP | Maximum tolerated dose (MTD) was 200 mg/kg/day. Toxicity (weight loss) was observed at 300 mg/kg/day. | [7] |
| Rhesus Macaque | IM | Dosing with 100 mg/kg was safe and demonstrated favorable pharmacokinetics for antiviral efficacy studies against Zika virus. | [5][17] |
| Rat, Rabbit | - | Reproductive toxicology studies showed no teratogenic effects at any dose tested. | [7][17] |
Clinical Development
Galidesivir has been evaluated in Phase 1, double-blind, placebo-controlled, dose-ranging studies in healthy adult volunteers to assess its safety, tolerability, and pharmacokinetics.[1][10]
Phase 1 Studies in Healthy Volunteers
Two key studies evaluated intramuscular (IM) and intravenous (IV) formulations.[1][14]
-
Administration: The IM study assessed single and 7-day dosing, while the IV study evaluated single ascending doses.[1]
-
Safety and Tolerability: Both IM and IV administration of Galidesivir were found to be safe and generally well-tolerated. No fatal or serious adverse events were reported, and there were no clinically significant, dose-related trends in laboratory values, vital signs, or electrocardiograms.[1][10][14]
-
Pharmacokinetics: The plasma concentration-time profile for both routes was characterized by rapid absorption/distribution followed by an extended terminal elimination phase.[1][14]
Table 3: Pharmacokinetic Parameters of Intravenous Galidesivir in Healthy Adults (Single Dose)
| Dose Group (mg/kg) | N | Cmax (ng/mL) | Tmax (hr) | AUC (hr*ng/mL) | t1/2 (hr) |
| 5 | 6 | 5,470 | 1.00 | 11,400 | 48.7 |
| 10 | 6 | 11,600 | 1.00 | 24,900 | 53.6 |
| 15 | 6 | 15,300 | 1.00 | 33,600 | 57.1 |
| 20 | 6 | 20,500 | 1.00 | 44,600 | 68.6 |
| Data adapted from BioCryst Pharmaceuticals, Inc. news release, May 9, 2019.[9] |
Studies in Patients
A randomized, double-blind, placebo-controlled trial was initiated to evaluate IV Galidesivir in patients with Yellow Fever or COVID-19 in Brazil.[5][18][19]
-
COVID-19 Cohort: In Part 1 of the trial involving hospitalized patients with moderate to severe COVID-19, Galidesivir was safe and generally well-tolerated.[4] While the trial was not designed or sized to demonstrate clinical efficacy, a dose-dependent decline in SARS-CoV-2 viral RNA levels in the respiratory tract was observed.[4][5] However, no clinical efficacy benefit was seen compared to placebo, and further development for COVID-19 was not pursued.[4][5]
Experimental Protocols
The following sections describe representative methodologies for key assays used in the evaluation of Galidesivir.
In Vitro Assay: Cytopathic Effect (CPE) Reduction
This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.[3][20]
Principle: Viral infection often causes visible damage to host cells, known as the cytopathic effect (CPE). An effective antiviral agent will inhibit viral replication and thus reduce or eliminate CPE, allowing for normal cell viability.[13][15]
Detailed Methodology:
-
Cell Plating: Seed a suitable host cell line (e.g., Vero E6, A549) into 96-well microplates to form a near-confluent monolayer 24 hours prior to the assay.[13][20]
-
Compound Preparation: Prepare serial dilutions (e.g., half-log or two-fold) of Galidesivir in cell culture medium. Include a "no drug" (virus control) and a "no virus, no drug" (cell control) on each plate.[3]
-
Treatment and Infection: Remove the growth medium from the cell monolayers. Add the diluted compound to the appropriate wells. Subsequently, add a pre-titered amount of virus, calculated to cause >80% CPE in the virus control wells, to all wells except the cell controls.[3][20]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-6 days).[3][15]
-
Quantification of Cell Viability:
-
Gently remove the medium.
-
Fix the remaining cells with a fixative solution (e.g., 10% formalin).
-
Stain the fixed cells with a dye that binds to cells, such as 0.5% crystal violet solution.[3]
-
Wash the plates to remove excess stain and allow them to air dry.
-
Solubilize the stain in each well using a solvent (e.g., methanol).
-
Read the optical density (absorbance) of each well using a spectrophotometer at an appropriate wavelength (e.g., 540-570 nm for crystal violet).
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% effective concentration (EC50) is calculated by regression analysis as the drug concentration that protects 50% of the cells from CPE compared to virus and cell controls. A parallel cytotoxicity assay (without virus) is run to determine the 50% cytotoxic concentration (CC50).
In Vivo Model: Syrian Hamster for SARS-CoV-2
The Syrian hamster is a well-established model that recapitulates key aspects of human COVID-19, including viral replication in the respiratory tract and lung pathology.[2][10][21]
Principle: To evaluate the therapeutic efficacy of an antiviral by administering it to infected animals and measuring outcomes such as viral load, lung pathology, and clinical signs of disease.[21]
Detailed Methodology:
-
Animal Acclimation: House 4-6 week old Syrian hamsters (Mesocricetus auratus) in a Biosafety Level 3 (BSL-3) facility with ad libitum access to food and water for a period of acclimatization.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, Galidesivir low dose, Galidesivir high dose), with a minimum of 6-8 animals per group for statistical power.
-
Virus Challenge: Lightly anesthetize the hamsters (e.g., with isoflurane). Inoculate them intranasally with a defined dose of SARS-CoV-2 (e.g., 10^4 to 10^6 TCID50) diluted in sterile phosphate-buffered saline (PBS).[21]
-
Drug Administration:
-
Regimen: Treatment can be prophylactic (starting before infection) or therapeutic (starting after infection). A typical therapeutic regimen begins 12-24 hours post-infection.
-
Route: Administer Galidesivir or vehicle control via a relevant route, such as intraperitoneal (IP) injection or oral gavage. Dosing is typically performed once or twice daily for 3-5 consecutive days.[21]
-
-
Monitoring and Sample Collection:
-
Clinical Signs: Monitor animals at least twice daily for weight loss, ruffled fur, lethargy, and respiratory distress.
-
Sample Collection: At pre-determined time points (e.g., days 2, 4, and 7 post-infection), euthanize subsets of animals. Collect tissues (lungs, nasal turbinates) and fluids (plasma) for analysis.
-
-
Endpoint Analysis:
-
Viral Load: Quantify viral RNA in tissue homogenates and plasma using quantitative reverse transcription PCR (qRT-PCR). Determine infectious virus titers via plaque assay or TCID50 assay on susceptible cell lines (e.g., Vero E6).
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain (e.g., with hematoxylin (B73222) and eosin). Score lung sections for evidence of inflammation, edema, and other pathological changes.
-
Cytokine Analysis: Measure levels of inflammatory cytokines and chemokines in lung homogenates or serum using multiplex assays.
-
-
Data Analysis: Compare the outcomes (viral load, pathology scores, weight change) between the Galidesivir-treated groups and the vehicle control group using appropriate statistical tests.
Conclusion
Galidesivir (BCX4430) is a promising broad-spectrum antiviral with a well-defined mechanism of action targeting the viral RdRp. It has demonstrated potent in vitro and in vivo activity against a wide range of clinically significant RNA viruses. The successful completion of Phase 1 trials has established a favorable safety and pharmacokinetic profile in humans. While its development for COVID-19 did not proceed, its proven efficacy in nonclinical models of high-consequence pathogens like Marburg and Ebola viruses underscores its potential as a critical medical countermeasure for existing and future viral threats.[5][7][16] Ongoing research and development are focused on its utility against Marburg virus disease.[5] The comprehensive dataset gathered to date supports the continued evaluation of Galidesivir as a valuable tool in the global effort to combat emerging infectious diseases.
References
- 1. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pblassaysci.com [pblassaysci.com]
- 6. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a Preclinical Natural Transmission Model to Study Antiviral Effects of a Carbohydrate-Binding Module Therapy against SARS-CoV-2 in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SARS-CoV-2 Syrian Hamster Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. askgileadmedical.com [askgileadmedical.com]
- 12. researchgate.net [researchgate.net]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 2.8. Plaque-Reduction Neutralization Test (PRNT) [bio-protocol.org]
- 17. A direct-acting antiviral drug abrogates viremia in Zika virus–infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioagilytix.com [bioagilytix.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 21. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Delayed Chain Termination by Galidesivir Triphosphate
Introduction
Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses, including filoviruses, togaviruses, bunyaviruses, arenaviruses, paramyxoviruses, and coronaviruses. Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), the essential enzyme for viral genome replication and transcription. Galidesivir is an adenosine (B11128) analogue that, once metabolized into its active triphosphate form, is incorporated into the nascent viral RNA strand. A key feature of its inhibitory action is delayed chain termination, a process where the polymerase is halted not immediately upon incorporation of the analogue, but after the addition of one or more subsequent nucleotides. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams.
Mechanism of Action: From Prodrug to Polymerase Inhibitor
The antiviral activity of galidesivir is initiated through a series of intracellular phosphorylation steps, converting the prodrug into its active form, galidesivir triphosphate (GS-TP). This process is catalyzed by host cell kinases.
-
Prodrug Activation: Galidesivir enters the host cell.
-
Phosphorylation Cascade: Host cell kinases sequentially phosphorylate galidesivir to its monophosphate, diphosphate, and finally, its active triphosphate form (GS-TP).
-
Substrate Mimicry: GS-TP mimics the natural adenosine triphosphate (ATP) nucleotide.
-
Incorporation by RdRp: The viral RdRp enzyme recognizes GS-TP as a substrate and incorporates the corresponding monophosphate into the growing viral RNA strand.
-
Delayed Chain Termination: The presence of the incorporated galidesivir monophosphate within the RNA strand does not immediately halt synthesis. Instead, the RdRp is able to add a limited number of additional nucleotides before polymerization is arrested. This delayed termination is attributed to the structure of the galidesivir molecule, which, after incorporation, likely induces a conformational change in the RdRp active site or disrupts the translocation of the enzyme along the RNA template, ultimately preventing further elongation.
Visualizing the Mechanism and Workflow
Mechanism of Action Pathway
This diagram illustrates the intracellular journey of galidesivir from a prodrug to an active inhibitor that causes delayed chain termination of viral RNA synthesis.
Caption: Intracellular activation of galidesivir and its subsequent inhibition of viral RdRp.
Experimental Workflow: Primer Extension Assay
The primer extension assay is a fundamental technique used to demonstrate and characterize delayed chain termination. This workflow outlines the key steps of the experiment.
Caption: Workflow for a primer extension assay to detect delayed chain termination.
Quantitative Data Summary
The antiviral activity of galidesivir has been quantified against numerous RNA viruses. The tables below summarize key inhibitory concentrations from in vitro studies.
Table 1: In Vitro RdRp Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of this compound against purified viral polymerases.
| Virus | Polymerase Target | IC50 (μM) | ATP Concentration (μM) | Reference |
| Dengue Virus 2 (DENV-2) | NS5 RdRp | 42 ± 12 | 20 | [1][2] |
| Zika Virus (ZIKV) | NS5 RdRp | 47 ± 5 | 20 | [1][2] |
Table 2: Cell-Based Antiviral Activity (EC50)
This table shows the half-maximal effective concentration (EC50) of the galidesivir prodrug required to inhibit viral replication in cell culture, along with the cytotoxicity (CC50) and the resulting selectivity index (SI).
| Virus Family | Virus Strain | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | >191 | >16 - >64 | [3] |
| Marburg Virus (MARV) | HeLa | 3 - 12 | >191 | >16 - >64 | [3] | |
| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | >100 | >2.3 | [4] |
| Junin Virus (JUNV) | Vero | 42.2 | >100 | >2.4 | [4] | |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [4] |
| Coronaviridae | SARS-CoV | Vero | 19.0 | >96 | >5.1 | [4] |
| MERS-CoV | Vero | 65.0 | >96 | >1.5 | [4] | |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | 14.0 | >96 | >7.0 | [5] |
| Orthomyxoviridae | Influenza A & B | MDCK | 1 - 5 | >191 | >38 - >191 | [3] |
| Paramyxoviridae | Measles Virus (MeV) | Vero-76 | 1.8 | 300 | 167 | [3] |
Note: The efficiency of converting galidesivir to its active triphosphate form can vary significantly between cell lines (e.g., Vero cells are less efficient), which affects the observed EC50 values.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of galidesivir.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
Objective: To directly measure the inhibitory effect of this compound (GS-TP) on the enzymatic activity of purified viral RdRp.
Methodology (Dinucleotide-Primed, Fluorescence-Based):
-
Enzyme Preparation: Express and purify the recombinant viral RdRp complex (e.g., DENV-2 NS5).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl2, 0.01% Triton X-100, 10 μM DTT).
-
Components: To the buffer, add a homopolymeric RNA template (e.g., poly(U)), a dinucleotide primer, and a fluorescent RNA-binding dye (e.g., SYTO 9).
-
Inhibitor and Substrate: Add varying concentrations of chemically synthesized GS-TP. The reaction is initiated by adding the natural substrate, ATP, at a fixed concentration (e.g., 20 μM).[1][2]
-
Data Acquisition: Monitor the increase in fluorescence in real-time using a plate reader. The fluorescence signal is proportional to the amount of double-stranded RNA product formed.
-
Analysis: Plot the initial reaction velocity against the logarithm of the GS-TP concentration. Fit the data to a dose-response curve to determine the IC50 value.
Primer Extension Assay for Delayed Chain Termination
Objective: To determine the precise point at which RNA synthesis is halted after the incorporation of galidesivir.
Methodology:
-
Template-Primer Design: Design a short RNA template with known sequence and a complementary primer labeled at its 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent tag. The template should have sites for potential galidesivir incorporation.[2]
-
Reaction Setup: Assemble reaction mixtures containing the purified RdRp, the labeled primer annealed to the template, and a mix of all four natural NTPs.
-
Experimental and Control Groups:
-
Control (No Inhibitor): Reaction with only natural NTPs to observe the full-length product.
-
Control (Chain Terminator): Reaction with a known chain-terminating nucleotide (e.g., ddATP) to serve as a marker.
-
Experimental (Galidesivir-TP): Reaction containing natural NTPs plus a defined concentration of GS-TP.
-
-
Reaction and Termination: Initiate the reactions by adding the enzyme and incubate for a fixed time. Stop the reactions by adding a quenching buffer containing EDTA and formamide.
-
Electrophoresis: Denature the samples by heating and separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Analysis: Visualize the RNA bands using autoradiography or fluorescence imaging. The position of the terminated products in the experimental lane relative to the control lanes reveals the site of chain termination. A band appearing at position i+2, for instance, would indicate that termination occurred two nucleotides after the incorporation of galidesivir at position i.[6]
Cell-Based Antiviral Assay (EC50 Determination)
Objective: To measure the concentration of galidesivir required to inhibit viral replication in a cellular context.
Methodology (Plaque Reduction Assay):
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero, HeLa) in multi-well plates.
-
Drug Preparation: Prepare serial dilutions of the galidesivir prodrug in cell culture medium.
-
Infection: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) for a set adsorption period (e.g., 1 hour).
-
Treatment: After adsorption, remove the virus inoculum and add the medium containing the different concentrations of galidesivir.
-
Plaque Formation: Overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to an untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting to a dose-response curve.
Conclusion
This compound functions as a non-obligate chain terminator of viral RNA synthesis.[6] Its mechanism involves incorporation into the nascent RNA strand by the viral RdRp, followed by the addition of a few more nucleotides before polymerization is arrested. This delayed termination is a distinct feature that differentiates it from immediate chain terminators. The quantitative data from both enzymatic and cell-based assays confirm its broad-spectrum activity, although its potency can vary depending on the virus and the host cell line's metabolic capacity. The experimental protocols detailed herein provide the foundational methods for investigating and characterizing such nucleoside analogue inhibitors, which are critical tools in the development of novel antiviral therapeutics.
References
- 1. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 5. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Mechanistic Analysis of Galidesivir Triphosphate's Interaction with Viral RNA-dependent RNA Polymerase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and mechanistic basis for the inhibition of viral RNA-dependent RNA polymerase (RdRp) by Galidesivir (B1663889) triphosphate. Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine (B11128) nucleoside analog, that has demonstrated activity against a wide range of RNA viruses.[1] Its efficacy stems from its ability to target the highly conserved viral RdRp, an enzyme essential for viral genome replication and transcription.[1][2] This document details the molecular interactions, quantitative binding data, and experimental methodologies crucial for understanding its function and for the future development of targeted antiviral therapeutics.
Mechanism of Action
Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active form, Galidesivir triphosphate (Gal-TP or BCX4430-TP).[1][3] As an analog of adenosine triphosphate (ATP), Gal-TP acts as a competitive inhibitor at the active site of the viral RdRp.[4][5] The viral polymerase incorporates the monophosphate form of Galidesivir into the nascent viral RNA strand.[4][6] This incorporation leads to the disruption of further RNA synthesis, primarily through polymerase stalling or premature chain termination, thereby preventing viral replication.[4][7][8] Computational modeling and resistance studies have confirmed that the primary target of Galidesivir is indeed the viral RdRp, as single amino acid substitutions in the enzyme's active site can confer resistance.[1]
Structural Analysis of this compound Binding to RdRp
The inhibitory effect of Galidesivir is rooted in its specific interactions with the catalytic active site of the viral RdRp. While a definitive co-crystal structure of Gal-TP bound to a viral RdRp is not yet publicly available, molecular docking and simulation studies, particularly with SARS-CoV-2 RdRp, have provided significant insights.
These in silico models predict that Galidesivir binds within the same pocket as the natural ATP substrate.[2][5] Key interactions have been identified with conserved amino acid residues critical for catalysis and nucleotide binding. For the SARS-CoV-2 RdRp, studies have highlighted interactions with residues such as:
-
Catalytic Aspartic Acids: Asp760 and Asp761, which are crucial for coordinating magnesium ions necessary for the polymerase reaction.[2][5] The interaction of Galidesivir with these residues may interfere with metal ion chelation, thus directly hindering enzyme activity.[5]
-
Motif F Residues: K551, R553, and R555 appear to form strong interactions with the triphosphate moiety of the analog, anchoring it in the active site.[9]
-
Other Active Site Residues: Additional contacts with residues like Cys622, Asp623, Tyr619, and Lys621 contribute to the stability of the binding.[2]
Interestingly, studies on the Dengue-2 (DENV2) and Zika virus (ZIKV) polymerases suggest a nuanced mechanism. RNA primer extension assays indicate that the DENV2 polymerase stalls immediately prior to the incorporation of a Galidesivir nucleotide, suggesting a strong barrier to the catalytic step itself.[7][8] This stalling effect is particularly pronounced when the template sequence would require consecutive incorporations of the analog.[7][8]
Quantitative Binding and Inhibition Data
The efficacy of Galidesivir and its active triphosphate form has been quantified through various assays. The data presented below summarizes key findings from in vitro enzymatic assays and cell-based antiviral assays.
| Parameter | Virus/Enzyme | Value | Assay Type | Reference |
| IC₅₀ | Dengue-2 Virus (DENV2) NS5 RdRp | 42 ± 12 µM | In vitro Polymerase Inhibition | [7][8][10][11] |
| IC₅₀ | Zika Virus (ZIKV) NS5 RdRp | 47 ± 5 µM | In vitro Polymerase Inhibition | [7][8][10][11] |
| EC₅₀ | Yellow Fever Virus (YFV) | 24.5 µM | Cell-based Neutral Red Uptake | [12] |
| EC₅₀ | Rift Valley Fever Virus (RVFV) | 20.4 - 41.6 µM | Cell-based Assay (Vero cells) | [1] |
| EC₅₀ | Various Negative-Sense RNA Viruses | ~3 - 68 µM | Cell-based Assays | [5][12] |
| Binding Energy | SARS-CoV-2 RdRp | -7.0 kcal/mol | In silico Molecular Docking | [13] |
| Binding Energy | SARS-CoV-2 RdRp | -3.73 kcal/mol | In silico Molecular Docking | [2] |
| Inhibition Constant (Ki) | SARS-CoV-2 RdRp | 58.4 µM | In silico Molecular Docking | [2] |
Note: IC₅₀ values reflect the concentration required to inhibit 50% of the enzyme's activity in vitro, while EC₅₀ values represent the concentration needed for a 50% reduction in viral replication in cell culture. The variability in EC₅₀ values can be attributed to differences in viral families and the efficiency of host cell kinases in converting Galidesivir to its active triphosphate form.[1]
Experimental Protocols
The structural and quantitative understanding of Galidesivir's interaction with RdRp is built upon several key experimental and computational methodologies.
In silico studies are critical for predicting the binding pose and interactions of this compound within the RdRp active site.
-
Protein Structure Preparation: The 3D coordinates of the target viral RdRp are obtained from the Protein Data Bank (PDB), such as PDB ID: 6M71 for SARS-CoV-2 RdRp, or generated via homology modeling.[2][13]
-
Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized using force fields like MM3 and PM6, followed by quantum mechanics methods (e.g., DFT).[13]
-
Docking Simulation: Software such as AutoDock is used to predict the binding conformation of the ligand within the defined active site of the polymerase.[2] The simulation generates multiple binding poses, which are ranked based on their binding energy.
-
Molecular Dynamics (MD) Simulation: Following docking, MD simulations are performed to analyze the stability of the ligand-protein complex over time and to study the conformational flexibility and correlated motions of the RdRp domains upon ligand binding.[9][14]
This biochemical assay directly measures the inhibitory effect of chemically synthesized Gal-TP on polymerase activity.[7][10][15]
-
Protein Expression and Purification: The full-length viral NS5 protein (containing the RdRp domain) is heterologously expressed in E. coli with a purification tag (e.g., poly-histidine) and purified using chromatography techniques.[7]
-
Assay Reaction: The assay is performed in a reaction mixture containing the purified NS5 enzyme, a homopolymeric RNA template (e.g., poly(U)), a dinucleotide primer, the natural substrate (ATP), and varying concentrations of the inhibitor (Gal-TP).[7]
-
Signal Detection: RNA synthesis is monitored in real-time by detecting the formation of double-stranded RNA using a fluorescent intercalating dye like SYTO 9. The fluorescence signal is proportional to the amount of RNA produced.[15]
-
Data Analysis: The initial reaction rates at different inhibitor concentrations are measured and fitted to a dose-response curve to determine the IC₅₀ value.[10]
This technique is used to map the precise point of polymerase stalling or chain termination.[7][8]
-
Reaction Setup: A reaction similar to the inhibition assay is prepared, but with a defined RNA template-primer duplex and including Gal-TP.
-
Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The RNA products are visualized (e.g., by autoradiography if using radiolabeled primers, or fluorescence). The resulting bands indicate the length of the extended primers. An accumulation of truncated products at specific positions relative to control lanes reveals where the polymerase has stalled or terminated synthesis due to the presence of Galidesivir.[7]
These structural biology techniques are the gold standard for determining the high-resolution 3D structure of the RdRp in complex with this compound. While a specific structure for Galidesivir is pending, the methodology used for the similar analog Remdesivir (B604916) with SARS-CoV-2 RdRp provides a clear protocol.[16][17]
-
Complex Formation: The purified RdRp complex (e.g., nsp12-nsp7-nsp8) is incubated with a template-primer RNA duplex and the active triphosphate analog to form a stable complex.[16]
-
Sample Preparation: For X-ray crystallography, the complex is crystallized.[18] For Cryo-EM, the sample is vitrified in a thin layer of ice.
-
Data Collection: X-ray diffraction data is collected from the crystals, or thousands of micrograph images of the frozen particles are collected using a transmission electron microscope.[19]
-
Structure Determination: The data is processed to reconstruct a 3D atomic model of the RdRp-inhibitor complex, revealing the precise atomic interactions at the active site.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 6. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study [natap.org]
- 14. Structural Insights into Binding of Remdesivir Triphosphate within the Replication-Transcription Complex of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Purification, crystallization and preliminary X-ray diffraction analysis of the RNA-dependent RNA polymerase from Thosea asigna virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An evolutionarily unique viral RdRP suggests a common dual-function feature of the priming element - PMC [pmc.ncbi.nlm.nih.gov]
Profiling the Broad-Spectrum Antiviral Activity of Galidesivir Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent with demonstrated efficacy against a wide range of RNA viruses. As an adenosine (B11128) nucleoside analog, its mechanism of action is contingent upon intracellular phosphorylation to its active form, Galidesivir triphosphate (Galidesivir-TP). This technical guide provides an in-depth overview of the antiviral activity profile of Galidesivir-TP, its mechanism of action, and detailed protocols for key experimental assays utilized in its evaluation. Quantitative data from numerous studies are consolidated for comparative analysis, and mandatory visualizations are provided to illustrate critical pathways and workflows.
Introduction
The emergence and re-emergence of RNA viruses pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness and response. Galidesivir is a promising candidate in this arena, exhibiting activity against more than 20 RNA viruses across nine different families, including Filoviridae (e.g., Ebola, Marburg), Flaviviridae (e.g., Zika, Dengue, Yellow Fever), Coronaviridae (e.g., SARS-CoV, MERS-CoV), and others.[1][2][3]
The antiviral efficacy of Galidesivir is dependent on its conversion by host cell kinases to the active triphosphate form.[1][4] Galidesivir-TP then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for viral genome replication.[5][6] This guide delves into the specifics of this interaction and the methodologies used to characterize its antiviral effects.
Mechanism of Action
Galidesivir is an adenosine analog that, upon administration, is metabolized into its active triphosphate nucleotide form.[5][6] The primary mechanism of action of Galidesivir-TP is the inhibition of viral RNA-dependent RNA polymerase (RdRp).
The key steps in its mechanism are:
-
Cellular Uptake and Phosphorylation: The parent compound, Galidesivir, enters host cells where it is phosphorylated by cellular kinases to its triphosphate form, Galidesivir-TP.[1][4] This conversion is crucial for its antiviral activity.
-
Competition with ATP: Galidesivir-TP, mimicking adenosine triphosphate (ATP), competes with the natural nucleotide for binding to the active site of the viral RdRp.[7]
-
Incorporation into Viral RNA: The viral RdRp incorporates Galidesivir monophosphate into the nascent viral RNA strand.[5][6]
-
Premature Chain Termination: The incorporation of Galidesivir leads to premature termination of the growing RNA strand, thereby halting viral replication.[5][6] Some studies suggest this may be a delayed chain termination event.[7]
This targeted inhibition of the viral RdRp provides the basis for Galidesivir's broad-spectrum activity against a multitude of RNA viruses.
Figure 1: Mechanism of action of Galidesivir.
Quantitative Antiviral Activity Profile
The antiviral activity of Galidesivir has been quantified against a diverse panel of RNA viruses in various cell lines. The tables below summarize the 50% effective concentration (EC50), 90% effective concentration (EC90), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50).
Table 1: In Vitro Antiviral Activity of Galidesivir Against Various RNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | > 100 | > 2.3 | [1] |
| Junin Virus (JUNV) | Vero | 42.2 | > 100 | > 2.4 | [1] | |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | > 100 | > 2.4 - > 4.9 | [1][8] |
| Coronaviridae | MERS-CoV | Vero | - | > 100 | > 1.5 | [4] |
| SARS-CoV | Vero | - | > 100 | > 5.1 | [4] | |
| SARS-CoV-2 | Caco-2 | - | - | - | [9] | |
| SARS-CoV-2 | Vero-76 | - | - | - | [9] | |
| Flaviviridae | Dengue Virus (DENV) | Vero | - | > 100 | > 9.0 | [1] |
| Japanese Encephalitis Virus (JEV) | Vero | - | > 100 | > 2.3 | [1] | |
| West Nile Virus (WNV) | PS | 2.3 | > 100 | > 43.5 | [1] | |
| Yellow Fever Virus (YFV) | Vero | - | > 100 | > 7 | [1] | |
| Zika Virus (ZIKV) | Vero | - | - | - | [1] | |
| Zika Virus (ZIKV) | Huh-7 | - | - | - | [1] | |
| Zika Virus (ZIKV) | RD | - | - | - | [1] | |
| Paramyxoviridae | - | - | - | - | - |
Table 2: In Vitro Inhibition of Viral Polymerase by this compound
| Virus | Polymerase | IC50 (µM) | Assay Conditions | Reference(s) |
| Dengue-2 Virus | NS5 RdRp | 42 ± 12 | 20 µM ATP | [7][10] |
| Zika Virus | NS5 RdRp | 47 ± 5 | 20 µM ATP | [7][10] |
| Hepatitis C Virus (HCV) | NS5B RdRp | - | - |
Experimental Protocols
The evaluation of Galidesivir's antiviral activity relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cells (e.g., Vero, Huh-7)
-
Complete growth medium
-
Virus stock of known titer
-
Galidesivir stock solution
-
96-well cell culture plates
-
Neutral red or Crystal Violet stain
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of Galidesivir in assay medium.
-
Treatment and Infection:
-
Remove growth medium from the cell monolayers.
-
Add the diluted Galidesivir to the wells.
-
Infect the cells with a pre-titered amount of virus that causes significant CPE in 3-5 days.
-
Include virus-only (positive control) and cell-only (negative control) wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is evident in the virus control wells.
-
Staining:
-
Remove the medium and stain the cells with Neutral Red or Crystal Violet solution.
-
After incubation, wash the plates to remove excess stain.
-
Solubilize the stain taken up by viable cells.
-
-
Data Analysis: Read the absorbance on a plate reader. The EC50 is calculated as the concentration of Galidesivir that protects 50% of the cells from virus-induced death.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.
Materials:
-
Susceptible host cells
-
Complete growth medium
-
Virus stock
-
Galidesivir stock solution
-
24- or 48-well cell culture plates
-
Reagents for virus titration (e.g., plaque assay or TCID50 assay)
Procedure:
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a virus adsorption period, remove the inoculum and add medium containing serial dilutions of Galidesivir.
-
Incubation: Incubate the plates for a period sufficient for one or more rounds of viral replication (e.g., 24-48 hours).
-
Harvesting: Collect the culture supernatants, which contain the progeny virus.
-
Virus Titration: Determine the viral titer in the harvested supernatants using a plaque assay or TCID50 assay.
-
Data Analysis: The EC90 is calculated as the concentration of Galidesivir that reduces the viral yield by 90% (1-log10 reduction) compared to the untreated control.[9]
Figure 2: General workflow for a CPE reduction assay.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of Galidesivir-TP on the activity of purified viral RdRp.
Materials:
-
Purified viral RdRp enzyme
-
This compound
-
RNA template and primer
-
Ribonucleotides (ATP, CTP, GTP, UTP)
-
Reaction buffer
-
Detection system (e.g., fluorescent dye that binds to double-stranded RNA)
-
Plate reader
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, RNA template/primer, and serial dilutions of Galidesivir-TP.
-
Enzyme Addition: Initiate the reaction by adding the purified viral RdRp enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Detection: Stop the reaction and add a fluorescent dye that specifically binds to the newly synthesized double-stranded RNA product.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 is calculated as the concentration of Galidesivir-TP that inhibits 50% of the RdRp activity compared to the no-inhibitor control.
Figure 3: Workflow for an RdRp inhibition assay.
Conclusion
This compound demonstrates potent and broad-spectrum antiviral activity against a multitude of clinically significant RNA viruses. Its mechanism of action, centered on the inhibition of the viral RdRp, makes it a valuable candidate for further development as a broad-spectrum antiviral therapeutic. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of Galidesivir and other novel antiviral compounds. The compiled quantitative data underscores its potential and provides a basis for comparative analysis in future research and development endeavors.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. profoldin.com [profoldin.com]
- 10. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Galidesivir Triphosphate: A Technical Guide to its Anti-Filovirus Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent that has shown significant promise in combating infections caused by filoviruses, such as Ebola and Marburg viruses. As a nucleoside analog, its mechanism of action hinges on its conversion to the active triphosphate form, Galidesivir triphosphate (BCX4430-TP), within the host cell. This technical guide delves into the early research that elucidated the anti-filovirus activity of this compound, focusing on its mechanism of action, quantitative data from initial studies, and the experimental protocols employed.
Mechanism of Action: Targeting the Viral RNA-Dependent RNA Polymerase
Early investigations into the mechanism of Galidesivir revealed its function as a direct-acting antiviral.[1][2] The parent compound, an adenosine (B11128) analog, is processed by cellular kinases to its active triphosphate form.[1] This active metabolite, this compound, then serves as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), the essential enzyme for viral genome replication and transcription.[1][3]
Biochemical, reporter-based, and primer-extension assays have indicated that this compound acts as a non-obligate RNA chain terminator.[3] This means that after its incorporation into the nascent viral RNA strand, it hinders the addition of subsequent nucleotides, effectively halting viral replication.[4] A notable finding from early research was the preference of BCX4430-TP for viral RNA polymerase over host polymerases, suggesting a favorable selectivity profile.
It is important to note that in the seminal early research, a direct biochemical assay using an isolated filovirus RNA polymerase had not yet been reported.[1] Consequently, the Hepatitis C Virus (HCV) RNA polymerase was utilized as a surrogate in cell-free, isolated enzyme transcription assays to demonstrate the direct inhibitory activity of this compound.[1]
Quantitative Data from Early In Vitro Studies
The initial in vitro evaluation of Galidesivir against filoviruses provided key quantitative data on its antiviral potency in cell-based assays. These studies were crucial in establishing the compound's potential as a therapeutic agent.
| Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Reference |
| Marburg Virus (MARV) - Angola | Vero cells | 4.4 | 10.5 | >200 | |
| Marburg Virus (MARV) - Ci67 | Vero cells | 6.7 | 16.1 | >200 | |
| Marburg Virus (MARV) - Musoke | Vero cells | 5.8 | 13.8 | >200 | |
| Ebola Virus (EBOV) | - | Potent Inhibition | - | - |
Experimental Protocols
Detailed methodologies were central to the early assessment of Galidesivir's anti-filovirus activity. The following outlines the key experimental protocols cited in the foundational research.
Cell-Based Filovirus Infection Assays
-
Objective: To determine the half-maximal effective concentration (EC50) of Galidesivir in inhibiting filovirus replication in a cellular context.
-
Cell Lines: Vero cells were commonly used for these assays.
-
Methodology:
-
Vero cells were seeded in appropriate culture plates and incubated.
-
Serial dilutions of Galidesivir were prepared and added to the cells.
-
Cells were then infected with a specific strain of Marburg or Ebola virus.
-
After a defined incubation period, the level of viral replication was quantified. This was often achieved through high-content imaging-based analyses or by assessing virus-induced cytopathic effect (CPE) using neutral red uptake.[1]
-
The EC50 value, representing the concentration of Galidesivir that inhibited 50% of viral activity, was calculated from the dose-response curve.
-
Cytotoxicity (CC50) of the compound was also determined in uninfected cells to assess the therapeutic index.
-
HCV RNA Polymerase Inhibition Assay (Surrogate for Filovirus RdRp)
-
Objective: To demonstrate the direct inhibitory effect of this compound on a viral RNA-dependent RNA polymerase.
-
Enzyme: Recombinant Hepatitis C Virus (HCV) NS5B RNA polymerase.
-
Methodology:
-
A cell-free, isolated enzyme transcription assay was established.
-
The reaction mixture contained the HCV RNA polymerase, a suitable RNA template, and a mixture of natural ribonucleoside triphosphates (rNTPs).
-
This compound (BCX4430-TP) was introduced into the reaction at varying concentrations.
-
The synthesis of new RNA was monitored, often using radiolabeled nucleotides or fluorescence-based detection methods.
-
The concentration of this compound required to inhibit 50% of the polymerase activity (IC50) was determined.
-
Primer-Extension Assays
-
Objective: To elucidate the mechanism of RNA chain termination by this compound.
-
Enzyme: HCV RNA polymerase.
-
Methodology:
-
A primer-template RNA duplex was utilized.
-
The HCV RNA polymerase was allowed to extend the primer in the presence of a defined set of rNTPs and this compound.
-
The reaction products were then analyzed by gel electrophoresis to determine the length of the extended RNA strands.
-
Premature termination of RNA synthesis at specific points following the incorporation of Galidesivir monophosphate provided evidence for its role as a chain terminator.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intracellular activation of Galidesivir and subsequent inhibition of filovirus RNA synthesis.
Caption: Workflow for determining the in vitro antiviral efficacy of Galidesivir.
References
- 1. Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCX4430 - A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: Galidesivir (B1663889) (BCX4430) is a broad-spectrum adenosine (B11128) nucleoside analog with demonstrated antiviral activity against a wide array of RNA viruses.[1][2] As a prodrug, it undergoes intracellular phosphorylation to its active triphosphate form, which serves as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This mechanism, involving the incorporation of the analog into the nascent viral RNA and subsequent premature chain termination, effectively halts viral replication.[1][4] Foundational in vitro studies against various coronaviruses, including SARS-CoV-2, have established its inhibitory potential, with efficacy observed in the low to mid-micromolar range.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy data, and key experimental protocols relevant to the study of Galidesivir triphosphate as an anti-coronavirus agent, tailored for researchers and drug development professionals.
Mechanism of Action
Galidesivir is an adenosine analog prodrug that must be metabolized by host cell enzymes to exert its antiviral effect.[1] Upon entering the cell, it is converted by host kinases into its active triphosphate form, this compound (BCX4430-TP).[2][3] This active metabolite structurally mimics the natural nucleotide adenosine triphosphate (ATP).[4][5]
The primary target of this compound is the highly conserved RNA-dependent RNA polymerase (RdRp), an essential enzyme complex (containing the nsp12 catalytic subunit) that coronaviruses use for the replication and transcription of their RNA genome.[2][7] this compound competes with endogenous ATP for binding to the active site of the viral RdRp.[4]
Once the RdRp incorporates Galidesivir into the growing viral RNA strand, it causes premature termination of the chain.[1][2] This disruption of RNA synthesis prevents the formation of functional viral genomes and messenger RNAs, thereby inhibiting viral propagation.[1] Computational modeling studies have suggested that Galidesivir can bind effectively to the catalytic center of the SARS-CoV-2 RdRp, potentially interacting with key aspartate residues (Asp760, Asp761, Asp618) that are crucial for the enzyme's function.[4][5] While the primary mechanism in coronaviruses is considered to be chain termination, studies in other viruses like flaviviruses have suggested that the triphosphate analog may also cause the polymerase to stall immediately before incorporation.[8][9]
References
- 1. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adenosine Mimic: A Technical Deep Dive into Galidesivir Triphosphate's Antiviral Mechanism
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the adenosine (B11128) analog nature of Galidesivir (B1663889) triphosphate, the active form of the broad-spectrum antiviral agent Galidesivir (BCX4430). Galidesivir has demonstrated significant potential against a wide array of RNA viruses, and understanding its core mechanism of action is paramount for ongoing research and development efforts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved in its study.
Introduction: The Molecular Deception of Galidesivir
Galidesivir is a C-nucleoside analog of adenosine.[1] Upon administration, it is metabolized within the host cell by cellular kinases into its active form, Galidesivir triphosphate (BCX4430-TP).[1][2] This triphosphorylated molecule structurally mimics the natural nucleotide adenosine triphosphate (ATP), enabling it to act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] By binding to the active site of the viral polymerase, this compound disrupts the process of viral RNA replication, ultimately leading to premature chain termination and the cessation of viral propagation.[1][3] This mechanism of action has been demonstrated to be effective against a range of RNA viruses.[1]
Mechanism of Action: A Competitive Inhibitor Leading to Chain Termination
The primary antiviral activity of this compound stems from its ability to be recognized by viral RdRp as a substrate, in place of the endogenous ATP. Once incorporated into the nascent viral RNA strand, it acts as a non-obligate chain terminator.[4] For some viral polymerases, such as that of Hepatitis C virus (HCV), the incorporation of Galidesivir monophosphate allows for the addition of a few more nucleotides before RNA synthesis is ultimately halted.[4] This process is visualized in the signaling pathway diagram below.
Caption: Mechanism of this compound as an adenosine analog inhibitor of viral RdRp.
Quantitative Analysis of Antiviral Activity
The efficacy of Galidesivir and its triphosphate form has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative look at its activity against different viral polymerases and in cell-based systems.
Table 1: Biochemical Inhibition of Viral RNA-Dependent RNA Polymerase by this compound
| Virus Target | Polymerase | Assay Type | ATP Concentration | IC50 (µM) | Reference |
| Dengue Virus Serotype 2 (DENV-2) | NS5 RdRp | Dinucleotide-Primed Assay | 20 µM | 42 ± 12 | [2][5] |
| Zika Virus (ZIKV) | NS5 RdRp | Dinucleotide-Primed Assay | 20 µM | 47 ± 5 | [2][5] |
Table 2: Cell-Based Antiviral Activity of Galidesivir
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Flaviviridae | Yellow Fever Virus | Vero | Neutral Red Uptake | 24.5 | >100 | >4.1 | [6] |
| Coronaviridae | MERS-CoV | Vero | Not Specified | 68.4 | >100 | >1.5 | |
| Coronaviridae | SARS-CoV | Vero | Not Specified | 57.7 | >100 | >1.7 | |
| Filoviridae | Marburg Virus | Vero | Not Specified | 4.4 - 6.7 | >200 | >29.8 - >45.4 | |
| Filoviridae | Ebola Virus | Vero | Not Specified | 3.3 - 16.1 | >200 | >12.4 - >60.6 |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data and for the design of future studies. Below are detailed protocols for key assays used in the evaluation of Galidesivir's antiviral properties.
Biochemical Assay: Dinucleotide-Primed RdRp Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of viral RdRp.
Materials:
-
Purified viral RdRp (e.g., DENV-2 NS5)
-
This compound
-
ATP
-
Dinucleotide primer (e.g., ApU)
-
Homopolymeric RNA template (e.g., poly(U))
-
Reaction buffer (containing Tris-HCl, NaCl, MgCl2, DTT)
-
Fluorescent dye that binds to double-stranded RNA (e.g., SYTO 9)
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, homopolymeric RNA template, and the fluorescent dye in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor and wells with a known inhibitor.
-
Initiate the reaction by adding a pre-mixed solution of viral RdRp, dinucleotide primer, and ATP.
-
Immediately place the plate in a microplate reader and monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. The increase in fluorescence corresponds to the formation of double-stranded RNA.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of the parent compound, Galidesivir, to protect host cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Complete cell culture medium
-
Virus stock
-
Galidesivir
-
96-well cell culture plates
-
Cell viability stain (e.g., Neutral Red or Crystal Violet)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with the host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of Galidesivir in cell culture medium.
-
Remove the growth medium from the cells and add the Galidesivir dilutions to the respective wells. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.
-
Infect the cells with a pre-titered amount of virus that causes significant CPE within a defined period (e.g., 48-72 hours).
-
Incubate the plates until CPE is clearly visible in the virus control wells.
-
Stain the cells with a viability dye. For Neutral Red, the dye is taken up by viable cells. For Crystal Violet, the dye stains the remaining adherent cells.
-
After staining and washing, solubilize the dye and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of Galidesivir and plot the data to determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.
Experimental and Logical Workflow Visualization
The following diagram illustrates the typical workflow for the discovery and characterization of a nucleoside analog antiviral like Galidesivir.
Caption: A generalized workflow for the development of a nucleoside analog antiviral.
Conclusion
This compound's mechanism as an adenosine analog provides a potent and broad-spectrum antiviral strategy. By competitively inhibiting viral RdRp and inducing premature chain termination, it effectively disrupts the replication of a wide range of RNA viruses. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug developers to further investigate and build upon the therapeutic potential of Galidesivir and other nucleoside analogs. Future research focusing on obtaining detailed kinetic parameters (Ki, Vmax/Km) for this compound against a wider array of viral polymerases will be instrumental in refining our understanding of its inhibitory profile and in the development of next-generation antiviral agents.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Galidesivir Triphosphate: A Technical Guide for Investigating Viral Replication
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Galidesivir (B1663889) triphosphate (Gal-TP) as a critical tool for the study of viral replication. Galidesivir (BCX4430) is a broad-spectrum adenosine (B11128) nucleoside analog with demonstrated activity against a wide range of RNA viruses, including filoviruses, flaviviruses, coronaviruses, and paramyxoviruses.[1][2][3][4] Its utility as a research tool stems from its mechanism of action, which directly targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral life cycle.[1][5] This guide details the compound's mechanism, presents key quantitative data, outlines essential experimental protocols, and provides visualizations to facilitate a comprehensive understanding of its application in virology research.
Mechanism of Action
Galidesivir is a prodrug that must be anabolized by host cell kinases to its active triphosphate form, Galidesivir triphosphate (Gal-TP).[1][5][6] This metabolic activation is a critical prerequisite for its antiviral activity.
Once formed, Gal-TP acts as a competitive inhibitor of adenosine triphosphate (ATP) for the viral RdRp.[7][8] It is recognized by the viral polymerase and incorporated into the nascent viral RNA strand.[9][10] The precise downstream effect of this incorporation is a subject of ongoing investigation, with evidence pointing to two primary models:
-
Delayed Chain Termination: The initial proposed mechanism suggested that after the incorporation of Galidesivir monophosphate (Gal-MP), the RdRp can add a few more nucleotides before RNA synthesis is prematurely terminated.[3][11] This model was first described in studies involving the Hepatitis C virus (HCV) polymerase.[6][11]
-
Polymerase Stalling: More recent in vitro studies using Dengue and Zika virus polymerases indicate that the RdRp stalls immediately before the incorporation of Gal-TP.[6][12][13] This suggests that the presence of Gal-TP in the active site may induce a conformational change that prevents the catalytic step of phosphodiester bond formation, leading to an accumulation of truncated RNA products.[12][13] While low-efficiency incorporation can still occur at isolated sites, this stalling mechanism appears to be a significant contributor to the attenuation of viral replication.[6][12]
The preferential binding to viral RdRp over host polymerases contributes to the compound's selectivity.[1][5]
Visualizing the Pathway and Mechanism
Data Presentation
Quantitative data from in vitro studies are essential for understanding the potency and spectrum of Gal-TP.
Table 1: In Vitro Inhibitory Activity of this compound (Gal-TP) Against Viral Polymerases
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of chemically synthesized Gal-TP directly against purified viral RdRp enzymes.
| Viral Polymerase | ATP Concentration (μM) | IC₅₀ (μM) | Reference(s) |
| Dengue-2 (DENV2) NS5 | 20 | 42 ± 12 | [6][12][13][14] |
| Zika (ZIKV) NS5 | 20 | 47 ± 5 | [6][12][13][14] |
| Hepatitis C (HCV) NS5B | Not Specified | 1 - 60 (Range) | [11] |
Table 2: In Vitro Antiviral Activity of Galidesivir (Parent Compound)
This table presents the half-maximal effective concentration (EC₅₀) of the parent drug, Galidesivir, in cell-based assays. These values reflect the combined efficiency of cellular uptake, phosphorylation to Gal-TP, and subsequent inhibition of viral replication.
| Virus | Cell Line | EC₅₀ (μM) | Reference(s) |
| Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | [1][2] |
| Ebola Virus (EBOV) | HeLa | 3 - 12 | [15] |
| Marburg Virus (MARV) | HeLa | 3 - 12 | [15] |
| Influenza A and B | MDCK | 1 - 5 | [15] |
| Measles Virus | Vero76 | 1.8 | [15] |
| Dengue Virus (DENV2) | Not Specified | Low micromolar range | [6] |
Note: The efficacy of Galidesivir in cell-based assays can be highly dependent on the cell line used, as some cell lines, like Vero cells, may not efficiently convert the prodrug to its active triphosphate form.[1][5][16]
Experimental Protocols
The following protocols provide a framework for key experiments utilizing Gal-TP to study viral replication.
Protocol 1: Chemical Synthesis of this compound
Directly studying the effects of Gal-TP on viral polymerases requires its chemical synthesis, as the parent compound is not amenable to direct phosphorylation in vitro.[6]
Methodology Overview (based on published reports[6][12][17]):
-
Protection: The Galidesivir nucleoside is first protected, for example, using an N-Cbz protecting group.
-
Triphosphorylation: The protected nucleoside undergoes triphosphorylation. A direct method using Yoshikawa conditions can be used, though it may be low yielding. An alternative, higher-yielding approach involves a multi-step synthesis via a protected intermediate.[6][12]
-
Deprotection: The protecting group is removed, typically via hydrogenolysis.
-
Purification: The final Gal-TP product is purified using ion-pair reversed-phase flash chromatography to a high purity suitable for enzymatic assays.[12]
Protocol 2: In Vitro RNA Polymerase Inhibition Assay (Continuous Fluorescence)
This assay directly measures the inhibitory effect of Gal-TP on RdRp activity in real-time.[6][14]
Materials:
-
Purified viral RdRp (e.g., DENV2 NS5)
-
Homopolymeric RNA template (e.g., poly(U))
-
Dinucleotide primer (e.g., A₂)
-
ATP (natural substrate)
-
Synthesized Gal-TP
-
Reaction Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Intercalating fluorescent dye (e.g., SYTO 9) that binds to double-stranded RNA product
-
Fluorometer/plate reader
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the reaction buffer, RNA template, dinucleotide primer, and the fluorescent dye.
-
Inhibitor Addition: Add varying concentrations of Gal-TP to the experimental wells. Include no-inhibitor (positive) and no-enzyme (negative) controls.
-
Enzyme and Substrate: Add the viral RdRp enzyme to all wells except the negative control.
-
Initiation: Initiate the reaction by adding a fixed concentration of ATP (e.g., 20 μM).
-
Monitoring: Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation/emission wavelengths. The signal is proportional to the amount of double-stranded RNA synthesized.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curves. Plot the rates against the logarithm of Gal-TP concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6][12]
Protocol 3: RNA Primer Extension Assay (Gel-Based)
This assay visualizes the effect of Gal-TP on the length of RNA products, providing direct evidence for polymerase stalling or chain termination.[6][12][13]
Materials:
-
Purified viral RdRp
-
Defined RNA template-primer duplex (often with a 5'-radiolabel on the primer)
-
All four natural NTPs (ATP, GTP, CTP, UTP)
-
Synthesized Gal-TP
-
Reaction Buffer
-
Denaturing polyacrylamide gel electrophoresis (dPAGE) system
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the buffer, template-primer duplex, and the RdRp enzyme.
-
Inhibitor and NTPs: Prepare separate reactions:
-
Control: Add all four natural NTPs.
-
Experimental: Add all four natural NTPs plus a specific concentration of Gal-TP.
-
-
Incubation: Incubate the reactions at the optimal temperature for a fixed time period.
-
Quenching: Stop the reactions by adding a quenching buffer (e.g., containing EDTA and formamide).
-
Electrophoresis: Denature the samples by heating and load them onto a high-resolution dPAGE gel.
-
Visualization: After electrophoresis, expose the gel to a phosphor screen or film.
-
Analysis: Analyze the resulting banding patterns. The control lane should show a full-length product. In the presence of Gal-TP, the appearance of truncated RNA products shorter than the full-length product indicates polymerase stalling or termination events. The precise location of these bands reveals where synthesis was halted relative to potential incorporation sites.[6][12]
Visualizing the Experimental Workflow
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Galidesivir - Wikipedia [en.wikipedia.org]
- 5. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 6. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
initial characterization of Galidesivir triphosphate's antiviral spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent belonging to the class of adenosine (B11128) nucleoside analogues.[1][2][3] Its active form, Galidesivir triphosphate, acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][4][5] This technical guide provides an in-depth characterization of the antiviral spectrum of this compound, detailing its mechanism of action, quantitative antiviral activity against a range of viruses, and the experimental protocols used for its evaluation.
Mechanism of Action
Upon administration, Galidesivir is metabolized within the host cell to its active triphosphate form.[1][4] This process involves phosphorylation by cellular kinases.[3][6] this compound then mimics the natural adenosine triphosphate (ATP) nucleotide.[3][7]
The viral RNA-dependent RNA polymerase incorporates this compound into the nascent viral RNA strand during replication.[1][4][5] The structural modifications in the Galidesivir molecule, compared to natural adenosine, lead to premature termination of the growing RNA chain.[1][3][4] This disruption of viral RNA synthesis effectively halts viral replication.[1][4]
Caption: Intracellular activation and mechanism of action of Galidesivir.
Antiviral Spectrum and Potency
Galidesivir has demonstrated a broad spectrum of activity against numerous RNA viruses from different families.[8][9][10] The following tables summarize the in vitro efficacy of Galidesivir, presenting the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50). A higher SI value indicates greater specific antiviral activity with lower host cell toxicity.
Table 1: Antiviral Activity of Galidesivir against Filoviruses
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |
| Marburg Virus (MARV) | Angola | HeLa | 4.4 - 6.7 | >200 | >29.9 - >45.5 | [6] |
| Ebola Virus (EBOV) | Zaire | HeLa | 3 - 12 | >200 | >16.7 - >66.7 | [11] |
| Sudan Virus (SUDV) | Gulu | HeLa | 3 - 12 | >200 | >16.7 - >66.7 | [11] |
Table 2: Antiviral Activity of Galidesivir against Coronaviruses
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |
| MERS-CoV | Jordan | Vero | >100 | >100 | >1.5 | [5][6] |
| SARS-CoV | Urbani | Vero | >100 | >100 | >5.1 | [6] |
Table 3: Antiviral Activity of Galidesivir against Flaviviruses
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |
| Yellow Fever Virus (YFV) | 17D | Vero | 24.5 | >100 | >4.1 | [3] |
| Zika Virus (ZIKV) | MR766 | Vero76 | 13.9 - 20.5 | >100 | >4.9 - >7.2 | [4] |
| Dengue Virus (DENV) | - | Vero | - | >100 | >9.0 | [6] |
| West Nile Virus (WNV) | - | PS | 2.3 | >100 | >43.5 | [6] |
| Japanese Encephalitis Virus (JEV) | - | Vero | - | >100 | >2.3 | [6] |
| Tick-borne Encephalitis Virus (TBEV) | - | PS | - | >100 | - | [2] |
Table 4: Antiviral Activity of Galidesivir against Other RNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |
| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | >100 | >2.3 | [6] |
| Junin Virus (JUNV) | Vero | 42.2 | >100 | >2.4 | [6] | |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [6] |
| Orthomyxoviridae | Influenza A and B Viruses | MDCK | 1 - 5 | >100 | >20 - >100 | [11] |
| Paramyxoviridae | Measles Virus (MeV) | Vero76 | 1.8 | >300 | 167 | [11] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the antiviral activity of Galidesivir.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the damaging effects of viral infection.
Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, HeLa) into 96-well microtiter plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of Galidesivir in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayers.
-
Add the prepared dilutions of Galidesivir to the wells. Include a 'virus control' (cells with virus, no compound) and a 'cell control' (cells with no virus, no compound).
-
Add a standardized amount of the target virus to all wells except the 'cell control' wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until significant CPE is observed in the 'virus control' wells.
-
Assessment of CPE:
-
Microscopic Examination: Visually score the degree of CPE in each well.
-
Neutral Red Uptake: For a quantitative assessment, remove the culture medium, add a neutral red solution, and incubate to allow for dye uptake by viable cells. The dye is then extracted, and the absorbance is measured.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the 'virus control'. Determine the EC50 value by non-linear regression analysis. A parallel assay without the virus is performed to determine the CC50.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. benchchem.com [benchchem.com]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Galidesivir Triphosphate RNA Polymerase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent and an adenosine (B11128) nucleoside analog.[1] Upon administration, it is metabolized within host cells to its active form, Galidesivir triphosphate (Gal-TP).[2] Gal-TP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. By mimicking the natural nucleotide adenosine triphosphate (ATP), Gal-TP is incorporated into the nascent viral RNA chain, leading to premature termination of RNA synthesis and subsequent inhibition of viral replication.[2] Some studies suggest that Gal-TP may act as a delayed chain terminator, while others indicate it causes the polymerase to stall immediately before incorporation.[2][3] This document provides a detailed protocol for an in vitro RNA polymerase assay to evaluate the inhibitory activity of this compound.
Mechanism of Action
Galidesivir is a prodrug that must be phosphorylated by host cellular kinases to its active triphosphate form, BCX4430-TP.[1] This active metabolite then competes with the natural substrate, adenosine triphosphate (ATP), for the active site of the viral RNA-dependent RNA polymerase (RdRp). Once incorporated into the growing RNA strand, this compound disrupts further elongation, effectively terminating viral RNA synthesis.
Figure 1: Mechanism of Action of this compound.
Quantitative Data: In Vitro Inhibition of Viral RdRp
The inhibitory activity of this compound has been quantified against the RNA-dependent RNA polymerases of several flaviviruses. The half-maximal inhibitory concentration (IC50) values were determined using a continuous fluorescence-based assay.
| Viral Polymerase | IC50 (µM) | ATP Concentration (µM) | Reference |
| Dengue Virus-2 (DENV-2) NS5 | 42 ± 12 | 20 | [2][3][4][5] |
| Zika Virus (ZIKV) NS5 | 47 ± 5 | 20 | [2][3][4][5] |
Experimental Protocol: Fluorescence-Based RNA Polymerase Assay
This protocol outlines a continuous, fluorescence-based in vitro assay to measure the inhibitory effect of this compound on viral RNA-dependent RNA polymerase activity. The assay relies on a fluorescent dye that intercalates with the newly synthesized double-stranded RNA (dsRNA) product, resulting in an increase in fluorescence intensity that is proportional to polymerase activity.
Principle:
The assay measures the synthesis of a complementary RNA strand by the viral RdRp using a single-stranded RNA template. A fluorescent dye, such as SYTO 9, is included in the reaction. This dye exhibits low fluorescence in the presence of single-stranded nucleic acids but shows a significant increase in fluorescence upon binding to double-stranded RNA. The rate of fluorescence increase is directly proportional to the rate of RNA synthesis. The presence of an inhibitor like this compound will reduce the rate of dsRNA formation, leading to a lower fluorescence signal.
Figure 2: Experimental Workflow of the RNA Polymerase Assay.
Materials and Reagents:
-
Enzyme: Purified viral RNA-dependent RNA polymerase (e.g., DENV-2 or ZIKV NS5).
-
Template: Single-stranded RNA template (e.g., homopolymeric poly(U)).
-
Primer: Dinucleotide primer (if required for the specific polymerase).
-
Substrates: ATP, UTP, CTP, GTP solutions.
-
Inhibitor: this compound (Gal-TP) solution.
-
Fluorescent Dye: SYTO 9 or similar dsRNA-intercalating dye.
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Control Compounds: DMSO (negative control), known RdRp inhibitor (positive control).
-
Equipment: Fluorescence microplate reader, multichannel pipettes, low-volume 96- or 384-well black plates.
Procedure:
-
Reagent Preparation:
-
Prepare a master mix of the assay buffer, RNA template, primer (if applicable), and the fluorescent dye.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions for the negative (DMSO) and positive controls.
-
Prepare a solution of the viral RdRp enzyme in the assay buffer.
-
Prepare a solution containing the required nucleotide triphosphates (NTPs).
-
-
Assay Setup:
-
In a 96- or 384-well black microplate, add the desired volume of the this compound dilutions or control compounds to the appropriate wells.
-
Add the master mix containing the template and fluorescent dye to all wells.
-
Add the viral RdRp enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the polymerase reaction by adding the NTP solution to all wells.
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for SYTO 9) kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds).
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (increase in fluorescence per unit of time) from the linear phase of the kinetic curve.
-
Normalize the reaction rates of the inhibitor-treated wells to the rate of the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., four-parameter logistic regression).
-
Expected Results:
A dose-dependent decrease in the rate of fluorescence increase is expected with increasing concentrations of this compound. The IC50 value obtained should be comparable to the published data for the specific viral polymerase being tested. The negative control (DMSO) should show maximum enzyme activity, while the positive control (known inhibitor) should exhibit significant inhibition. No-enzyme controls should show minimal background fluorescence.
References
- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 2. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
In Vitro Synthesis of Galidesivir Triphosphate for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent and an adenosine (B11128) nucleoside analog.[1][2][3] Its activity spans a wide range of RNA viruses, including filoviruses, flaviviruses, and coronaviruses.[2][3] The efficacy of Galidesivir is dependent on its intracellular conversion to the active triphosphate form, Galidesivir triphosphate (Gal-TP).[4][5] This conversion is catalyzed by host cell kinases.[4][5] Gal-TP acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.[1][4] The mechanism of inhibition involves the incorporation of Gal-TP into the nascent viral RNA chain, which subsequently causes stalling of the RdRp and premature termination of RNA synthesis.[5]
For detailed in vitro studies of viral polymerases and for high-throughput screening of potential antiviral agents, a direct supply of Gal-TP is essential. This circumvents the variability of intracellular phosphorylation efficiencies across different cell lines.[2] This document provides detailed protocols for the in vitro chemical synthesis of this compound and its subsequent use in a viral polymerase inhibition assay.
Mechanism of Action: Inhibition of Viral RdRp
Galidesivir, as a nucleoside analog, must be phosphorylated to its triphosphate form to exert its antiviral effect. This process is initiated by host cellular kinases. Once formed, this compound mimics the natural nucleotide adenosine triphosphate (ATP) and is incorporated into the growing viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to the premature termination of the elongating RNA strand, thereby disrupting viral replication.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galidesivir Triphosphate Enzyme Kinetics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent that demonstrates activity against a wide range of RNA viruses. As a nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] Galidesivir is a prodrug that is converted intracellularly by host kinases into its active form, Galidesivir triphosphate (Gal-TP).[2] Gal-TP then acts as a competitive inhibitor of the natural nucleotide triphosphate (NTP), adenosine (B11128) triphosphate (ATP), for incorporation into the nascent viral RNA chain.[2][3] This incorporation leads to the stalling of the RdRp enzyme, thereby terminating viral RNA synthesis.[3][4] This document provides a summary of the available enzyme kinetic data for this compound and detailed protocols for its analysis.
Mechanism of Action of this compound
The antiviral activity of Galidesivir is contingent on its metabolic activation to this compound. This active metabolite serves as a substrate for the viral RdRp. The incorporation of Gal-TP into the growing RNA strand is the key step in its inhibitory action. Studies have shown that upon incorporation, the RdRp is unable to efficiently add the next nucleotide, leading to a halt in RNA chain elongation.[3][4] This mechanism of action, characterized by the stalling of the polymerase, classifies Galidesivir as a viral replication inhibitor.[3][4]
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Galidesivir Triphosphate Incorporation Efficiency Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent, functioning as an adenosine (B11128) nucleoside analog.[1][2][3] Its activity spans a wide range of RNA viruses, including filoviruses, flaviviruses, and coronaviruses.[1][2] The clinical potential of Galidesivir lies in its ability to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral genome transcription and replication.[2][4]
Upon administration, Galidesivir is metabolized by host cellular kinases into its active form, Galidesivir triphosphate (Gal-TP).[1][2] As an analog of adenosine triphosphate (ATP), Gal-TP acts as a substrate for the viral RdRp. The precise mechanism of action involves the incorporation of Gal-TP into the nascent viral RNA chain, leading to disruption of further RNA synthesis.[1][4] Recent studies suggest that Gal-TP may stall the polymerase complex immediately prior to incorporation, effectively halting the replication process.[5][6] This disruption can manifest as premature chain termination or delayed termination, ultimately inhibiting the production of new viral particles.[1][5]
The efficiency of Gal-TP incorporation by the viral RdRp is a critical determinant of its antiviral potency. A higher incorporation efficiency relative to the natural nucleotide (ATP) translates to more effective inhibition of viral replication. Therefore, quantitative assessment of Gal-TP incorporation is paramount for understanding its mechanism of action, evaluating its potential as a therapeutic agent, and for the development of next-generation antiviral drugs.
This document provides detailed application notes and protocols for conducting a this compound incorporation efficiency assay. It is intended to guide researchers in the quantitative evaluation of Gal-TP as a substrate for viral RdRps.
Mechanism of Action of this compound
Galidesivir exerts its antiviral effect through a multi-step process that culminates in the disruption of viral RNA synthesis. The pathway begins with the cellular uptake of the prodrug, Galidesivir, and its subsequent phosphorylation to the active triphosphate form.
Caption: Cellular activation and mechanism of action of Galidesivir.
Quantitative Data on this compound Incorporation
The inhibitory activity of this compound has been quantified against the RdRp of several flaviviruses. The half-maximal inhibitory concentration (IC50) is a key parameter to describe the potency of an inhibitor.
| Virus | Polymerase | IC50 (µM) of Gal-TP | Assay Conditions | Reference |
| Dengue Virus 2 | NS5 RdRp | 42 ± 12 | 20 µM ATP, dinucleotide-primed assay | [5][6] |
| Zika Virus | NS5 RdRp | 47 ± 5 | 20 µM ATP, dinucleotide-primed assay | [5][6] |
Note: As of the latest available data, specific steady-state kinetic parameters such as Km and kcat for this compound incorporation by viral RdRps have not been publicly reported. The IC50 values indicate that Gal-TP is a competitive inhibitor of ATP, with inhibitory effects observed in the micromolar range. Further kinetic studies are required to fully elucidate the incorporation efficiency (kcat/Km) of Gal-TP relative to ATP.
Experimental Protocols
Two primary methods are employed to determine the incorporation efficiency of nucleotide analogs like this compound: a fluorescence-based assay for high-throughput screening and a primer extension assay for detailed kinetic analysis.
Fluorescence-Based RdRp Inhibition Assay
This assay provides a continuous, real-time measurement of RNA synthesis and is suitable for determining the IC50 value of Gal-TP. The principle lies in the use of a fluorescent dye that intercalates into the newly synthesized double-stranded RNA (dsRNA), resulting in an increase in fluorescence intensity.
Materials:
-
Purified viral RNA-dependent RNA polymerase (RdRp)
-
This compound (Gal-TP)
-
Adenosine triphosphate (ATP)
-
Other ribonucleoside triphosphates (GTP, CTP, UTP)
-
RNA template (e.g., homopolymeric poly(U) template)
-
RNA primer (e.g., dinucleotide ApA)
-
Fluorescent dye (e.g., SYTO 9)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Nuclease-free water
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the assay buffer, RNA template (e.g., 1 µM), and RNA primer (e.g., 20 µM).
-
Add the fluorescent dye to the master mix at the manufacturer's recommended concentration.
-
Dispense the master mix into the wells of the 96-well plate.
-
-
Inhibitor and Nucleotide Addition:
-
Prepare serial dilutions of Gal-TP in nuclease-free water. Add the desired concentrations of Gal-TP to the respective wells.
-
For the positive control (uninhibited reaction), add nuclease-free water instead of Gal-TP.
-
For the negative control (no polymerization), omit the RdRp enzyme.
-
Add a fixed, subsaturating concentration of ATP (e.g., 20 µM) and the other rNTPs to all wells.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding the purified viral RdRp to each well (final concentration typically in the nanomolar range, to be optimized for the specific enzyme).
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at a constant temperature (e.g., 30°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each Gal-TP concentration.
-
Plot the reaction velocity as a function of the logarithm of the Gal-TP concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of Gal-TP that inhibits RdRp activity by 50%.
-
Caption: Workflow for the fluorescence-based RdRp inhibition assay.
Primer Extension Assay for Kinetic Analysis
This gel-based assay allows for the direct visualization of RNA products and is used to determine the steady-state kinetic parameters (Km and kcat) for the incorporation of Gal-TP compared to ATP.
Materials:
-
Purified viral RNA-dependent RNA polymerase (RdRp)
-
This compound (Gal-TP)
-
Adenosine triphosphate (ATP)
-
RNA template
-
5'-radiolabeled (e.g., ³²P) or fluorescently labeled RNA primer
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Quench Buffer: 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager or fluorescence gel scanner
Protocol:
-
Primer-Template Annealing:
-
Mix the labeled primer and the RNA template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Single Nucleotide Incorporation Reaction:
-
Prepare reaction mixtures containing the annealed primer-template complex, reaction buffer, and a fixed concentration of RdRp.
-
To determine the Km and kcat for ATP, initiate the reactions by adding varying concentrations of ATP.
-
To determine the incorporation efficiency of Gal-TP, perform parallel reactions with varying concentrations of Gal-TP in the absence of ATP.
-
Incubate the reactions for a short, defined time period where the product formation is linear (to ensure single-turnover conditions for pre-steady-state or initial velocity for steady-state).
-
-
Reaction Quenching and Product Analysis:
-
Stop the reactions by adding an equal volume of quench buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel. The unextended primer will migrate faster than the primer extended by one or more nucleotides.
-
-
Data Acquisition and Analysis:
-
Visualize and quantify the bands corresponding to the unextended primer and the extended product using a phosphorimager or fluorescence scanner.
-
Calculate the percentage of primer extension for each nucleotide concentration.
-
Plot the initial velocity of product formation against the nucleotide (ATP or Gal-TP) concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity).
-
Calculate kcat (turnover number) from Vmax if the enzyme concentration is known (Vmax = kcat * [E]).
-
The incorporation efficiency is determined by the ratio kcat/Km.
-
Caption: Workflow for the primer extension assay to determine kinetic parameters.
Conclusion
The assays described provide a robust framework for the detailed characterization of this compound's interaction with viral RNA-dependent polymerases. The fluorescence-based assay is a valuable tool for initial screening and IC50 determination, while the primer extension assay allows for a more in-depth analysis of the kinetic parameters governing incorporation efficiency. A thorough understanding of these quantitative measures is essential for the continued development and optimization of Galidesivir and other nucleoside analogs as broad-spectrum antiviral therapeutics. The data generated from these protocols will aid researchers in elucidating the precise mechanism of action and in correlating biochemical potency with cell-based and in vivo antiviral efficacy.
References
- 1. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. galidesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Continuous Fluorescence-Based Assay for Galidesivir Triphosphate Inhibition of Viral RNA-Dependent RNA Polymerase
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galidesivir (B1663889) (BCX4430) is a broad-spectrum adenosine (B11128) nucleoside analog with antiviral activity against a wide range of RNA viruses, including coronaviruses, filoviruses, flaviviruses, and paramyxoviruses.[1] For its antiviral effect, Galidesivir must be converted by host cell kinases into its active triphosphate form, Galidesivir triphosphate (Gal-TP).[2] Gal-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), the core enzyme in viral RNA replication.[1][2] Incorporation of Gal-TP into the growing viral RNA chain leads to inhibition of RNA synthesis.[2] This application note describes a continuous fluorescence-based assay to monitor the inhibition of viral RdRp by Gal-TP. The assay provides a robust and high-throughput method for characterizing the potency and mechanism of action of Galidesivir and other nucleotide analog inhibitors.
The principle of this assay is based on the enhancement of fluorescence of a specific dye, SYTO 9, upon binding to double-stranded RNA (dsRNA) which is synthesized by the RdRp.[3][4] Unlike many other dsRNA-binding dyes, SYTO 9 does not significantly inhibit RdRp activity, making it suitable for continuous monitoring of the enzyme's activity.[3] The rate of fluorescence increase is directly proportional to the rate of RNA synthesis, allowing for the determination of enzyme kinetics and inhibition constants.
Mechanism of Action of this compound
Galidesivir is a prodrug that is converted in the host cell to its active triphosphate form, this compound (Gal-TP).[5] Gal-TP is an analog of adenosine triphosphate (ATP) and competes with the natural nucleotide for incorporation into the nascent viral RNA strand by the viral RdRp.[6] The incorporation of Gal-TP can lead to stalling of the polymerase and subsequent termination of RNA synthesis.[4][5] However, some studies suggest that Galidesivir may act as a delayed chain terminator, where the polymerase continues for a few more nucleotide additions before synthesis is halted.[5] Primer extension assays have shown that the Dengue-2 polymerase stalls when attempting to add a Galidesivir nucleotide to the growing RNA chain.[5]
Mechanism of this compound Inhibition.
Experimental Workflow
The continuous fluorescence-based assay for RdRp inhibition by Gal-TP follows a straightforward workflow. The reaction components, including the viral RdRp enzyme, a single-stranded RNA template (e.g., poly(U)), the fluorescent dye SYTO 9, and the inhibitor (Gal-TP) at various concentrations, are pre-incubated in a microplate. The reaction is initiated by the addition of the natural nucleotide substrate (e.g., ATP). The fluorescence signal is then monitored in real-time using a plate reader. The initial rate of the reaction is calculated from the linear phase of the fluorescence increase. These rates are then plotted against the inhibitor concentration to determine the IC50 value.
Experimental Workflow for the Continuous Fluorescence-Based Assay.
Quantitative Data
The inhibitory potency of this compound against various viral RdRps has been determined using this fluorescence-based assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's effectiveness.
| Virus | RdRp Target | IC50 (µM) | Reference |
| Dengue Virus 2 (DENV2) | NS5 RdRp | 42 ± 12 | [2][3][5] |
| Zika Virus (ZIKV) | NS5 RdRp | 47 ± 5 | [2][3][5] |
Experimental Protocols
Materials and Reagents
-
Viral RNA-dependent RNA Polymerase (e.g., DENV2 or ZIKV NS5)
-
This compound (Gal-TP)
-
ATP solution
-
Poly(U) RNA template
-
SYTO 9 fluorescent dye
-
Assay Buffer: 50 mM HEPES/NaOH (pH 7.4), 150 mM NaCl, 10% (v/v) glycerol, 5 mM MgCl2, 2 mM TCEP, 1% (v/v) DMSO
-
384-well microplates
-
Fluorescence plate reader with excitation at 485 nm and emission at 528 nm
Protocol
-
Preparation of Reaction Mix:
-
Inhibitor Addition:
-
Serially dilute Gal-TP to achieve a range of final concentrations (e.g., 0 - 2 mM).[3]
-
Add the diluted Gal-TP or vehicle control (DMSO) to the wells of a 384-well microplate.
-
-
Enzyme Addition and Pre-incubation:
-
Add the reaction mix to each well containing the inhibitor.
-
Incubate the plate at 30°C for 5 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding ATP to a final concentration of 0.5 mM.[5]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Determine the initial reaction rate for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the rates relative to the uninhibited control (vehicle only).
-
Plot the normalized rates against the logarithm of the Gal-TP concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[3]
-
The continuous fluorescence-based assay described provides a sensitive and efficient method for evaluating the inhibitory activity of this compound against viral RNA-dependent RNA polymerases. This high-throughput compatible assay is a valuable tool for the discovery and characterization of novel antiviral compounds targeting viral replication. The detailed protocol and understanding of the underlying mechanism will aid researchers in the development of new therapeutics against a broad range of RNA viruses.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Dinucleotide-Primed Assay for Studying Galidesivir Triphosphate Effects on Viral RNA-Dependent RNA Polymerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent and an adenosine (B11128) analog that has shown efficacy against a variety of RNA viruses.[1][2][3][4] Upon entering a host cell, Galidesivir is metabolized by cellular kinases into its active form, Galidesivir triphosphate (Gal-TP).[1][2][5][6] Gal-TP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), the key enzyme in viral RNA replication.[1][5] By mimicking the natural nucleotide adenosine triphosphate (ATP), Gal-TP is incorporated into the nascent viral RNA chain, leading to premature chain termination and the cessation of viral replication.[1][2][5]
These application notes provide a detailed protocol for a dinucleotide-primed, continuous fluorescence-based assay to quantitatively assess the inhibitory activity of Gal-TP on viral RdRp. This in vitro assay is a powerful tool for elucidating the mechanism of action of Galidesivir and for screening other potential nucleoside analog inhibitors.
Mechanism of Action of Galidesivir
Galidesivir's antiviral activity is a multi-step process that begins with its uptake into the host cell and culminates in the termination of viral RNA synthesis.
Caption: Mechanism of action of Galidesivir.
Quantitative Data: Inhibition of Viral RdRp by this compound
The inhibitory activity of Gal-TP has been quantified against the RdRps of several viruses. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of an inhibitor. The following table summarizes the available IC50 data for Gal-TP and the half-maximal effective concentration (EC50) for the parent compound, Galidesivir, against a range of viruses.
| Compound | Virus | Target | Assay Type | IC50 (μM) | EC50 (μM) | Reference |
| This compound | Dengue Virus 2 (DENV-2) | RdRp | Dinucleotide-Primed Fluorescence Assay | 42 ± 12 | - | [7][8][9][10] |
| This compound | Zika Virus (ZIKV) | RdRp | Dinucleotide-Primed Fluorescence Assay | 47 ± 5 | - | [7][8][9][10] |
| Galidesivir | Marburg Virus (MARV) | Viral Replication | Cell-based | - | 4.4 - 6.7 | [3] |
| Galidesivir | Lassa Virus (LASV) | Viral Replication | Cell-based | - | 43.0 | [3] |
| Galidesivir | Junin Virus (JUNV) | Viral Replication | Cell-based | - | 42.2 | [3] |
| Galidesivir | SARS-CoV | Viral Replication | Cell-based | - | >5.1 (SI) | [3] |
| Galidesivir | MERS-CoV | Viral Replication | Cell-based | - | >1.5 (SI) | [3] |
SI = Selectivity Index
Experimental Protocols
Overview of the Dinucleotide-Primed Continuous Fluorescence Assay
This assay measures the activity of viral RdRp by detecting the formation of double-stranded RNA (dsRNA) in real-time. The assay utilizes a homopolymeric RNA template (e.g., poly(U)) and a complementary dinucleotide primer (e.g., ApG for a poly(U) template, though the specific study cited used a poly(U) template with ATP as the substrate, implying a dinucleotide primer was used to initiate synthesis). The incorporation of nucleotides into the nascent RNA strand by RdRp leads to the formation of a dsRNA product. A fluorescent dye, such as SYTO 9, which exhibits a significant increase in fluorescence upon binding to dsRNA, is included in the reaction. The increase in fluorescence is directly proportional to the amount of dsRNA synthesized and thus reflects the activity of the RdRp. The effect of an inhibitor, such as Gal-TP, is determined by measuring the reduction in the rate of fluorescence increase.
Caption: Experimental workflow for the RdRp inhibition assay.
Materials and Reagents
-
Purified viral RdRp (e.g., DENV-2 NS5, ZIKV NS5)
-
Homopolymeric RNA template (e.g., poly(U))
-
Dinucleotide primer (complementary to the 3' end of the template)
-
ATP solution
-
This compound (Gal-TP)
-
SYTO 9 Green Fluorescent Nucleic Acid Stain
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 2 mM DTT)
-
Nuclease-free water
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths suitable for SYTO 9 (approx. 485/498 nm)
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the viral RdRp in a suitable storage buffer.
-
Prepare stock solutions of the poly(U) template and the dinucleotide primer in nuclease-free water.
-
Prepare a stock solution of ATP. The final concentration in the assay is typically around the Km of the enzyme for its natural substrate (e.g., 20 μM).[7][8][9][10]
-
Prepare a serial dilution of Gal-TP in nuclease-free water to cover a range of concentrations for IC50 determination (e.g., from 0 to 2 mM).[7]
-
Prepare a working solution of SYTO 9 dye in the reaction buffer. The final concentration should be optimized to give a good signal-to-noise ratio without inhibiting the enzyme.
-
-
Assay Setup:
-
In a 96-well black plate, add the following components in order to each well:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of the Reaction and Data Acquisition:
-
Initiate the reaction by adding the viral RdRp to each well.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each concentration of Gal-TP, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the rate of the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the Gal-TP concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Logical Relationships in the Assay
The dinucleotide-primed assay is based on a series of logical dependencies between its components to produce a measurable signal that is indicative of RdRp activity.
Caption: Logical relationships of assay components.
Conclusion
The dinucleotide-primed continuous fluorescence-based assay is a robust and sensitive method for studying the inhibitory effects of this compound on viral RdRp. This protocol provides a detailed framework for researchers to implement this assay in their laboratories for drug discovery and mechanistic studies of viral polymerase inhibitors. The quantitative data and diagrams presented in these application notes serve as a valuable resource for understanding the antiviral action of Galidesivir.
References
- 1. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galidesivir - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Galidesivir Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent, functioning as an adenosine (B11128) analog.[1][2][3] For its antiviral activity, Galidesivir must be metabolized within the host cell to its active triphosphate form, Galidesivir triphosphate.[4] This active metabolite acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[4][5][6] Incorporation of this compound into the nascent viral RNA chain leads to premature termination, thereby inhibiting viral replication.[1][6] This mechanism of action makes this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel antiviral therapies.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based HTS assays. The included methodologies are designed to be adaptable to a high-throughput format, enabling the rapid screening of compound libraries and the characterization of potential antiviral agents.
Mechanism of Action of this compound
Galidesivir, a prodrug, is actively transported into the host cell where it undergoes phosphorylation by cellular kinases to form this compound. This active form mimics the natural nucleotide adenosine triphosphate (ATP). During viral replication, the viral RdRp enzyme mistakenly incorporates this compound into the growing RNA strand. This event disrupts the elongation process, leading to premature chain termination and the cessation of viral RNA synthesis.
Caption: Mechanism of action of Galidesivir.
Data Presentation
The following tables summarize the in vitro activity of Galidesivir against a range of RNA viruses and its cytotoxicity in various cell lines.
Table 1: In Vitro Antiviral Activity of Galidesivir
| Virus Family | Virus | Cell Line | EC50 (µM) | Assay Method | Reference |
| Arenaviridae | Lassa Virus (LASV) | HeLa | 43.0 | Not Specified | [1] |
| Arenaviridae | Junin Virus (JUNV) | HeLa | 42.2 | Not Specified | [1] |
| Coronaviridae | SARS-CoV | Vero | >5.1 (SI) | Not Specified | [1] |
| Coronaviridae | MERS-CoV | Vero | >1.5 (SI) | Not Specified | [1] |
| Coronaviridae | SARS-CoV-2 | Caco-2 | 1.4-1.6 (log reduction) | VYR Assay | [7] |
| Filoviridae | Ebola Virus (EBOV) | HeLa | Potent (not specified) | Not Specified | [1] |
| Flaviviridae | Dengue-2 Virus | Not Specified | 42 ± 12 (IC50) | Dinucleotide-primed assay | Not Specified |
| Flaviviridae | Zika Virus | Not Specified | 47 ± 5 (IC50) | Dinucleotide-primed assay | Not Specified |
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | Not Specified | [1] |
Table 2: Cytotoxicity of Galidesivir
| Cell Line | CC50 (µM) | Assay Method | Reference |
| HeLa | >100 | Not Specified | [1] |
| Vero | >100 | Not Specified | [1] |
| Caco-2 | Not Specified | Neutral Red Cytopathic Assay | [4] |
| Calu-3 | Not Specified | Not Specified | [4] |
Experimental Protocols
High-Throughput RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Biochemical)
This assay directly measures the inhibitory effect of compounds on the enzymatic activity of viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
RNA template (e.g., homopolymeric)
-
Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., fluorescently or radioactively labeled)
-
This compound (as a positive control)
-
Test compounds
-
Assay buffer (optimized for RdRp activity)
-
384-well microplates
-
Plate reader capable of detecting the label
Protocol:
-
Compound Plating: Dispense test compounds and controls (this compound and DMSO as a negative control) into 384-well plates.
-
Enzyme Preparation: Prepare a solution of RdRp in assay buffer.
-
Reaction Initiation: Add the RdRp solution to the compound plates, followed by the addition of a mixture containing the RNA template and NTPs (including the labeled NTP) to initiate the reaction.
-
Incubation: Incubate the plates at the optimal temperature for the specific RdRp for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction using a suitable stop solution (e.g., EDTA).
-
Signal Detection: Measure the incorporation of the labeled NTP using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Determine IC50 values for active compounds.
Caption: Workflow for a biochemical RdRp inhibition assay.
High-Throughput Cytopathic Effect (CPE) Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Susceptible host cell line
-
Virus stock with a known titer
-
Galidesivir (as a positive control)
-
Test compounds
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red)
-
384-well clear-bottom microplates
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding: Seed host cells into 384-well plates and incubate overnight to form a monolayer.
-
Compound Addition: Add serial dilutions of test compounds and controls to the cell plates.
-
Virus Infection: Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).[8]
-
Cell Viability Measurement: Add the cell viability reagent to the plates according to the manufacturer's instructions.
-
Signal Detection: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to cell-only and virus-only controls. Calculate the percent CPE inhibition and determine EC50 and CC50 values.
Caption: Workflow for a cell-based CPE inhibition assay.
High-Throughput Reporter Gene Assay (Cell-Based)
This assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) to quantify viral replication.
Materials:
-
Host cell line susceptible to the reporter virus
-
Recombinant reporter virus stock
-
Galidesivir (as a positive control)
-
Test compounds
-
Cell culture medium
-
Substrate for the reporter enzyme (if applicable)
-
384-well opaque-bottom microplates (for luciferase) or clear-bottom plates (for GFP)
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed host cells into 384-well plates and incubate overnight.
-
Compound Addition: Add test compounds and controls to the cell plates.
-
Reporter Virus Infection: Infect the cells with the reporter virus.
-
Incubation: Incubate the plates for a period that allows for robust reporter gene expression (typically 24-48 hours).
-
Reporter Gene Measurement:
-
For luciferase: Add the luciferase substrate and measure luminescence.
-
For GFP: Measure fluorescence directly using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of reporter gene expression and determine EC50 values. A parallel cytotoxicity assay should be performed to determine CC50 values.
Logical Relationship of HTS Data Analysis
The data generated from HTS assays is processed through a series of steps to identify and validate promising antiviral compounds.
Caption: Logical flow of data analysis in an HTS campaign.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galidesivir - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTS Service for Antiviral Drug Screening - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. pnas.org [pnas.org]
- 7. BioCryst Provides Update on Galidesivir Program | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Potency of Galidesivir Triphosphate Using Cell-Based Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent with demonstrated activity against a wide range of RNA viruses.[1][2][3] As an adenosine (B11128) nucleoside analog, Galidesivir functions as a prodrug that, upon entering a host cell, is converted by cellular kinases into its active form, Galidesivir triphosphate (Galidesivir-TP).[2][4][5][6][7] This active triphosphate metabolite acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination of the nascent viral RNA and subsequent inhibition of viral replication.[4][5][6]
It is crucial to note that while Galidesivir-TP is the active antiviral agent, its charged nature prevents it from efficiently crossing cell membranes. Therefore, cell-based assays are typically conducted using the parent compound, Galidesivir. The efficacy observed in these assays, such as the half-maximal effective concentration (EC50), is an indirect but critical measure of the intracellular potency of Galidesivir-TP.[8][9] The efficiency of the intracellular phosphorylation of Galidesivir to Galidesivir-TP can vary between different cell lines, which may influence the observed antiviral activity.[2][8][10]
These application notes provide an overview of the mechanism of action of Galidesivir and detailed protocols for common cell-based assays used to determine its antiviral potency.
Mechanism of Action
The antiviral activity of Galidesivir is initiated by its uptake into host cells, followed by a three-step phosphorylation process mediated by host cell kinases to form Galidesivir-TP.[2][5] Galidesivir-TP then competes with the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA strand by the viral RdRp.[4][7] The incorporation of Galidesivir monophosphate into the viral RNA leads to a disruption of the polymerase's function, causing premature termination of RNA chain elongation and thus halting viral replication.[4][5]
Data Presentation: In Vitro Antiviral Activity of Galidesivir
The following tables summarize the in vitro antiviral activity of Galidesivir against a selection of RNA viruses. The 50% effective concentration (EC50) represents the concentration of Galidesivir required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as the ratio of CC50 to EC50 and is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of Galidesivir against various RNA viruses.
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
|---|---|---|---|---|---|---|
| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 | [1] |
| Marburg Virus (MARV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 | [1] | |
| Sudan Virus (SUDV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 | [1] | |
| Orthomyxoviridae | Influenza A and B | MDCK | 1 - 5 | >100 | >20 - >100 | [1] |
| Paramyxoviridae | Measles Virus | Vero-76 | 1.8 | >100 | >55.6 | [1] |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | 24.5 | >100 | >4.1 | [7] |
| Yellow Fever Virus (YFV) | Vero-76 | - | >100 | >7 | [2] | |
| Coronaviridae | SARS-CoV | Vero | - | >100 | >5.1 | [2] |
| MERS-CoV | Vero | - | >100 | >1.5 | [2] | |
| SARS-CoV-2 | Caco-2 | - | >100 | >10.8 (based on EC90) | [11] | |
| SARS-CoV-2 | Vero-76 | - | >100 | >11.4 (based on EC90) | [11] | |
| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | >100 | >2.3 | [2] |
| Junin Virus (JUNV) | Vero | 42.2 | >100 | >2.4 | [2] |
| Bunyavirales | Rift Valley Fever Virus (RVFV) | Vero 76 | 41.6 | >100 | >2.4 |[10] |
Note: EC50 and CC50 values can vary depending on the specific virus strain, cell line, and assay conditions used.
Experimental Protocols
Several cell-based assays can be employed to determine the antiviral potency of Galidesivir. The choice of assay often depends on the cytopathic nature of the virus being studied. Common methods include the Viral Yield Reduction Assay (VYR), Plaque Reduction Assay, and assays that measure the inhibition of virus-induced cytopathic effect (CPE).[12][13]
Viral Yield Reduction Assay (VYR)
The VYR assay is a robust method for quantifying the amount of infectious virus produced in the presence of an antiviral compound.[12][13] This assay is particularly useful as it directly measures the inhibition of viral replication.[13]
Protocol:
-
Cell Preparation: Seed a suitable host cell line (e.g., Vero, MDCK, Caco-2) into 96-well plates to form a confluent monolayer.[14]
-
Compound Preparation: Prepare serial dilutions of Galidesivir in an appropriate cell culture medium.
-
Virus Infection: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).[14]
-
Treatment: After a virus adsorption period (typically 1 hour), remove the virus inoculum, wash the cells, and add the medium containing the different concentrations of Galidesivir. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).[14][15]
-
Incubation: Incubate the plates for a period sufficient to allow for one or more rounds of viral replication (e.g., 24, 48, or 72 hours).[14]
-
Harvesting: Collect the culture supernatants, which contain the progeny virus.[14]
-
Titration: Determine the viral titer in the harvested supernatants. This can be done using a plaque assay, a 50% tissue culture infectious dose (TCID50) assay, or by quantifying viral RNA using quantitative real-time PCR (qPCR).[13]
-
Data Analysis: Calculate the percentage of virus yield reduction for each Galidesivir concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.[12]
Plaque Reduction Assay
This assay is considered the gold standard for measuring the infectivity of lytic viruses and the efficacy of antiviral agents.[15][16] It quantifies the reduction in the number of viral plaques formed in the presence of the antiviral compound.
Protocol:
-
Cell Preparation: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.[15]
-
Compound and Virus Preparation: Prepare serial dilutions of Galidesivir. In separate tubes, mix each drug dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU).[15]
-
Infection and Treatment: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Incubate for 1-2 hours to allow for virus adsorption.[15]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of Galidesivir. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.[15][16]
-
Incubation: Incubate the plates for several days until visible plaques are formed.[15][16]
-
Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[15] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Galidesivir concentration relative to the virus control. Determine the EC50 value using regression analysis.[17]
qPCR-Based Antiviral Assay
Quantitative real-time PCR (qPCR) can be used as a rapid and sensitive readout for VYR assays or as a standalone method to quantify the reduction in viral nucleic acid as an indicator of antiviral efficacy.[18][19]
Protocol:
-
Cell Culture, Infection, and Treatment: Follow steps 1-5 of the Viral Yield Reduction Assay protocol.
-
Nucleic Acid Extraction: At the end of the incubation period, lyse the cells and extract total RNA from the cell lysate or viral RNA from the supernatant.[][21]
-
Reverse Transcription (for RNA viruses): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19][]
-
qPCR: Perform qPCR using primers and probes specific to a conserved region of the viral genome.[] Use a standard curve of known viral nucleic acid concentrations to quantify the number of viral genome copies in each sample.
-
Data Analysis: Compare the viral genome copy number in Galidesivir-treated samples to that in the untreated virus control. Calculate the percentage of inhibition and determine the EC50 value.[19]
Conclusion
The antiviral potency of Galidesivir's active form, Galidesivir-TP, is effectively evaluated in cell-based assays using the parent compound. Assays such as the Viral Yield Reduction Assay, Plaque Reduction Assay, and qPCR-based methods provide quantitative data (e.g., EC50 values) that are essential for understanding the compound's spectrum of activity and therapeutic potential. The detailed protocols provided herein serve as a guide for researchers to reliably assess the antiviral efficacy of Galidesivir in a laboratory setting.
References
- 1. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 3. Galidesivir - Wikipedia [en.wikipedia.org]
- 4. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bioagilytix.com [bioagilytix.com]
- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of IC50 of Galidesivir Triphosphate and Antiviral Efficacy of Galidesivir in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent, functioning as an adenosine (B11128) nucleoside analog. Its mechanism of action relies on its intracellular conversion to the active triphosphate form, Galidesivir triphosphate (Gal-TP).[1][2] This active metabolite acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination of the nascent viral RNA and subsequent inhibition of viral replication.[1][2] The efficiency of the initial phosphorylation of Galidesivir to its active triphosphate form can vary significantly between different cell lines, which influences the apparent antiviral efficacy observed in cell-based assays.[3]
These application notes provide a comprehensive overview of the inhibitory activity of this compound against viral polymerases and the antiviral efficacy of the parent compound, Galidesivir, in various cell lines. Detailed protocols for key in vitro assays are provided to enable researchers to assess the potency of this antiviral compound.
Data Presentation
The inhibitory potency of Galidesivir is typically reported in two ways: the half-maximal inhibitory concentration (IC50) of the active triphosphate form (Gal-TP) against the purified viral enzyme (RNA-dependent RNA polymerase), and the half-maximal effective concentration (EC50) of the parent compound (Galidesivir) in cell-based assays, which reflects the overall antiviral activity within a cellular context, including its uptake and metabolic activation.
Table 1: IC50 of this compound against Viral RNA-dependent RNA Polymerases
| Viral Polymerase | IC50 (µM) | Assay Conditions |
| Dengue-2 Virus (DENV-2) | 42 ± 12 | Dinucleotide-primed assay with a homopolymeric poly(U) template, 20 µM ATP.[4] |
| Zika Virus (ZIKV) | 47 ± 5 | Dinucleotide-primed assay with a homopolymeric poly(U) template, 20 µM ATP.[4] |
Table 2: Antiviral Activity (EC50) of Galidesivir in Various Cell Lines
| Virus | Cell Line | EC50 (µM) | Assay Type |
| Ebola Virus (EBOV) | HeLa | 3 - 12 | Not Specified |
| Marburg Virus (MARV) | HeLa | 3 - 12 | Not Specified |
| Sudan Virus (SUDV) | HeLa | 3 - 12 | Not Specified |
| Influenza A and B Viruses | MDCK | 1 - 5 | Not Specified |
| Measles Virus | Vero76 | 1.8 | Not Specified |
| SARS-CoV-2 | Caco-2 | Low µM range (EC90) | Virus Yield Reduction (VYR) |
| SARS-CoV-2 | Vero-76 | Low µM range (EC90) | Virus Yield Reduction (VYR) |
| SARS-CoV | Vero | 57.7 | Not Specified |
| MERS-CoV | Vero | 68.4 | Not Specified |
| Human Rhinovirus (HRV) | Not Specified | 3.4 | Not Specified |
| Respiratory Syncytial Virus (RSV) | Not Specified | 11 | Not Specified |
Note: Some EC50 values are reported as ranges or as EC90 (the concentration required to inhibit 90% of the viral response).
Signaling Pathway and Mechanism of Action
Galidesivir exerts its antiviral effect by targeting the viral RNA replication process. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of Galidesivir.
Experimental Protocols
Continuous Fluorescence-Based Polymerase Assay for IC50 Determination of this compound
This protocol describes a method to determine the IC50 value of this compound against viral RNA-dependent RNA polymerases, such as those from Dengue and Zika viruses.[4]
Materials:
-
Purified viral RdRp enzyme
-
This compound (Gal-TP)
-
ATP, UTP, CTP, GTP solutions
-
Dinucleotide primer
-
Homopolymeric RNA template (e.g., poly(U))
-
Fluorescent dye that intercalates with double-stranded RNA (e.g., SYTO 9)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, dinucleotide primer, and all four standard NTPs (with ATP at a concentration of 20 µM).
-
Prepare serial dilutions of this compound.
-
Add the Gal-TP dilutions to the wells of the 96-well plate.
-
Initiate the reaction by adding the purified RdRp enzyme to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the intercalating dye.
-
The rate of RNA synthesis is proportional to the rate of fluorescence increase.
-
Plot the initial reaction rates against the logarithm of the Gal-TP concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
Caption: Workflow for the continuous fluorescence-based polymerase assay.
Cytopathic Effect (CPE) Reduction Assay for EC50 Determination of Galidesivir
This assay is used to determine the concentration of Galidesivir required to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., Vero-76, Caco-2)
-
Virus stock with a known titer
-
Galidesivir
-
Cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or a reagent to measure ATP content)
-
Spectrophotometer or plate reader
Procedure:
-
Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of Galidesivir in cell culture medium.
-
Remove the growth medium from the cells and add the Galidesivir dilutions to the wells. Include wells for "cells only" (no virus, no drug) and "virus control" (virus, no drug).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
At the end of the incubation period, assess cell viability using a chosen method. For Neutral Red or Crystal Violet, the dye is added, incubated, and then extracted, and the absorbance is read.
-
Calculate the percentage of cell viability for each drug concentration relative to the "cells only" and "virus control" wells.
-
Plot the percentage of CPE inhibition against the logarithm of the Galidesivir concentration and determine the EC50 value using regression analysis.
Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Virus Yield Reduction (VYR) Assay for EC50 Determination of Galidesivir
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Susceptible host cell line (e.g., Vero-76, Caco-2)
-
Virus stock
-
Galidesivir
-
Cell culture medium
-
96-well or 24-well cell culture plates
-
Reagents for virus titration (e.g., for plaque assay or TCID50 assay) or qPCR
Procedure:
-
Seed host cells in culture plates and grow to confluency.
-
Treat the cells with serial dilutions of Galidesivir.
-
Infect the cells with the virus at a defined MOI.
-
After an incubation period (e.g., 24-72 hours), harvest the cell culture supernatant.
-
Determine the viral titer in the harvested supernatant using a suitable method, such as a plaque assay, TCID50 assay, or quantitative PCR (qPCR) to measure viral RNA copies.
-
The percentage of virus yield reduction is calculated for each drug concentration compared to the untreated virus control.
-
Plot the percentage of virus yield reduction against the logarithm of the Galidesivir concentration to determine the EC50 value.
Caption: Workflow for the Virus Yield Reduction (VYR) Assay.
Conclusion
Galidesivir is a promising broad-spectrum antiviral with a well-defined mechanism of action targeting viral RNA-dependent RNA polymerase. The provided data and protocols offer a framework for researchers to evaluate the inhibitory potential of this compound and the cellular antiviral efficacy of Galidesivir against a range of RNA viruses. The variability in EC50 values across different cell lines underscores the importance of considering the cellular context, particularly the efficiency of metabolic activation, when assessing the antiviral activity of this compound.
References
- 1. protocols.io [protocols.io]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Galidesivir Triphosphate: Application Notes and Protocols for In Vitro Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine (B11128) nucleoside analog, that has demonstrated inhibitory activity against a wide range of RNA viruses.[1][2] Its mechanism of action involves the intracellular conversion to its active triphosphate form, Galidesivir triphosphate (BCX4430-TP), by host cell kinases.[1][3] BCX4430-TP then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination of the nascent viral RNA and subsequent inhibition of viral replication.[2][4] This document provides a comprehensive overview of the in vitro application of Galidesivir, including its antiviral activity, cytotoxicity, and detailed protocols for its evaluation in cell culture models of viral infection.
Mechanism of Action
Galidesivir's antiviral activity is dependent on its metabolic activation within the host cell. The parent compound, a prodrug, readily enters the cell where it is phosphorylated by cellular kinases to its active triphosphate form.[3] This active metabolite, this compound, mimics the natural adenosine triphosphate (ATP) and is incorporated into the growing viral RNA chain by the viral RdRp.[5] The structural modifications in Galidesivir, however, prevent the addition of the next nucleotide, causing a halt in RNA synthesis and thus terminating viral replication.[2]
Caption: Mechanism of action of Galidesivir.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following tables summarize the quantitative data on the antiviral efficacy and cytotoxicity of Galidesivir against various RNA viruses in different cell culture models. The 50% effective concentration (EC50) represents the concentration of Galidesivir required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI50), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of Galidesivir against various RNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Arenaviridae | Lassa virus (LASV) | HeLa | 43.0 | [1] |
| Junin virus (JUNV) | HeLa | 42.2 | [1] | |
| Bunyaviridae | Rift Valley fever virus (RVFV) | Vero 76 | 20.4 - 41.6 | [1] |
| Coronaviridae | MERS-CoV | Vero | >1.5 (SI) | [1] |
| SARS-CoV | Vero | >5.1 (SI) | [1] | |
| SARS-CoV-2 | Caco-2 | Low EC90 | [6] | |
| SARS-CoV-2 | Vero-76 | Low EC90 | [6] | |
| Filoviridae | Marburg virus (MARV) | Vero | 4.4 - 6.7 | [1] |
| Ebola virus (EBOV) | Vero | Potent Inhibition | [1] | |
| Flaviviridae | Dengue virus (DENV) | Vero | >9.0 (SI) | [1] |
| Japanese encephalitis virus (JEV) | Vero | >2.3 (SI) | [1] | |
| West Nile virus (WNV) | PS | 2.3 | [1] | |
| Yellow Fever virus (YFV) | Vero | 24.5 | [7] | |
| Zika virus (ZIKV) | - | Low µM | [5] | |
| Orthomyxoviridae | Influenza A and B viruses | MDCK | 1 - 5 | [8] |
| Paramyxoviridae | Measles virus (MeV) | Vero76 | 1.8 | [8] |
Table 2: Cytotoxicity of Galidesivir in Various Cell Lines
| Cell Line | CC50 (µM) | Reference |
| HeLa | >100 | [1] |
| Vero 76 | >100 | [1] |
| Vero | >100 - >200 | [1] |
| PS | >100 | [1] |
| MDCK | >100 | [8] |
| Huh7 | ~3-4 | [8] |
| RAW264.7 | ~3-4 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vitro antiviral activity and cytotoxicity of Galidesivir.
Caption: General workflow for in vitro antiviral testing.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Materials:
-
Susceptible host cell line (e.g., Vero, HeLa)
-
Virus stock of known titer
-
Galidesivir stock solution
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well cell culture plates
-
Neutral Red or Crystal Violet staining solution
-
Destaining solution (e.g., 50% ethanol, 1% acetic acid)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of Galidesivir in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayer.
-
Add 100 µL of the Galidesivir dilutions to the appropriate wells in triplicate. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Add 100 µL of virus suspension (at a multiplicity of infection, MOI, sufficient to cause >80% CPE in 48-72 hours) to all wells except the cell control wells.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE (Neutral Red Method):
-
Remove the medium from the wells.
-
Add 100 µL of Neutral Red solution (e.g., 50 µg/mL in PBS) to each well and incubate for 2-3 hours.
-
Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destaining solution.
-
Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each Galidesivir concentration compared to the virus control. Determine the EC50 value using regression analysis.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Galidesivir stock solution
-
Cell culture medium
-
24-well or 48-well cell culture plates
-
Reagents for virus titration (e.g., for plaque assay or TCID50 assay)
Protocol:
-
Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.
-
Infection and Treatment:
-
Infect the cell monolayer with the virus at a defined MOI.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add culture medium containing serial dilutions of Galidesivir to the wells.
-
-
Incubation: Incubate the plates for a period equivalent to one viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: Collect the cell culture supernatants, which contain the newly produced virus particles.
-
Virus Titration: Determine the viral titer in the harvested supernatants using a standard method such as a plaque assay or a TCID50 assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral titer for each Galidesivir concentration compared to the untreated virus control. Determine the EC50 value.
Cytotoxicity Assay (MTT/MTS Method)
This assay assesses the effect of Galidesivir on the viability of the host cells.
Materials:
-
Host cell line
-
Galidesivir stock solution
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the CPE assay.
-
Compound Treatment: Add serial dilutions of Galidesivir to the wells in triplicate. Include a "cell control" with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Galidesivir concentration relative to the untreated cell control. Determine the CC50 value using regression analysis.
Conclusion
Galidesivir demonstrates potent and broad-spectrum antiviral activity in vitro against a multitude of RNA viruses. The provided protocols offer standardized methods for researchers to evaluate the efficacy and cytotoxicity of Galidesivir and its analogs in cell culture models. The quantitative data summarized herein serves as a valuable resource for drug development professionals in the ongoing efforts to combat emerging and re-emerging viral threats. It is important to note that the efficiency of Galidesivir's conversion to its active triphosphate form can vary between cell lines, which may influence the observed in vitro potency.[1] Therefore, selection of appropriate cell models is crucial for accurate assessment of its antiviral potential.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmc.ac.il [jmc.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low potency of Galidesivir in Vero cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galidesivir (B1663889) in Vero cells. Inconsistent or lower-than-expected potency can be a significant challenge in experimental workflows. This resource aims to provide clear, actionable solutions to common issues encountered during in vitro antiviral testing.
Troubleshooting Guides
This section addresses specific problems that may arise during Galivdesivir antiviral assays in Vero cells, offering potential causes and solutions in a question-and-answer format.
Issue 1: Observed EC50 Value for Galidesivir is Higher Than Expected
Question: Why is the half-maximal effective concentration (EC50) of Galidesivir in my Vero cell-based assay significantly higher (indicating lower potency) than values reported in some literature or in vivo studies?
Possible Causes and Solutions:
-
Inefficient Intracellular Phosphorylation in Vero Cells: Galidesivir is a nucleoside analog prodrug that must be phosphorylated by host cell kinases to its active triphosphate form (BCX4430-TP) to inhibit viral RNA-dependent RNA polymerase (RdRp).[1][2] It is well-documented that Vero cells, a commonly used cell line for virus propagation, are inefficient at this initial phosphorylation step.[2][3] This results in lower intracellular concentrations of the active compound and consequently, a higher apparent EC50.
-
Solution:
-
Acknowledge the Limitation: Recognize that higher EC50 values in Vero cells are an inherent characteristic of this experimental system for Galidesivir and may not reflect its in vivo potential.[2]
-
Use a Different Cell Line (if possible): For mechanistic studies or to get a potency estimate that may better correlate with in vivo efficacy, consider using a different cell line known to more efficiently phosphorylate nucleoside analogs, such as Caco-2 or Calu-3 cells, if they are permissive to your virus of interest.[3]
-
Focus on Relative Potency: When screening multiple compounds in Vero cells, focus on the relative potency compared to Galidesivir or other controls within the same experiment, rather than the absolute EC50 value.
-
-
-
Suboptimal Assay Conditions: The specifics of your assay protocol can significantly impact the outcome.
-
Solution:
-
Optimize Multiplicity of Infection (MOI): A very high MOI can overwhelm the antiviral effect, leading to a higher EC50. Ensure you have titrated your virus stock and are using a consistent and appropriate MOI for your assays.
-
Incubation Time: The timing of drug addition relative to infection and the total incubation time can influence the results. Ensure your protocol is consistent and allows sufficient time for the antiviral to take effect before widespread cytopathic effect (CPE) occurs in control wells.
-
-
-
Galidesivir Compound Integrity: Degradation of the compound due to improper storage or handling can lead to reduced activity.
-
Solution:
-
Proper Storage: Galidesivir dihydrochloride (B599025) should be stored at -20°C.[4][5]
-
Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent like water or DMSO and avoid repeated freeze-thaw cycles.[4][5] For in vivo experiments, it is recommended to prepare fresh solutions daily.
-
Verify Concentration: If you have access to analytical chemistry resources, verify the concentration of your stock solution.
-
-
Issue 2: High Variability Between Replicate Wells
Question: I am observing significant variability in the results between my replicate wells for the same experimental condition.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a frequent source of variability.
-
Solution: Ensure you have a single-cell suspension and mix thoroughly before and during plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the virus, compound, or reagents can lead to significant differences between wells.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When performing serial dilutions, ensure thorough mixing between each step. Change pipette tips between different concentrations of Galidesivir to prevent carryover.
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can alter the concentration of media components and affect cell growth and virus infection.
-
Solution: To minimize edge effects, consider not using the outer wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
-
Incomplete Viral Adsorption: Insufficient time or suboptimal conditions for the virus to attach to the cells can lead to inconsistent infection rates.
-
Solution: Gently rock the plates during the viral adsorption step to ensure the inoculum covers the entire cell monolayer. Ensure the incubation time and temperature for adsorption are optimal for your specific virus and cell line.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Galidesivir?
Galidesivir is an adenosine (B11128) analogue that acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[1][6] After entering a host cell, it is converted by cellular kinases into its active triphosphate form. This active form is then incorporated into the growing viral RNA strand by the viral RdRp, causing premature chain termination and halting viral replication.[2]
Q2: What are typical EC50 values for Galidesivir in Vero cells?
EC50 values for Galidesivir in Vero cells are generally in the low to mid-micromolar range and can vary significantly depending on the virus and the specific assay used.[1][2][3] It is important to note that these values are often higher than those observed in other cell lines or in animal models due to the inefficient phosphorylation of Galidesivir in Vero cells.[2][3]
Q3: How should I prepare and store Galidesivir?
Galidesivir dihydrochloride powder should be stored at -20°C.[4][5] Stock solutions can be prepared in water (up to 100 mM) or DMSO (up to 50 mM).[4][5] It is recommended to aliquot stock solutions and store them at -20°C or -80°C to avoid multiple freeze-thaw cycles. For cell-based assays, freshly diluted working solutions should be prepared for each experiment.
Q4: Can viruses develop resistance to Galidesivir?
Yes, resistance to Galidesivir has been demonstrated. For example, a single amino acid substitution in the active site of the tick-borne encephalitis virus (TBEV) RdRp was shown to confer resistance, making the mutant virus approximately 7-fold less sensitive to the compound.[2] This highlights that, like with other antivirals, the potential for resistance development exists.
Q5: What is a suitable positive control for my antiviral assay with Galidesivir?
A suitable positive control depends on the virus you are studying. For coronaviruses like SARS-CoV-2, Remdesivir (B604916) is a commonly used positive control as it also targets the viral RdRp. For other viruses, it is best to choose a compound with a well-characterized mechanism of action against that specific virus.
Quantitative Data Summary
The following table summarizes reported in vitro efficacy and cytotoxicity data for Galidesivir in Vero cells against various RNA viruses. Note the variability in EC50 values, which can be attributed to different viral strains and assay methodologies.
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Arenaviridae | Lassa Virus (LASV) | Vero | Not Specified | 43.0 | > 100 | > 2.3 | [1] |
| Arenaviridae | Junín Virus (JUNV) | Vero | Not Specified | 42.2 | > 100 | > 2.4 | [1] |
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | Vero | Not Specified | 20.4 - 41.6 | > 100 | > 2.4 - > 4.9 | [1] |
| Coronaviridae | SARS-CoV | Vero | Not Specified | 19.5 | > 100 | > 5.1 | [1] |
| Coronaviridae | MERS-CoV | Vero | Not Specified | 68.0 | > 100 | > 1.5 | [1] |
| Coronaviridae | SARS-CoV-2 | Vero-76 | VYR Assay | 10.8 (EC90) | > 320 | > 29.6 | [3] |
| Coronaviridae | SARS-CoV-2 | Vero-76 | CPE Assay | 114.2 (EC90) | > 320 | > 2.8 | [3] |
| Paramyxoviridae | Measles Virus (MeV) | Vero | Not Specified | 2.1 | > 100 | > 47.8 | [1] |
| Flaviviridae | Dengue Virus (DENV) | Vero | Not Specified | > 100 | > 100 | ~1 | [1] |
| Flaviviridae | Japanese Encephalitis Virus (JEV) | Vero | Not Specified | 43.2 | > 100 | > 2.3 | [1] |
VYR: Viral Yield Reduction; CPE: Cytopathic Effect
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This protocol directly measures the ability of Galidesivir to inhibit the formation of viral plaques.
Materials:
-
Vero cells
-
Virus stock of known titer (PFU/mL)
-
Galidesivir
-
Cell Culture Medium (e.g., DMEM with 2% FBS)
-
Overlay Medium (e.g., 1.5% Carboxymethylcellulose or 0.6% Agarose in medium)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% Crystal Violet)
-
6-well or 12-well plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed Vero cells in multi-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of Galidesivir in the cell culture medium. The highest concentration should be below the 50% cytotoxic concentration (CC50). Include a "no drug" virus control.
-
Infection: When cells are confluent, remove the growth medium. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plate every 15 minutes.
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Add the overlay medium containing the different concentrations of Galidesivir (or no drug for the virus control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with the fixative solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes. Gently wash the plates with water and let them air dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Galidesivir concentration compared to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration using non-linear regression analysis.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of Galidesivir to protect host cells from virus-induced cell death.
Materials:
-
Vero cells
-
Virus stock
-
Galidesivir
-
Cell Culture Medium (e.g., DMEM with 2% FBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red, or Crystal Violet)
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of ~1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of Galidesivir in cell culture medium in a separate plate. Include wells for cell control (no virus, no drug), virus control (virus, no drug), and a positive control if available.
-
Infection and Treatment: Remove the medium from the cell plate. Add 50 µL of the prepared compound dilutions to the respective wells. Then, add 50 µL of diluted virus (at a predetermined MOI that will cause significant CPE within 48-72 hours) to all wells except the cell control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the desired level of CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Visually inspect the plates under a microscope to assess the degree of CPE.
-
For quantitative analysis, use a cell viability reagent according to the manufacturer's instructions. For example, with Crystal Violet, you would fix the cells, stain them, wash away excess stain, solubilize the stain, and then read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each Galidesivir concentration. The percentage of protection is calculated using the formula: [(Absorbance of treated-infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100. Determine the EC50 value using non-linear regression analysis.
Visualizations
References
- 1. fiveable.me [fiveable.me]
- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very low levels of remdesivir resistance in SARS-COV-2 genomes after 18 months of massive usage during the COVID19 pandemic: A GISAID exploratory analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]
- 5. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
Galidesivir Triphosphate Optimization in Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Galidesivir (B1663889) triphosphate concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Galidesivir and how does it work?
Galidesivir (BCX4430) is a broad-spectrum antiviral agent and an adenosine (B11128) nucleoside analog.[1][2][3] Its mechanism of action involves inhibiting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[4][5] To become active, Galidesivir must be phosphorylated by host cellular kinases to its triphosphate form, Galidesivir triphosphate (BCX4430-TP or BCX6870).[4][5][6] This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the growing viral RNA chain by the viral RdRp, leading to premature chain termination and inhibition of viral replication.[3][4]
Q2: Why is optimizing the intracellular concentration of this compound important?
The antiviral efficacy of Galidesivir is directly dependent on the intracellular concentration of its active triphosphate form. Insufficient levels of this compound will result in suboptimal viral inhibition. Conversely, excessively high concentrations may lead to off-target effects and cellular toxicity. Therefore, optimizing the concentration is critical for achieving a potent antiviral effect while minimizing cytotoxicity, thereby ensuring a favorable therapeutic window.
Q3: Which factors influence the intracellular concentration of this compound?
Several factors can influence the intracellular levels of active Galidesivir:
-
Cell Line-Dependent Phosphorylation: The efficiency of the conversion of Galidesivir to its triphosphate form is highly dependent on the host cell line.[5][6][7] Some cell lines, such as Vero cells, are known to be inefficient in this phosphorylation process, which can lead to lower antiviral activity in vitro.[5]
-
Activity of Cellular Kinases: The specific host cellular kinases responsible for the three-step phosphorylation of Galidesivir play a crucial role. The expression levels and activity of these kinases can vary between different cell types. The first phosphorylation step is often the rate-limiting step for the formation of the active triphosphate form of most nucleoside analogs.[8]
-
Drug Influx and Efflux: The transport of Galidesivir into and out of the cell, mediated by cellular transporters, will also affect its intracellular concentration.
-
Drug Stability and Metabolism: The stability of Galidesivir and its phosphorylated metabolites within the cell, as well as the rate of their catabolism, will impact the steady-state concentration of the active form.
Q4: How can I measure the intracellular concentration of this compound?
The most accurate method for quantifying intracellular this compound is through High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[9][10][11][12][13] This technique allows for the direct, sensitive, and specific measurement of the triphosphate form in cell lysates.
Q5: What are typical EC50 and CC50 values for Galidesivir?
The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Galidesivir can vary significantly depending on the virus, cell line, and assay method used. Below is a summary of reported values.
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 |
| Filoviridae | Marburg Virus (MARV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 |
| Orthomyxoviridae | Influenza A and B | MDCK | 1 - 5 | >100 | >20 - >100 |
| Paramyxoviridae | Measles Virus | Vero76 | 1.8 | >100 | >55.6 |
| Bunyavirales | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero76 | Not specified | >100 | 43 |
| Coronaviridae | MERS-CoV | Vero | Not specified | >100 | >1.5 |
| Coronaviridae | SARS-CoV | Vero | Not specified | >100 | >5.1 |
Troubleshooting Guides
Issue 1: Low or No Antiviral Activity Observed
| Possible Cause | Troubleshooting Step |
| Inefficient Cellular Phosphorylation | The chosen cell line may not efficiently convert Galidesivir to its active triphosphate form. Solution: 1. Switch to a different cell line known to have higher metabolic activity or one that is more relevant to the viral pathogenesis (e.g., primary human airway epithelial cells for respiratory viruses). 2. If possible, quantify the intracellular this compound levels using HPLC-MS/MS to confirm inefficient phosphorylation. |
| Suboptimal Drug Concentration | The concentration of Galidesivir used may be too low to achieve an effective intracellular concentration of the triphosphate form. Solution: Perform a dose-response experiment with a wider range of Galidesivir concentrations. |
| Incorrect Assay Timing | The timing of drug addition relative to viral infection may not be optimal. Solution: Conduct a time-of-addition experiment to determine the optimal window for Galidesivir treatment (pre-infection, co-infection, or post-infection). |
| Drug Degradation | Galidesivir in the cell culture medium may be unstable over the course of the experiment. Solution: Prepare fresh drug solutions for each experiment and consider replenishing the medium with fresh drug during long incubation periods. |
| Viral Resistance | The virus strain used may have inherent or acquired resistance to Galidesivir. Solution: Sequence the viral RdRp gene to check for mutations known to confer resistance to nucleoside analogs. |
Issue 2: High Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Excessive Drug Concentration | The concentration of Galidesivir used is too high, leading to off-target effects. Solution: Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH) to determine the CC50 value in your specific cell line and use concentrations well below this value for antiviral assays. |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to Galidesivir. Solution: Test the cytotoxicity of Galidesivir in parallel on different cell lines to identify a more robust model. |
| Off-Target Effects | This compound may be interfering with host cellular polymerases or other essential cellular processes. Solution: Assess mitochondrial function and reactive oxygen species production to investigate potential off-target mitochondrial toxicity.[14] |
| Contamination of Drug Stock | The Galidesivir stock solution may be contaminated. Solution: Use a new, certified batch of Galidesivir and ensure sterile handling procedures. |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by HPLC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and experimental setup.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of Galidesivir for the specified duration. Include untreated control wells.
-
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 70% methanol (B129727) to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction of Nucleotides:
-
Vortex the lysate vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the intracellular nucleotides to a new tube.
-
-
Sample Analysis by HPLC-MS/MS:
-
Analyze the extracted sample using a validated HPLC-MS/MS method for the quantification of nucleoside triphosphates.[9][10][11][12][13]
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Normalize the results to the total protein concentration or cell number of the corresponding well.
-
Protocol 2: Virus Yield Reduction Assay
This assay measures the effect of Galidesivir on the production of infectious virus particles.
-
Cell Seeding:
-
Seed a 24-well plate with a suitable host cell line to form a confluent monolayer on the day of infection.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Galidesivir in cell culture medium.
-
Aspirate the growth medium from the cells and add the Galidesivir dilutions. Include a no-drug virus control and a no-virus cell control.
-
-
Viral Infection:
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate the plate at 37°C in a CO2 incubator for the duration of one viral replication cycle (e.g., 24-72 hours).
-
-
Harvesting of Viral Supernatant:
-
At the end of the incubation period, collect the supernatant from each well.
-
-
Titration of Viral Yield:
-
Data Analysis:
-
Calculate the percent reduction in viral yield for each Galidesivir concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay measures cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[18]
-
-
Compound Addition:
-
Prepare serial dilutions of Galidesivir in culture medium.
-
Add 100 µL of the dilutions to the respective wells. Include wells with cells and medium only as a 100% viability control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.[18]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 150 µL of an MTT solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[18]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Visualizations
Caption: Mechanism of action of Galidesivir.
References
- 1. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galidesivir - Wikipedia [en.wikipedia.org]
- 3. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues | MDPI [mdpi.com]
- 9. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 11. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Galidesivir triphosphate stability and storage conditions
Disclaimer: Specific stability and storage data for Galidesivir triphosphate are not publicly available. This guide is based on established principles for the stability and handling of nucleotide triphosphates (NTPs), the chemical class to which this compound belongs. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of nucleotide triphosphates like this compound is primarily influenced by three main factors: pH, temperature, and the presence of multivalent cations.
-
pH: The triphosphate moiety is susceptible to hydrolysis, especially under acidic conditions. Aqueous solutions of NTPs are more stable at a pH above 7.5.[1] For many NTPs, a pH range of 8 to 10 has been shown to be advantageous for stability.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis of the triphosphate chain. Therefore, it is crucial to store NTP solutions at low temperatures. Long-term storage is typically recommended at -20°C or -80°C.
-
Multivalent Cations: Divalent and trivalent cations can catalyze the non-enzymatic hydrolysis of the phosphate (B84403) bonds.[2] It is advisable to use chelating agents like EDTA in buffers where the presence of such cations is a concern, though for some applications, stabilizers may interfere.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, this compound solutions should be stored under the following conditions:
| Storage Duration | Temperature | Buffer Conditions |
| Short-term (days to weeks) | 4°C or on ice | In a buffered solution with a pH > 7.5[1] |
| Long-term (months to years) | -20°C or -80°C | Aliquoted in a buffered solution (pH > 7.5) to avoid repeated freeze-thaw cycles |
It is also recommended to store DNA in molecular-grade water or TE buffer (pH 8.0) to prevent degradation by nucleases.[3]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation during experimental use:
-
Always keep the nucleotide triphosphate solution on ice.
-
Use a buffered solution with a pH between 8 and 10.[1]
-
Avoid multiple freeze-thaw cycles by preparing small aliquots for single-use.
-
If compatible with your downstream applications, consider using a buffer containing a chelating agent like EDTA to sequester divalent cations.[1]
-
When performing reactions at elevated temperatures, such as in PCR, minimize the time the NTPs are held at high temperatures before the addition of the polymerase.[3]
Q4: What are the common degradation products of this compound?
A4: The primary degradation pathway for a nucleotide triphosphate is the sequential hydrolysis of the phosphate chain. This results in the formation of the corresponding diphosphate (B83284) and monophosphate analogues. For example, the degradation of ATP proceeds to ADP and then to AMP.[2] Therefore, the expected degradation products of this compound would be Galidesivir diphosphate and Galidesivir monophosphate.
Q5: How can I assess the purity and integrity of my this compound stock?
A5: The purity of your this compound solution can be assessed using analytical chromatography techniques. Ion-exchange chromatography (IEC) is designed to separate compounds based on differences in their ionic charge and is suitable for separating triphosphates from their di- and monophosphate impurities.[4] High-Performance Liquid Chromatography (HPLC), particularly using a weak anion exchange column, or Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful methods for quantifying the triphosphate and its degradation products.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or low yield in enzymatic assays (e.g., PCR, in vitro transcription) | Degradation of this compound to diphosphate or monophosphate forms, which are not substrates for the polymerase. | 1. Verify the integrity of your stock solution using HPLC or LC-MS. 2. Use a fresh aliquot of the triphosphate solution. 3. Ensure your reaction buffer has an appropriate pH and that you are minimizing the exposure of the NTPs to high temperatures before the reaction starts.[3] |
| Incorrect concentration of the triphosphate solution due to degradation or evaporation. | 1. Re-quantify the concentration of your stock solution using a reliable method such as UV spectroscopy. 2. Prepare fresh dilutions from a concentrated, validated stock for each experiment. | |
| Appearance of unexpected peaks in HPLC or LC-MS analysis | The unexpected peaks are likely the diphosphate and monophosphate degradation products. | 1. Confirm the identity of the peaks by comparing their retention times to standards, if available, or by mass spectrometry. 2. If degradation is confirmed, review your storage and handling procedures. Ensure storage at -80°C in small, single-use aliquots at a pH > 7.5.[1][2] |
| Contamination of the sample. | 1. Ensure all reagents and labware are clean. 2. Filter your sample before injection into the chromatography system. |
Factors Influencing Nucleotide Triphosphate Stability
| Factor | Effect on Stability | Rationale |
| Low pH (< 7.0) | Decreases | Acid-catalyzed hydrolysis of the phosphoanhydride bonds is accelerated. |
| High pH (> 7.5) | Increases | The triphosphate moiety is more stable in alkaline conditions, with an optimal range often cited as pH 8-10.[1] |
| Elevated Temperature | Decreases | The rate of chemical hydrolysis increases with temperature.[2] |
| Presence of Divalent Cations (e.g., Mg²⁺, Mn²⁺) | Decreases | Metal ions can coordinate to the phosphate groups and facilitate hydrolysis.[7] |
| Repeated Freeze-Thaw Cycles | Decreases | Can lead to localized changes in concentration and pH, potentially accelerating degradation. ATP can degrade after multiple freeze-thaws.[8] |
Experimental Protocols
General Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for monitoring the degradation of a nucleotide triphosphate over time.
-
Preparation of Samples:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mM) in the buffer system you intend to test (e.g., Tris-HCl, pH 7.5).
-
Dispense aliquots of this solution into several microcentrifuge tubes.
-
-
Incubation:
-
Incubate the tubes at the desired temperature to be tested (e.g., 37°C for an accelerated stability study).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one tube and immediately freeze it in liquid nitrogen to stop any further degradation.[2] Store at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: A weak anion exchange (WAX) column is often suitable for separating nucleotides.
-
Mobile Phase: Use a gradient of a low concentration buffer (e.g., ammonium (B1175870) phosphate, pH 7.0) and a high concentration buffer (e.g., ammonium phosphate with high salt concentration, pH 7.0).
-
Detection: UV detection at the wavelength of maximum absorbance for Galidesivir.
-
Procedure:
-
Thaw the samples on ice.
-
Inject a defined volume of the sample onto the HPLC system.
-
Run the gradient method to separate the triphosphate from its potential diphosphate and monophosphate degradation products.
-
-
-
Data Analysis:
-
Integrate the peak areas for the triphosphate and any degradation products at each time point.
-
Calculate the percentage of the remaining triphosphate at each time point relative to the initial (time 0) sample.
-
Plot the percentage of intact triphosphate versus time to determine the degradation kinetics.
-
Visualizations
Caption: Factors promoting the degradation of this compound.
Caption: Experimental workflow for assessing nucleotide triphosphate stability.
References
- 1. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 2. The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. dupont.com [dupont.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. neb.com [neb.com]
overcoming inefficient conversion of Galidesivir to triphosphate
Technical Support Center: Galidesivir (BCX4430) Experiments
Welcome to the technical resource center for researchers working with Galidesivir (BCX4430). This guide provides answers to frequently asked questions and detailed troubleshooting for experiments involving the intracellular conversion of Galidesivir to its active triphosphate form, Galidesivir-Triphosphate (Gal-TP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Galidesivir? A1: Galidesivir is an adenosine (B11128) nucleoside analog.[1] For it to be effective, it must first enter a host cell and be converted by cellular enzymes into its active form, Galidesivir-Triphosphate (Gal-TP).[2][3] This active metabolite mimics the natural adenosine triphosphate (ATP). Viral RNA-dependent RNA polymerase (RdRp) incorporates Gal-TP into the growing viral RNA strand, which leads to premature chain termination and disruption of viral replication.[4][5]
Q2: What is the metabolic pathway for Galidesivir activation? A2: Galidesivir undergoes a three-step intracellular phosphorylation process catalyzed by host cell kinases to become Gal-TP.[2][6]
-
Monophosphorylation: Galidesivir is first converted to Galidesivir-Monophosphate (Gal-MP). As an adenosine analog, this step is likely catalyzed by an adenosine kinase (ADK).
-
Diphosphorylation: Gal-MP is then converted to Galidesivir-Diphosphate (Gal-DP), a reaction catalyzed by a nucleoside monophosphate kinase, such as UMP-CMP kinase (CMPK).[4][7]
-
Triphosphorylation: Finally, Gal-DP is converted to the active Galidesivir-Triphosphate (Gal-TP) by a nucleoside diphosphate (B83284) kinase (NDPK).[6]
Q3: Why is the antiviral efficacy (EC₅₀) of Galidesivir highly variable between different cell lines? A3: The antiviral efficacy of Galidesivir is directly dependent on the cell line's ability to convert it to the active Gal-TP.[8] The expression levels and activity of the necessary host kinases can vary significantly between cell types.[2] For example, Vero cells are known to be inefficient at this conversion, often resulting in higher (less potent) EC₅₀ values compared to other cell lines like Huh7 or A549.[9][10]
Q4: Can Galidesivir-Triphosphate be purchased directly? A4: Gal-TP is not typically used in cell-based assays because the multiple phosphate (B84403) groups make it highly negatively charged, preventing it from efficiently crossing the cell membrane.[11] Therefore, experiments rely on the intracellular conversion of the parent compound, Galidesivir. For direct enzymatic assays with purified polymerase, chemically synthesized Gal-TP can be used.[3]
Troubleshooting Guide: Low Galidesivir-TP Levels & Poor Antiviral Activity
This guide addresses the common problem of observing lower-than-expected antiviral activity from Galidesivir in cell culture experiments, which is often linked to inefficient conversion to Galidesivir-TP.
| Problem / Observation | Potential Cause | Recommended Solution / Investigation |
| High EC₅₀ Value / Low Potency | 1. Inefficient Phosphorylation in the Chosen Cell Line: The cell line (e.g., Vero) may have low expression or activity of the required kinases (ADK, CMPK, NDPK).[9] | A. Switch Cell Lines: Use a cell line known to be more efficient at nucleoside analog phosphorylation, such as Huh7 (human hepatoma) or A549 (human lung carcinoma).[9][12][13] B. Verify Kinase Expression: If possible, use qPCR or Western blot to assess the relative expression levels of Adenosine Kinase (ADK) and UMP-CMP Kinase (CMPK1) in your cell line compared to a positive control line.[4] |
| 2. Low Compound Uptake: The cell line may have low expression of the necessary nucleoside transporters to bring Galidesivir into the cell. | A. Assess Transporter Expression: Check for the expression of human equilibrative nucleoside transporters (hENTs) in your cell line.[14] B. Optimize Incubation Time: Increase the incubation time with Galidesivir to allow for greater uptake and conversion, monitoring for any increase in cytotoxicity. | |
| Inconsistent Results Between Experiments | 3. Compound Instability: Galidesivir may be degrading in the cell culture medium over the course of the experiment. | A. Prepare Fresh Solutions: Always prepare fresh stock solutions of Galidesivir in a suitable solvent (e.g., DMSO) and dilute into media immediately before use. B. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[14] |
| 4. Cell Health and Confluency: Variations in cell health, passage number, or confluency can alter cellular metabolism and kinase activity. | A. Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells to achieve a standardized confluency (e.g., 80-90%) at the time of treatment. B. Monitor Cell Health: Ensure cells are healthy and free of contamination before starting the experiment. | |
| Antiviral Activity Plateaus at High Concentrations | 5. Saturation of a Kinase Pathway: The first phosphorylation step, catalyzed by adenosine kinase, is often the rate-limiting step.[11] At high Galidesivir concentrations, this enzyme may become saturated, preventing further increases in Gal-TP production. | A. Quantify Intracellular Gal-TP: Use a method like HPLC-MS/MS to measure the intracellular concentration of Gal-TP at various Galidesivir concentrations. This can confirm if a metabolic bottleneck exists. (See Protocol below). B. Consider Prodrug Strategies: For advanced drug development, ProTide technology can be used to deliver the monophosphate form directly into the cell, bypassing the often rate-limiting first phosphorylation step.[11] |
Data Presentation: Cell-Line Dependent Phosphorylation
Table 1: Representative Example - Intracellular Triphosphate Levels of Remdesivir (B604916) (GS-443902) in Different Cell Lines. This table is presented as an example to illustrate the concept of differential phosphorylation. Data is for Remdesivir, not Galidesivir.
| Cell Line | Parent Compound (10 µM) | Incubation Time | GS-443902 (pmol/10⁶ cells) |
| Vero E6 | Remdesivir | 4 h | 3.4 |
| Huh-7 | Remdesivir | 4 h | 12.8 |
| Calu-3 | Remdesivir | 4 h | 24.5 |
| Caco-2 | Remdesivir | 4 h | 40.5 |
| HAE | Remdesivir | 4 h | 100.2 |
| (Data adapted from Pruijssers et al., 2020, and illustrates the significant variation in active triphosphate formation across different cell types.)[12] |
Experimental Protocols
Protocol: Quantification of Intracellular Galidesivir-TP by HPLC-MS/MS
This protocol is a representative method based on established procedures for other nucleoside analogs, such as Remdesivir.[15] Note: This method requires optimization, including determination of the precise mass transitions for Galidesivir and its phosphorylated forms.
1. Cell Culture and Treatment: a. Seed cells (e.g., A549, Huh7, Vero) in 6-well plates at a density to achieve ~90% confluency on the day of the experiment. b. Treat cells with the desired concentration of Galidesivir (or vehicle control) for the specified time (e.g., 4, 8, or 24 hours) at 37°C.
2. Cell Harvesting and Counting: a. Aspirate the medium and wash the cell monolayer twice with 1 mL of ice-cold PBS. b. Add 0.5 mL of trypsin and incubate for 3-5 minutes at 37°C to detach cells. c. Resuspend cells in 1 mL of complete medium and transfer to a microcentrifuge tube. d. Take an aliquot for cell counting (e.g., using a hemocytometer or automated cell counter) to normalize the final results. e. Centrifuge the remaining cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.
3. Metabolite Extraction: a. Resuspend the cell pellet in 500 µL of ice-cold 70:30 methanol/water (v/v) solution. b. Vortex vigorously for 30 seconds. c. Incubate at -20°C overnight to ensure complete cell lysis and protein precipitation. d. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris. e. Carefully transfer the supernatant (containing the metabolites) to a new tube. f. Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
4. HPLC-MS/MS Analysis: a. Reconstitute the dried extract in 100 µL of mobile phase A. b. Inject 10-20 µL onto the LC-MS/MS system. c. Chromatography (Example Conditions):
- Column: Hypercarb (Porous Graphitic Carbon), 100 mm x 2.1 mm, 5 µm particle size.
- Mobile Phase A: 5 mM hexylamine (B90201) and 0.4% diethylamine (B46881) in water, adjusted to pH 10.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: A time-dependent gradient from high aqueous (A) to high organic (B) to elute the analytes. d. Mass Spectrometry (Example Conditions):
- Instrument: Triple quadrupole mass spectrometer.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: These must be determined empirically for Galidesivir-MP, Galidesivir-DP, and Galidesivir-TP. e. Quantification:
- Generate a standard curve using known concentrations of chemically synthesized Galidesivir-TP.
- Calculate the intracellular concentration and normalize to the cell count (e.g., pmol/10⁶ cells).
Visualizations
Signaling and Experimental Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. A Synthetic Biology Pathway to Nucleoside Triphosphates for Expanded Genetic Alphabets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Kinase Expression Determines DNA Methylation in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human UMP-CMP kinase 2, a novel nucleoside monophosphate kinase localized in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of adenosine kinase attenuates acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 9. Comparative characterization of flavivirus production in two cell lines: Human hepatoma-derived Huh7.5.1-8 and African green monkey kidney-derived Vero - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosinergic Signaling Alters Natural Killer Cell Functional Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Galidesivir Triphosphate in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with galidesivir (B1663889) triphosphate in vitro. The information is designed to help address specific issues that may arise during experimentation, with a focus on potential off-target effects.
Disclaimer: While galidesivir is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), publicly available data on its specific off-target effects against host cellular components is limited. Much of the guidance provided here is based on the known behavior of other nucleoside analogs, such as remdesivir (B604916), and should be considered as part of a comprehensive experimental approach to fully characterize the activity of galidesivir triphosphate.
Quantitative Data Summary
For effective analysis, it is crucial to compare the on-target potency of this compound with its potential off-target activity.
Table 1: On-Target Activity of this compound Against Viral RNA-Dependent RNA Polymerases (RdRps)
| Virus Target | Polymerase | IC50 (µM) | Reference |
| Dengue Virus 2 (DENV2) | NS5 RdRp | 42 ± 12 | [1][2][3] |
| Zika Virus (ZIKV) | NS5 RdRp | 47 ± 5 | [1][2][3] |
Table 2: Potential Off-Target Activity of this compound
| Potential Off-Target | Assay Type | Expected IC50 / Ki | Potential Effect |
| Human DNA Polymerase α | Biochemical Assay | Data Not Available | Inhibition could lead to decreased cell proliferation. |
| Human DNA Polymerase β | Biochemical Assay | Data Not Available | Inhibition may affect DNA repair mechanisms. |
| Human DNA Polymerase γ (Mitochondrial) | Biochemical Assay | Data Not Available | Inhibition can lead to mitochondrial DNA depletion and toxicity.[4] |
| Human RNA Polymerase II | Biochemical Assay | Data Not Available | Inhibition could result in broad cellular toxicity. |
| Mitochondrial Function | Cell-based Assays | Data Not Available | Decreased ATP production, reduced mitochondrial membrane potential, altered oxygen consumption.[5][6][7] |
Troubleshooting Guides and FAQs
FAQ 1: My antiviral assay shows significant cytotoxicity at concentrations where I expect to see specific antiviral activity. What could be the cause?
Answer:
This is a common issue when working with nucleoside analogs. Here are a few potential causes and troubleshooting steps:
-
High Compound Concentration: Ensure your concentration range is appropriate. Even with a preference for the viral polymerase, high concentrations of this compound can begin to interact with host cell machinery.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in nucleotide metabolism. It has been noted that certain cell lines, like Vero cells, are less efficient at converting the prodrug galidesivir to its active triphosphate form, which might mask cytotoxicity that would be apparent in more metabolically active cells.[8]
-
Potential Off-Target Effects:
-
Inhibition of Host Polymerases: this compound, as an adenosine (B11128) analog, could be recognized by host DNA or RNA polymerases, leading to a slowdown or termination of nucleic acid synthesis and subsequent cytotoxicity.
-
Mitochondrial Toxicity: Nucleoside analogs can interfere with mitochondrial DNA replication by inhibiting DNA polymerase gamma or with mitochondrial RNA transcription.[4][5] This can disrupt the electron transport chain, reduce ATP production, and increase oxidative stress, leading to cell death.
-
Troubleshooting Steps:
-
Perform a Standard Cytotoxicity Assay: Use a standard method like an MTT, XTT, or LDH release assay to determine the 50% cytotoxic concentration (CC50) of galidesivir in your specific cell line. This will help you establish a therapeutic window (Selectivity Index = CC50/EC50).
-
Test in a Different Cell Line: If possible, repeat your antiviral assay in a different, relevant cell line to see if the cytotoxicity is cell-type specific.
-
Investigate Mitochondrial Function: If you suspect mitochondrial toxicity, proceed with assays to measure mitochondrial membrane potential, ATP levels, or oxygen consumption (see protocols below).
FAQ 2: I am not observing the expected level of antiviral activity. Why might this be?
Answer:
Suboptimal antiviral activity can stem from several factors:
-
Inefficient Intracellular Conversion (for the prodrug): If you are using the galidesivir prodrug, its conversion to the active triphosphate form by cellular kinases is essential.[8][9] This process can vary significantly between cell types.[10]
-
High Intracellular ATP Pools: this compound competes with endogenous ATP for incorporation by the viral RdRp.[11] High baseline levels of ATP in your cell culture system could outcompete the inhibitor.
-
Viral Strain Variability: The potency of galidesivir can vary between different viral species and even strains.[12]
-
Assay-Specific Issues: Ensure your viral titer, incubation times, and readout method are optimized and validated.
Troubleshooting Steps:
-
Use Pre-activated Triphosphate: If you are using the prodrug, consider using chemically synthesized this compound directly in biochemical assays to bypass the need for cellular activation.
-
Quantify Intracellular Triphosphate Levels: If technically feasible, use techniques like HPLC-MS/MS to measure the intracellular concentration of this compound to confirm efficient conversion.
-
Optimize Assay Conditions: Re-evaluate your assay parameters, including the multiplicity of infection (MOI) and the timing of compound addition.
FAQ 3: My cells show signs of metabolic stress (e.g., acidification of the media, altered morphology) even at non-cytotoxic concentrations of galidesivir. What experiments can I run to investigate this?
Answer:
This observation strongly suggests a sub-lethal off-target effect, very likely related to mitochondrial dysfunction.
Recommended Experiments:
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye like JC-1 or TMRM to assess the mitochondrial membrane potential. A decrease in potential is an early indicator of mitochondrial toxicity.
-
Cellular ATP Level Assay: Measure total cellular ATP levels using a luciferase-based assay. A drop in ATP indicates impaired mitochondrial function.
-
Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer or a similar instrument to measure the rate of oxygen consumption. This provides a direct assessment of mitochondrial respiration.
-
Lactate (B86563) Production Assay: Increased lactate production is a sign of a shift towards glycolysis, which can be a compensatory mechanism for mitochondrial dysfunction.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Addition: The following day, add serial dilutions of galidesivir to the wells. Include a "vehicle only" control (e.g., DMSO) and a "cells only" control.
-
Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: Human DNA/RNA Polymerase Inhibition Assay (Biochemical)
-
Reaction Mixture: Prepare a reaction buffer containing a DNA or RNA template/primer, dNTPs or NTPs (one of which is radiolabeled or fluorescently tagged), and the purified human polymerase (e.g., DNA Pol γ, RNA Pol II).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.
-
Initiate Reaction: Initiate the polymerase reaction by adding the enzyme or magnesium chloride.
-
Incubation: Incubate at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction (e.g., by adding EDTA).
-
Detection: Separate the labeled products from the unincorporated nucleotides (e.g., by gel electrophoresis or filter binding).
-
Quantification: Quantify the amount of incorporated label in each reaction.
-
Analysis: Determine the IC50 of this compound for the specific human polymerase.
Protocol 3: Mitochondrial Membrane Potential Assay (JC-1)
-
Cell Treatment: Treat cells in a 96-well plate with galidesivir at various concentrations for the desired duration. Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
JC-1 Staining: Remove the treatment media and add media containing the JC-1 dye. Incubate according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Wash: Gently wash the cells to remove excess dye.
-
Readout: Measure the fluorescence using a microplate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low potential will show green fluorescence (JC-1 monomers).
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
References
- 1. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir; molecular and functional measures of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCX4430 – A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BCX4430 - A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral activity of the adenosine analogue BCX4430 against West Nile virus and tick-borne flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Galidesivir Triphosphate
Welcome to the technical support center for the chemical synthesis of Galidesivir triphosphate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this potent antiviral agent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chemical synthesis of this compound?
A1: The main challenge is that Galidesivir is not suitable for direct chemical triphosphorylation.[1][2] This is due to the presence of reactive functional groups, particularly the basic and nucleophilic iminoribitol nitrogen, which can interfere with the phosphorylation reaction.[1] Consequently, the use of protecting groups is essential to achieve successful synthesis.
Q2: What are the common strategies for the triphosphorylation of Galidesivir?
A2: Two primary strategies have been reported for the synthesis of this compound:
-
A one-pot triphosphorylation of a protected Galidesivir intermediate. This has been attempted with N-Cbz (benzyl carbamate) and N-trifluoroacetamide protected versions of Galidesivir.[1][2]
-
A stepwise phosphorylation approach. This method involves the initial synthesis of the monophosphate, which is then converted to the triphosphate.[2] This has been shown to be a higher-yielding method.[2]
Q3: Why is direct triphosphorylation of N-Cbz-protected Galidesivir problematic?
A3: Direct triphosphorylation of N-Cbz-protected Galidesivir using Yoshikawa conditions has been shown to be a low-yielding method.[1][2] Furthermore, this reaction generates impurities that are challenging to remove through standard chromatographic techniques.[1][2]
Q4: What is the preferred method for purifying this compound?
A4: Due to its highly polar and charged nature, this compound is best purified using ion-pair reversed-phase flash chromatography.[2] This technique is effective in separating the desired triphosphate from reaction intermediates and byproducts.
Troubleshooting Guides
Issue 1: Low Yield in the Triphosphorylation Step
| Symptom | Potential Cause | Troubleshooting Steps |
| Low overall yield of this compound | Direct triphosphorylation of N-Cbz-protected Galidesivir. | This method is known to be low yielding.[1][2] Consider switching to a stepwise phosphorylation approach. |
| Inefficient protection of the iminoribitol nitrogen. | Ensure complete protection of the nitrogen to prevent side reactions during phosphorylation. | |
| Suboptimal reaction conditions for phosphorylation. | Optimize reaction parameters such as temperature, reaction time, and the ratio of phosphorylating agent to the substrate. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Potential Cause | Troubleshooting Steps |
| Multiple spots on TLC or peaks in HPLC analysis of the crude product. | Impurities generated during direct triphosphorylation of N-Cbz-protected Galidesivir. | This is a known issue with this method.[1][2] A more robust purification method like ion-pair reversed-phase chromatography is necessary.[2] Alternatively, adopting the higher-yielding stepwise synthesis can reduce impurity formation.[2] |
| Incomplete deprotection of protecting groups. | Harsh or incomplete deprotection conditions. | Optimize the deprotection step to ensure complete removal of all protecting groups without degrading the final product. For Cbz groups, hydrogenolysis is a common method.[2] |
| Degradation of the triphosphate product. | Instability of the triphosphate moiety. | Nucleoside triphosphates can be sensitive to acidic or basic conditions and elevated temperatures.[3] Handle the product with care, use buffered solutions, and store at low temperatures. |
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Synthetic Approach | Starting Material | Overall Yield | Reference |
| Trifluoroacetamide-protected intermediate | Galidesivir | 15% | [1][2] |
| Stepwise phosphorylation via monophosphate | 2′,3′-di-O-isopropylidene-protected substrate | 27% | [2] |
Experimental Protocols
Conceptual Protocol for Stepwise Synthesis of this compound (based on literature[2])
-
Protection: Protect the 2' and 3' hydroxyl groups of N-Cbz-Galidesivir with an isopropylidene group to form the 2′,3′-di-O-isopropylidene-protected substrate.
-
Monophosphorylation: Install the monophosphate group at the 5' position using a suitable phosphorylating agent like phosphoryl chloride.
-
Deprotection (Isopropylidene): Remove the isopropylidene protecting group under acidic conditions.
-
Triphosphate Formation: Couple the monophosphate intermediate with pyrophosphate to form the triphosphate.
-
Deprotection (Cbz): Remove the Cbz protecting group via hydrogenolysis.
-
Purification: Purify the final this compound product using ion-pair reversed-phase flash chromatography.
Mandatory Visualization
Caption: Synthetic strategies for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Enzymatic Synthesis of Galidesivir Triphosphate
Welcome to the technical support center for the enzymatic synthesis of Galidesivir triphosphate (Gal-TP). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize their synthesis yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the one-pot enzymatic synthesis of this compound.
Q1: My overall yield of this compound is very low, or the reaction has stalled. What are the primary causes?
A1: Low overall yield is the most common issue and can stem from several factors. The most critical factor is often the inhibition of the kinase cascade by the accumulation of ADP, which is a byproduct of each phosphorylation step.
-
Primary Cause: ADP Inhibition. As ATP donates its phosphate (B84403) group in each of the three enzymatic steps, it is converted to ADP. ADP acts as a potent product inhibitor for the kinases, shifting the reaction equilibrium away from product formation and stalling the synthesis.
-
Solution: Implement an ATP Regeneration System. An ATP regeneration system continuously converts ADP back to ATP, removing the inhibitor and driving the reaction forward. The most common systems are:
-
Pyruvate (B1213749) Kinase (PK) with Phosphoenolpyruvate (PEP): PK transfers a phosphate group from PEP to ADP, regenerating ATP and producing pyruvate. This is a highly efficient, irreversible system.
-
Acetate Kinase (AcK) with Acetyl Phosphate (AcP): AcK transfers a phosphate group from AcP to ADP. This is often a more cost-effective option.
-
Implementing such a system is the single most effective way to achieve high, often quantitative, conversion to the triphosphate form[1][2][3].
-
Q2: I see an accumulation of Galidesivir monophosphate (Gal-MP), but very little diphosphate (B83284) or triphosphate. What is the bottleneck?
A2: This issue points to a problem with the second or third phosphorylation step, catalyzed by Nucleoside Monophosphate Kinase (NMPK) and Nucleoside Diphosphate Kinase (NDPK), respectively.
-
Potential Cause 1: Inefficient NMP Kinase. The NMP kinase in your cascade may have poor substrate specificity for Galidesivir monophosphate. While many NMP kinases (like adenylate kinase for adenosine (B11128) analogs) have broad specificity, this is not guaranteed for a modified nucleoside[4][5].
-
Solution 1: Screen different NMP kinases. Consider using a broad-specificity NMP kinase or one from a different source organism.
-
Potential Cause 2: Suboptimal Reaction Conditions. The optimal pH, temperature, or cofactor concentrations for the NMPK or NDPK may differ from the initial nucleoside kinase.
-
Solution 2: While one-pot synthesis is convenient, you may need to optimize conditions for the entire cascade. Ensure MgCl₂ is present at a sufficient concentration (typically 5-10 mM), as Mg²⁺ is a critical cofactor for all kinases[1]. The typical reaction temperature is 37°C[1][3].
Q3: The reaction starts well but stops prematurely, even with an ATP regeneration system. Why?
A3: If ATP regeneration is active but the reaction halts, consider other forms of inhibition or substrate/enzyme instability.
-
Potential Cause 1: Substrate Inhibition. Some kinases, particularly adenosine kinases, can be inhibited by high concentrations of their own substrate (in this case, Galidesivir)[6]. This occurs when the substrate binds to a secondary, allosteric site on the enzyme, reducing its catalytic activity.
-
Solution 1: Optimize the initial concentration of Galidesivir. Instead of adding a high concentration at the start, try a fed-batch approach where the substrate is added gradually over time.
-
Potential Cause 2: Enzyme Instability. One of the enzymes in the cascade may be unstable under the reaction conditions over the full incubation time (e.g., 12-24 hours).
-
Solution 2: Check the stability of each enzyme individually under the reaction conditions. Consider using enzymes from thermophilic organisms, which are often more robust[2]. You could also add a stabilizing agent like BSA or glycerol (B35011) if compatible with all enzymes.
-
Potential Cause 3: Depletion of Regeneration Substrate. The phospho-donor for the ATP regeneration system (e.g., PEP or Acetyl Phosphate) may have been fully consumed.
-
Solution 3: Ensure the phospho-donor is added in sufficient molar excess relative to the starting Galidesivir concentration. A 3-5 fold molar excess is a good starting point.
Q4: How do I select the right enzymes for the three-step phosphorylation of Galidesivir?
A4: Since Galidesivir is an adenosine analog, the logical choice is a set of kinases with specificity for adenosine and its phosphorylated derivatives.
-
Step 1 (Galidesivir → Gal-MP): Use an Adenosine Kinase (AdK) . AdKs have been shown to phosphorylate a wide range of adenosine analogs[7][8][9]. This is the most crucial step for specificity.
-
Step 2 (Gal-MP → Gal-DP): Use an Adenosine Monophosphate Kinase (AdMPK) , also known as Adenylate Kinase (AK). These enzymes are generally effective for adenosine monophosphate analogs[4][5].
-
Step 3 (Gal-DP → Gal-TP): Use a Nucleoside Diphosphate Kinase (NDPK) . NDPKs exhibit very broad substrate specificity and are highly efficient at converting various diphosphates to triphosphates[10][11]. An NDPK from E. coli or yeast is a common choice.
Q5: My final product appears degraded upon analysis (e.g., by HPLC). What could be causing this?
A5: Degradation of the triphosphate product back to the diphosphate or monophosphate form suggests the presence of contaminating phosphatase activity.
-
Potential Cause: Phosphatase Contamination. Your enzyme preparations may contain contaminating phosphatases that are hydrolyzing the phosphate groups from the synthesized products.
-
Solution: Use highly pure, commercially available kinases. If you are preparing enzymes in-house, ensure your purification protocol effectively removes phosphatases. Adding a general phosphatase inhibitor (that does not inhibit your kinases) could also be a diagnostic tool, though this may complicate the reaction.
Data Presentation: Reaction Parameters
The following tables summarize typical starting concentrations and conditions for a one-pot enzymatic synthesis of this compound. Actual values may require optimization for your specific enzymes and desired scale.
Table 1: Reagent Concentrations
| Component | Typical Starting Concentration | Role |
| Galidesivir | 1 - 10 mM | Substrate |
| ATP (Initial) | 0.5 - 2 mM | Initial Phosphate Donor & Kinase Substrate |
| Phosphoenolpyruvate (PEP) | 5 - 30 mM (3-5x Substrate) | Phosphate Donor for ATP Regeneration (PK System) |
| MgCl₂ | 5 - 10 mM | Essential Cofactor for all Kinases |
| Buffer (e.g., Tris-HCl) | 50 - 100 mM, pH 7.5 - 8.0 | Maintain stable pH |
Table 2: Enzyme Concentrations
| Enzyme | Typical Concentration Range (mg/mL) | Role |
| Adenosine Kinase (AdK) | 0.01 - 0.05 mg/mL | Catalyzes Galidesivir → Gal-MP |
| Adenylate Kinase (AK) | 0.01 - 0.05 mg/mL | Catalyzes Gal-MP → Gal-DP |
| Nucleoside Diphosphate Kinase (NDPK) | 0.01 - 0.05 mg/mL | Catalyzes Gal-DP → Gal-TP |
| Pyruvate Kinase (PK) | 0.1 - 0.2 mg/mL | Regenerates ATP from ADP |
Experimental Protocols
One-Pot Synthesis of this compound with ATP Regeneration
This protocol describes a general method for the enzymatic synthesis of Galidesivir-TP in a single reaction vessel using a pyruvate kinase-based ATP regeneration system[1][3].
Materials:
-
Galidesivir
-
Adenosine Kinase (AdK)
-
Adenylate Kinase (AK)
-
Nucleoside Diphosphate Kinase (NDPK)
-
Pyruvate Kinase (PK)
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Tris-HCl buffer (1 M, pH 7.6)
-
MgCl₂ (1 M)
-
Nuclease-free water
Procedure:
-
Prepare Reaction Master Mix: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order. (This example is for a 100 µL final volume with 1 mM Galidesivir).
-
73 µL Nuclease-free water
-
10 µL 1 M Tris-HCl, pH 7.6 (Final: 100 mM)
-
1 µL 1 M MgCl₂ (Final: 10 mM)
-
1 µL 100 mM ATP (Final: 1 mM)
-
5 µL 100 mM PEP (Final: 5 mM)
-
1 µL 100 mM Galidesivir (Final: 1 mM)
-
Vortex briefly to mix.
-
-
Add Enzymes:
-
Add the four synthesis and regeneration enzymes (AdK, AK, NDPK, PK) to the master mix. The optimal amount of each enzyme should be determined empirically, but a starting point of 0.02 mg/mL for the synthesis kinases and 0.17 mg/mL for pyruvate kinase is recommended[1].
-
-
Incubation:
-
Incubate the reaction at 37°C. The reaction time can vary from 4 to 24 hours. It is recommended to take time-course samples (e.g., at 2, 4, 8, 12, and 24 hours) during initial optimization to monitor the conversion of Galidesivir to its mono-, di-, and triphosphate forms.
-
-
Reaction Quenching:
-
To stop the reaction, heat-inactivate the enzymes by incubating the reaction tube at 95°C for 5 minutes. Alternatively, add an equal volume of cold ethanol (B145695) or 0.5 M perchloric acid to precipitate the enzymes.
-
Centrifuge the quenched reaction at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated enzymes.
-
-
Analysis:
-
Carefully transfer the supernatant to a new tube.
-
Analyze the supernatant for the presence of Galidesivir and its phosphorylated forms using analytical techniques such as Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC) or LC-MS.
-
Visualizations
Enzymatic Phosphorylation Pathway
Caption: Enzymatic cascade for this compound synthesis.
Experimental Workflow
Caption: One-pot experimental workflow for Gal-TP synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low Gal-TP yield.
References
- 1. Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 4. Nucleoside monophosphate kinases: structure, mechanism, and substrate specificity. | Semantic Scholar [semanticscholar.org]
- 5. Nucleoside monophosphate kinases: structure, mechanism, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 9. Adenosine Kinase Phosphorylation Assay Kit [novocib.com]
- 10. Nucleoside diphosphate kinase: role in bacterial growth, virulence, cell signalling and polysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
dealing with assay artifacts in Galidesivir triphosphate screening
Technical Support Center: Galidesivir (B1663889) Triphosphate Screening
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Galidesivir triphosphate (Gal-TP) or its parent nucleoside, Galidesivir, in antiviral screening assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Assay Variability and Performance Issues
Q1: We are observing high background noise and a low signal-to-background (S/B) ratio in our fluorescence-based RdRp inhibition assay. What are the common causes and solutions?
A1: High background and low signal-to-background ratios are common issues in high-throughput screening (HTS) that can obscure true "hit" identification. The causes can be traced to reagents, the assay plate, or the detection instrument.
-
Compound Interference: Test compounds may be autofluorescent at the excitation/emission wavelengths of your assay, directly increasing the background signal.
-
Reagent Instability: Degradation of critical reagents like the polymerase enzyme or the fluorescently-labeled substrate can lead to inconsistent signal generation.
-
Suboptimal Reagent Concentration: Incorrect concentrations of the enzyme, template, or nucleotides (including the competing natural nucleotide, ATP) can lead to a suboptimal reaction rate, reducing the signal window.
-
Assay Buffer Composition: Components in the assay buffer may interfere with the fluorescence readout or enzyme activity. For example, some compounds are known to form aggregates, which can lead to false-positive inhibition.[1]
Troubleshooting Steps:
-
Run a Compound Interference Counter-Screen: Screen your compound library in the absence of the polymerase enzyme to identify autofluorescent compounds.
-
Optimize Reagent Concentrations: Perform matrix titrations of the viral polymerase and RNA template to find concentrations that yield a robust signal.
-
Check Reagent Stability: Aliquot reagents and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. Run control plates at the beginning and end of your HTS run to check for assay drift.[2]
-
Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent compound aggregation.[1]
Q2: Our results show significant plate-to-plate and well-to-well variability (e.g., "edge effects"). How can we minimize this?
A2: Systematic bias, often manifesting as "edge effects" or other spatial patterns, can be introduced by inconsistencies in temperature, evaporation, or liquid handling during an HTS campaign.[3]
Troubleshooting Steps:
-
Plate Incubation: Ensure uniform temperature across all plates by using incubators with good air circulation. Avoid stacking plates directly on top of each other.
-
Evaporation Control: Use plate lids or breathable seals to minimize evaporation, especially from wells on the plate's edge. Consider leaving the outer wells empty and filling them with sterile buffer or media.
-
Randomize Plate Layout: Randomize the location of samples and controls on each plate to avoid systematic errors from being correlated with compound identity.
-
Data Normalization: Apply computational methods to correct for systematic errors. The B-score method is effective at reducing variability that is not dependent on row or column position.[2] For control-based normalization, use the percent inhibition relative to on-plate positive (no inhibitor) and negative (no enzyme) controls.[3]
Dealing with False Positives and False Negatives
Q3: We've identified several "hits" from our primary screen, but they are not validating in secondary assays. What could be causing these false positives?
A3: False positives are compounds that appear active in the primary screen due to assay interference rather than true inhibition of the target.[2] Common causes include:
-
Compound Aggregation: Many compounds form aggregates at high concentrations, which can non-specifically sequester the enzyme or substrate, leading to apparent inhibition.[1]
-
Optical Interference: As mentioned, compounds can be autofluorescent or can quench the fluorescence of the reporter molecule.[1][4]
-
Reactive Compounds: Some library compounds may be chemically reactive and covalently modify the polymerase, leading to irreversible inhibition that is not therapeutically relevant.
-
Trace Impurities: The observed activity may come from a highly potent impurity rather than the compound itself.[5]
Workflow for Hit Validation and False Positive Identification
Caption: Workflow for validating hits and identifying false positives.
Q4: We are concerned about missing potential inhibitors. What factors contribute to false negatives in a Galidesivir screening context?
A4: False negatives are active compounds that are missed by the screen.[2] In the context of Galidesivir, which is a prodrug, specific metabolic factors are critical.
-
Inefficient Triphosphorylation: In cell-based assays, if the cell line used (e.g., Vero cells) does not efficiently convert the Galidesivir prodrug into its active triphosphate form, its potency will be underestimated.[6]
-
Poor Compound Solubility: If a compound is not fully soluble in the assay buffer, its effective concentration will be lower than intended.
-
Insufficient Incubation Time: For prodrugs like Galidesivir, a sufficient pre-incubation period is necessary for the cells to metabolize it into the active form before viral challenge.[6]
-
Exonuclease Proofreading: Some viruses, including coronaviruses, have a proofreading exoribonuclease (ExoN) that can remove mismatched nucleotides, potentially reducing the efficacy of nucleoside analogs.[7]
Experimental Protocol: Cell-Based Antiviral Assay (Viral Yield Reduction)
-
Cell Seeding: Plate a suitable cell line (e.g., Caco-2 for coronaviruses) in 96-well or 384-well plates and incubate to allow cell adherence.[6]
-
Compound Addition: Prepare serial dilutions of Galidesivir or test compounds. Add the compounds to the cells and include appropriate controls (e.g., vehicle DMSO).
-
Pre-incubation: Incubate the cells with the compound for a set period (e.g., 2 to 24 hours) to allow for cellular uptake and metabolic activation.[6]
-
Viral Infection: Infect the cells with the target virus at a low multiplicity of infection (MOI), for example, 0.02.[6]
-
Incubation: Incubate the infected plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantify Viral Yield: Harvest the cell supernatant and quantify the amount of progeny virus using a method like TCID50 (50% Tissue Culture Infectious Dose) or quantitative PCR (qPCR).
-
Data Analysis: Calculate the concentration at which the compound inhibits viral yield by 50% (EC50) or 90% (EC90) by fitting the data to a dose-response curve.
Interpreting Mechanism of Action Data
Q5: Our biochemical assay with Gal-TP doesn't show immediate chain termination. Instead, the polymerase seems to stall. Is this an artifact?
A5: This is not an artifact but is consistent with recent mechanistic studies of this compound. Research on Dengue-2 and Zika virus polymerases has shown that Gal-TP causes the polymerase to stall before incorporating the analog into the growing RNA chain.[8][9] While some incorporation can occur at low efficiency, the primary mechanism appears to be the polymerase having difficulty adding the Galidesivir nucleotide, which slows or stops RNA synthesis. This contrasts with other nucleoside analogs that cause delayed chain termination after being incorporated.[8]
Galidesivir's Mechanism of Action
Caption: Metabolic activation and mechanism of action for Galidesivir.
Q6: We see a significant difference between the IC50 from our biochemical assay and the EC50 from our cell-based assay. Why?
A6: Discrepancies between biochemical (IC50) and cell-based (EC50) results are common and provide important insights.
-
Metabolic Activation: The primary reason for differences with Galidesivir is its reliance on host kinases for conversion to the active triphosphate form.[10][11] The biochemical assay uses pre-synthesized Gal-TP, bypassing this step. The cell-based EC50 reflects the combined efficiency of drug uptake, phosphorylation, and target inhibition.
-
Cell Line Dependency: Different cell lines have varying levels of the kinases required for activation, leading to different EC50 values. For example, Galidesivir's activity against coronaviruses may be underestimated in Vero cells due to inefficient conversion.[6]
-
Competition with Natural Nucleotides: In a cell, Gal-TP must compete with the endogenous pool of ATP. The biochemical assay allows for precise control over the concentration of the competing ATP, which directly impacts the measured IC50.[8][9]
-
Drug Efflux: Cells may actively pump the compound out, reducing its intracellular concentration and leading to a higher EC50 value than would be predicted from the IC50.
Table 1: Reported In Vitro Activity of Galidesivir and its Triphosphate Form
| Compound | Target/Virus | Assay Type | Cell Line/Enzyme | Measured Value (µM) | Citation |
| Galidesivir | SARS-CoV-2 | Viral Yield Reduction | Caco-2 | EC90: 16.0 | [6] |
| Galidesivir | SARS-CoV-2 | Viral Yield Reduction | Vero-76 | EC90: 10.0 | [6] |
| Galidesivir | SARS-CoV-2 | CPE Assay | Vero-76 | EC90: 109.0 | [6] |
| Galidesivir | Negative-Sense RNA Viruses | Cell-Based | Various | EC50: ~3 to ~68 | [12] |
| Galidesivir-TP | Dengue-2 Polymerase | Biochemical (dinucleotide-primed) | DENV2 NS5 | IC50: 42 ± 12 | [8][9] |
| Galidesivir-TP | Zika Polymerase | Biochemical (dinucleotide-primed) | ZIKV NS5 | IC50: 47 ± 5 | [8][9] |
Note: IC50/EC50/EC90 values are highly dependent on specific assay conditions (e.g., ATP concentration, MOI, incubation time).
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Opportunities and Challenges in Targeting the Proofreading Activity of SARS-CoV-2 Polymerase Complex [mdpi.com]
- 5. A detective story in drug discovery: elucidation of a screening artifact reveals polymeric carboxylic acids as potent inhibitors of RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Galidesivir Triphosphate Polymerase Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers optimize buffer conditions for in vitro polymerase assays involving Galidesivir (B1663889) triphosphate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Galidesivir triphosphate in a polymerase assay?
Galidesivir is an adenosine (B11128) nucleoside analog.[1] In vivo, it is converted by host cell kinases into its active form, this compound (Gal-TP).[2] Gal-TP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), binding to the enzyme's active site where an adenosine triphosphate (ATP) would normally bind.[3] Its incorporation into the growing RNA strand leads to premature chain termination, thus halting viral replication.[3][4] In an in vitro assay, you will be using the already-activated Gal-TP form to directly measure its inhibitory effects on a purified polymerase.
Q2: Why is optimizing the assay buffer so critical?
The activity of RNA polymerase and the inhibitory potential of nucleotide analogs like Gal-TP are highly sensitive to the biochemical environment. Each component of the buffer—pH, salt concentration, and cofactors—can significantly influence enzyme kinetics, protein stability, and inhibitor-enzyme interactions. Improper buffer conditions can lead to low enzyme activity, high background, poor reproducibility, or inaccurate IC50 values.
Q3: What are the most critical buffer components to consider for optimization?
The most critical components to optimize for an RdRp assay are:
-
Buffering Agent and pH: Maintains a stable pH required for optimal enzyme activity.
-
Divalent Cations (e.g., MgCl₂): Magnesium ions (Mg²⁺) are an essential cofactor for virtually all nucleic acid polymerases.[5]
-
Monovalent Salts (e.g., KCl, NaCl): Affect enzyme activity and protein-nucleic acid interactions.
-
Reducing Agents (e.g., DTT): Prevent oxidation of the enzyme.
Troubleshooting Guide
This section addresses common problems encountered during this compound polymerase assays.
Problem: Low or No Polymerase Activity
Q: My polymerase shows very low or no activity, even in my positive control wells (no Gal-TP). What are the most likely buffer-related causes?
A: This is a common issue that often points to suboptimal core buffer conditions. Consider the following factors:
-
Incorrect Divalent Cation Concentration: Polymerase activity is critically dependent on the concentration of Mg²⁺ ions.[6] Too little Mg²⁺ will result in low or no enzyme activity, while too much can reduce specificity and even inhibit the reaction.[7][8]
-
Suboptimal pH: Most viral polymerases have an optimal pH range, often between 7.5 and 9.0.[9] A deviation from this range can significantly reduce or abolish enzyme activity.[6]
-
Missing Reducing Agent: Enzymes with critical cysteine residues in their active sites can be inactivated by oxidation. The absence of a reducing agent like DTT can lead to a progressive loss of enzyme function.
-
High Monovalent Salt Concentration: While some salt is necessary, concentrations of KCl or NaCl above 50-100 mM can be inhibitory to some polymerases.[8]
Solution Checklist:
-
Verify MgCl₂ Concentration: If you are unsure of the optimal concentration, perform a titration experiment (see Protocol 2). A good starting point for many polymerases is between 2 mM and 6 mM.[6][7]
-
Check Buffer pH: Prepare fresh buffer and meticulously check the pH at the correct temperature. Consider performing a pH optimization experiment (e.g., testing a range from pH 7.0 to 9.0 in 0.5 unit increments).
-
Add Fresh Reducing Agent: DTT is unstable in solution. Add it fresh to your buffer immediately before starting the assay.
-
Review Salt Concentration: Check your protocol's recommended KCl or NaCl concentration. If it's high, try reducing it to the 10-50 mM range.[6]
Problem: Inaccurate or Irreproducible IC50 Values
Q: The IC50 value for this compound in my assay is inconsistent or vastly different from published data. How can the buffer composition cause this?
A: This issue often arises from factors that alter the competitive dynamics of the assay or the stability of the components.
-
ATP Concentration: Since Gal-TP is an ATP analog, it directly competes with ATP for the polymerase active site.[3] If the ATP concentration in your assay is too high, it will require a much higher concentration of Gal-TP to achieve inhibition, leading to an artificially high IC50. Conversely, very low ATP might result in an unrealistically low IC50.
-
MgCl₂ Concentration: The concentration of Mg²⁺ can affect the binding affinity of both the natural nucleotide (ATP) and the inhibitor (Gal-TP) to the polymerase. Variations in MgCl₂ concentration between experiments will lead to inconsistent IC50 values.[10]
-
Reagent Degradation: Repeated freeze-thaw cycles of Gal-TP or natural NTPs can lead to degradation, altering their effective concentrations and affecting results.
Solution Checklist:
-
Standardize and Report ATP Concentration: Use a consistent, physiologically relevant concentration of ATP in all assays. Ensure this concentration is clearly stated when reporting IC50 values, as the IC50 is dependent on it.
-
Strictly Control MgCl₂ Concentration: Use a precise and consistent concentration of MgCl₂ in your final reaction mix. This is a critical parameter for reproducibility.
-
Aliquot Reagents: Aliquot Gal-TP, ATP, and other NTPs into single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation: Buffer Component Recommendations
The optimal concentration for each buffer component is enzyme- and template-specific. The table below provides common starting ranges for optimization.
| Buffer Component | Starting Concentration Range | Key Considerations |
| Buffering Agent | 20 - 50 mM | Tris-HCl or HEPES are common choices.[6][11] Ensure the buffering range covers the target pH at your experimental temperature. |
| pH | 7.5 - 9.0 | Viral RdRp activity is often optimal in a slightly alkaline environment.[9] Lower pH can limit enzyme activity.[6] |
| MgCl₂ | 1.5 - 6.0 mM | This is a critical cofactor.[5] Titration is highly recommended for any new polymerase.[6] |
| KCl / NaCl | 10 - 75 mM | Higher concentrations (>50 mM) can inhibit some polymerases.[8] Lower salt may be better for longer templates.[8] |
| DTT | 1 - 5 mM | Should be added fresh to the buffer just before use due to its short half-life in solution. |
| NTPs (GTP, CTP, UTP) | 10 - 200 µM | Should be in equimolar concentrations. |
| ATP | 10 - 200 µM | The concentration must be carefully controlled and reported, as it directly competes with Galidesivir-TP.[12] |
| Detergent (optional) | 0.01% - 0.1% | Non-ionic detergents like Triton X-100 or Tween-20 can help prevent enzyme aggregation.[6] |
Experimental Protocols
Protocol 1: Baseline Polymerase Activity Assay
This protocol establishes the baseline activity of your polymerase under standard conditions before optimization.
-
Prepare 10X Reaction Buffer:
-
200 mM Tris-HCl, pH 8.0
-
100 mM KCl
-
20 mM MgCl₂
-
10 mM DTT (Add fresh before making 1X buffer)
-
-
On ice, assemble the master mix for the final reaction volume (e.g., 25 µL):
-
2.5 µL of 10X Reaction Buffer
-
2.5 µL of NTP mix (containing ATP, GTP, CTP, and a labeled UTP, e.g., [α-³²P]UTP, at the desired final concentration)
-
X µL of RNA template/primer duplex (to final concentration)
-
X µL of purified RNA Polymerase (to final concentration)
-
Nuclease-free water to the final volume.
-
-
Initiate the Reaction: Transfer the reaction tubes from ice to a 30°C or 37°C incubator.[6]
-
Incubate: Allow the reaction to proceed for a set time (e.g., 60 minutes).
-
Terminate the Reaction: Stop the reaction by adding an equal volume of 2X Stop Buffer (e.g., 90% formamide, 50 mM EDTA).
-
Analyze Results: Denature the samples by heating at 95°C for 5 minutes. Analyze the RNA products using denaturing polyacrylamide gel electrophoresis (PAGE) and visualize via autoradiography or fluorescence.
Protocol 2: Optimizing MgCl₂ Concentration
This protocol determines the optimal MgCl₂ concentration for polymerase activity.
-
Prepare 10X Reaction Buffer (Mg-free):
-
200 mM Tris-HCl, pH 8.0
-
100 mM KCl
-
10 mM DTT (Add fresh)
-
-
Set up a series of parallel reactions. In each reaction, use the Mg-free buffer and add MgCl₂ from a stock solution to achieve a range of final concentrations (e.g., 0.5, 1, 2, 4, 6, 8, 10 mM).
-
Assemble the reactions as described in Protocol 1, adding the variable MgCl₂ to each tube.
-
Initiate, incubate, and terminate the reactions as previously described.
-
Analyze the results. Quantify the amount of product formed at each MgCl₂ concentration. The optimal concentration is the one that yields the highest amount of full-length product with minimal non-specific products.
Visualizations
Mechanism of Action and Assay Workflow
Caption: Mechanism of Galidesivir activation and its role in polymerase assays.
Experimental Workflow for Buffer Optimization
Caption: Systematic workflow for optimizing polymerase assay buffer conditions.
Troubleshooting Logic Flow
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. WO2017109161A1 - Method of rna in vitro transcription using a buffer containing a dicarboxylic acid or tricarboxylic acid or a salt thereof - Google Patents [patents.google.com]
- 6. The RNA polymerase activity of SARS-coronavirus nsp12 is primer dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the optimal magnesium concentration for Taq polymerase? | AAT Bioquest [aatbio.com]
- 8. PCR Troubleshooting [caister.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro assembly and proteomic analysis of RNA polymerase II complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Selecting Appropriate Cell Lines for Galidesivir Triphosphate Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and answers to frequently asked questions (FAQs) for researchers working with the broad-spectrum antiviral agent Galidesivir (B1663889) (BCX4430). A critical aspect of obtaining reliable in vitro data is the selection of an appropriate cell line, as the antiviral activity of Galidesivir is dependent on its intracellular conversion to the active form, Galidesivir triphosphate (BCX4430-TP). This guide offers insights into cell line selection, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is cell line selection so important for Galidesivir studies?
A1: Galidesivir is a prodrug, meaning it must be metabolized within the host cell to its active triphosphate form to exert its antiviral effect.[1][2] This activation is carried out by cellular kinases.[1][3][4] The efficiency of this conversion can vary significantly between different cell lines, directly impacting the observed antiviral potency (EC50 values).[1][2] An inappropriate cell line with low metabolic activation capacity can lead to an underestimation of Galidesivir's true antiviral potential.
Q2: Which cell lines are known to be poor metabolizers of Galidesivir?
A2: Vero cells, an African green monkey kidney cell line commonly used in virology, are repeatedly cited as having inefficient conversion of Galidesivir to its active triphosphate form.[1][2][5] Studies using Vero cells may show weaker antiviral activity compared to other cell lines.[1][2]
Q3: Which cell lines are recommended for Galidesivir studies?
A3: Cell lines that have been shown to facilitate more efficient phosphorylation of Galidesivir are generally recommended. These include:
-
Huh-7: A human liver carcinoma cell line.[2]
-
Caco-2: A human colorectal adenocarcinoma cell line.[5]
-
Calu-3: A human lung adenocarcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.[6]
-
MDCK: Madin-Darby canine kidney cells.[6]
The choice of cell line should also be guided by the specific virus being studied and its ability to efficiently infect and replicate in that cell line.
Q4: What is the metabolic pathway for Galidesivir activation?
A4: Galidesivir, an adenosine (B11128) nucleoside analog, is sequentially phosphorylated by host cellular kinases to its monophosphate (MP), diphosphate (B83284) (DP), and finally its active triphosphate (TP) form.[1][4] While the specific kinases for Galidesivir have not been definitively identified in published literature, the pathway is presumed to be similar to that of other adenosine nucleoside analogs, likely involving adenosine kinase for the initial phosphorylation step, followed by other cellular kinases like UMP-CMP kinase and nucleoside-diphosphate kinase.
Q5: How can I experimentally determine the best cell line for my study?
A5: It is recommended to perform a comparative study across a panel of relevant cell lines. This would involve:
-
Assessing the cytotoxicity of Galidesivir in each cell line to determine the 50% cytotoxic concentration (CC50).
-
Evaluating the antiviral activity (EC50) against your virus of interest in each cell line.
-
(Optional but highly recommended) Quantifying the intracellular formation of this compound in each cell line using a sensitive method like LC-MS/MS.
The ideal cell line will exhibit low cytotoxicity, high antiviral activity (low EC50), and efficient conversion to this compound.
Data Presentation: Antiviral Activity of Galidesivir in Various Cell Lines
The following table summarizes publicly available data on the in vitro activity of Galidesivir against a range of RNA viruses in different cell lines. This data highlights the variability in EC50 values depending on the cell line and virus used.
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Arenaviridae | Lassa Virus | HeLa | 43.0 | >100 | >2.3 | Warren et al., 2014[2] |
| Arenaviridae | Junin Virus | HeLa | 42.2 | >100 | >2.4 | Warren et al., 2014[2] |
| Bunyaviridae | Rift Valley Fever Virus | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | Westover et al., 2018; Warren et al., 2014[2] |
| Coronaviridae | SARS-CoV | Vero | >5.1 (SI) | - | >5.1 | Warren et al., 2014[1] |
| Coronaviridae | MERS-CoV | Vero | >1.5 (SI) | - | >1.5 | Warren et al., 2014[1] |
| Coronaviridae | SARS-CoV-2 | Caco-2 | Low EC90 | - | Favorable | Activity of Galidesivir in a Hamster Model of SARS-CoV-2[5] |
| Coronaviridae | SARS-CoV-2 | Vero-76 | Low EC90 (VYR) | - | Favorable | Activity of Galidesivir in a Hamster Model of SARS-CoV-2[5] |
| Filoviridae | Marburg Virus | HeLa | 4.4 - 6.7 | >200 | ~30 - 45 | Warren et al., 2014[2] |
| Filoviridae | Ebola Virus | HeLa | 3 - 12 | - | - | An Isomer of Galidesivir That Potently Inhibits Influenza Viruses...[6] |
| Flaviviridae | Yellow Fever Virus | Vero | >7 (SI) | - | >7 | Warren et al., 2014[2] |
| Flaviviridae | Zika Virus | Vero, Huh-7, RD | - | - | Huh-7 showed greater activity | Julander and Siddharthan, 2017[2] |
| Flaviviridae | Dengue Virus | Vero | >9.0 (SI) | - | >9.0 | Warren et al., 2014[1] |
| Flaviviridae | Japanese Encephalitis Virus | Vero | >2.3 (SI) | - | >2.3 | Warren et al., 2014[1] |
| Flaviviridae | West Nile Virus | PS | 2.3 | >100 | >43.5 | Eyer et al., 2017[1] |
| Orthomyxoviridae | Influenza A and B | MDCK | 1 - 5 | - | >100 | An Isomer of Galidesivir That Potently Inhibits Influenza Viruses...[6] |
| Paramyxoviridae | Measles Virus | Vero76 | 1.8 | - | 167 | An Isomer of Galidesivir That Potently Inhibits Influenza Viruses...[6] |
Experimental Protocols
Cytotoxicity Assay (e.g., using CellTiter-Glo®)
This protocol provides a general framework for determining the 50% cytotoxic concentration (CC50) of Galidesivir.
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
Galidesivir stock solution (in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.
-
Incubate the plate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of Galidesivir in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the cells and add the Galidesivir dilutions. Include wells with medium and DMSO as a vehicle control and wells with only medium as a no-cell control.
-
Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48 or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the Galidesivir concentration and fitting the data to a dose-response curve using appropriate software.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the drug.
Materials:
-
Selected cell lines permissive to the virus of interest
-
Virus stock with a known titer
-
Complete cell culture medium
-
Galidesivir stock solution (in DMSO)
-
96-well plates
-
Reagents for virus quantification (e.g., for plaque assay or TCID50)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of Galidesivir in infection medium (low serum or serum-free).
-
Remove the culture medium from the cells and pre-treat the cells with the Galidesivir dilutions for a defined period (e.g., 2-4 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After the adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the corresponding Galidesivir dilutions.
-
Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Harvest the supernatant from each well.
-
Quantify the viral titer in the supernatant using a suitable method (e.g., plaque assay or TCID50 assay).
-
Calculate the EC50 value by plotting the percentage of viral yield reduction against the logarithm of the Galidesivir concentration and fitting the data to a dose-response curve.
Intracellular this compound Quantification by LC-MS/MS
This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and experimental setup.
Materials:
-
Cultured cells treated with Galidesivir
-
Ice-cold PBS
-
Ice-cold 70% methanol (B129727)
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Extraction:
-
Plate cells and treat with Galidesivir for the desired time.
-
Rapidly wash the cell monolayer with ice-cold PBS.
-
Lyse the cells by adding ice-cold 70% methanol containing the internal standard.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cellular debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent (e.g., under a stream of nitrogen or using a vacuum concentrator).
-
Reconstitute the dried extract in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable column (e.g., a C18 or anion-exchange column).
-
Use an appropriate mobile phase gradient.
-
Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the intracellular concentration of this compound in the samples based on the standard curve and normalize to the cell number or protein concentration.
-
Mandatory Visualizations
Caption: Workflow for selecting an optimal cell line for Galidesivir studies.
Caption: Metabolic activation pathway of Galidesivir.
Caption: Troubleshooting guide for unexpected Galidesivir antiviral assay results.
References
- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting EC50 Values of Galidesivir
This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with Galidesivir (B1663889) and encountering variability in its half-maximal effective concentration (EC50) values across different studies. This resource offers troubleshooting advice and frequently asked questions to help interpret these discrepancies.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different EC50 values for Galidesivir against the same virus in my experiments compared to published data?
A1: Discrepancies in EC50 values are common in antiviral research and can be attributed to several factors. These include differences in:
-
Cell Line Used: The metabolic activity of the host cell line is crucial. Galidesivir is a prodrug that requires phosphorylation by cellular kinases to its active triphosphate form.[1][2] Different cell lines possess varying levels of these kinases, leading to differences in the concentration of the active drug and, consequently, the EC50 value. For example, Vero cells are known to be inefficient at phosphorylating Galidesivir, which may result in higher EC50 values.[1][3]
-
Assay Methodology: The specific antiviral assay employed (e.g., cytopathic effect (CPE) reduction assay, virus yield reduction (VYR) assay, or high-content imaging) can significantly influence the outcome.[3][4] Each assay measures a different endpoint of viral replication, which can lead to varied EC50 results.
-
Experimental Conditions: Minor variations in experimental protocols such as the multiplicity of infection (MOI), incubation time, and specific reagents can all contribute to differences in observed EC50 values.[5][6]
-
Viral Strain: Different strains of the same virus may exhibit varying sensitivities to Galidesivir.
Q2: What is the mechanism of action of Galidesivir?
A2: Galidesivir is an adenosine (B11128) nucleoside analog.[1][7] After entering a host cell, it is converted by host cell kinases into its active triphosphate form. This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[2][7][8] This incorporation leads to premature chain termination, thus inhibiting viral replication.[2][7]
Q3: Which viruses is Galidesivir active against?
A3: Galidesivir has demonstrated broad-spectrum activity against a wide range of RNA viruses from different families, including Filoviridae (e.g., Ebola, Marburg), Flaviviridae (e.g., Yellow Fever, Zika), Coronaviridae (e.g., MERS-CoV, SARS-CoV, SARS-CoV-2), Orthomyxoviridae (e.g., Influenza A and B), Paramyxoviridae (e.g., Measles), and Bunyavirales (e.g., Rift Valley Fever virus).[1][9][10]
Q4: How does the in vitro EC50 of Galidesivir relate to its in vivo efficacy?
A4: The in vitro EC50 value is a measure of a drug's potency in a controlled laboratory setting and may not always directly translate to its effectiveness in a living organism (in vivo).[11] However, it is a critical parameter in the early stages of drug development for comparing the potency of different compounds. In some cases, Galidesivir has shown greater efficacy in animal models than what might be predicted from its cell culture activity.[1]
Troubleshooting Guide
If you are experiencing inconsistent or unexpected EC50 values for Galidesivir, consider the following troubleshooting steps:
-
Standardize Your Protocol: Ensure that your experimental protocol is consistent across all experiments. This includes using the same cell line at a similar passage number, a consistent MOI, and the same incubation times.
-
Cell Line Authentication: Verify the identity and purity of your cell line. Misidentified or contaminated cell lines can lead to erroneous results.
-
Assay Validation: If possible, include a positive control compound with a known EC50 value in your assay to validate your experimental setup.
-
Consider the Assay Endpoint: Be mindful of what your chosen assay is measuring. A CPE assay measures the inhibition of virus-induced cell death, while a VYR assay quantifies the reduction in infectious virus particles. The EC90 value (the concentration required to inhibit 90% of the viral response) can sometimes be a more robust measure than the EC50.[3]
-
Pre-incubation Time: For prodrugs like Galidesivir, a sufficient pre-incubation period with the cells before adding the virus may be necessary to allow for conversion to the active form. A shorter pre-incubation time might lead to an underestimation of the drug's potency.[4]
Quantitative Data Summary
The following table summarizes the reported EC50 values of Galidesivir against various RNA viruses in different cell lines.
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Arenaviridae | Lassa virus (LASV) | HeLa | 43.0 | [1] |
| Junin virus (JUNV) | HeLa | 42.2 | [1] | |
| Bunyavirales | Rift Valley Fever virus (RVFV) | Vero 76 | 20.4 | [1] |
| Rift Valley Fever virus (RVFV) | Vero | 41.6 | [1] | |
| Rift Valley Fever virus (RVFV) | - | 20.4 | [3] | |
| Coronaviridae | MERS-CoV | - | 68.4 | [12] |
| SARS-CoV | - | 57.7 | [12] | |
| Filoviridae | Ebola virus (EBOV) | HeLa | 3 - 12 | [9] |
| Marburg virus (MARV) | HeLa | 3 - 12 | [9] | |
| Sudan virus (SUDV) | HeLa | 3 - 12 | [9] | |
| Orthomyxoviridae | Influenza A and B viruses | MDCK | 1 - 5 | [9] |
| Paramyxoviridae | Measles virus (MeV) | Vero76 | 1.8 | [9] |
| Picornaviridae | Human Rhinovirus (HRV) | - | 3.4 | [12] |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | - | 11 | [12] |
Experimental Protocols
Below is a generalized protocol for determining the EC50 of Galidesivir using a Cytopathic Effect (CPE) Reduction Assay. This is a common method for assessing the ability of a compound to inhibit virus-induced cell death.
Objective: To determine the concentration of Galidesivir that inhibits 50% of the virus-induced cytopathic effect.
Materials:
-
Galidesivir
-
Appropriate host cell line (e.g., Vero, HeLa)
-
Virus stock of known titer
-
Cell culture medium (e.g., MEM with 5% FBS)
-
96-well microplates
-
Neutral red stain
-
Citrate (B86180) buffer/ethanol solution
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of Galidesivir in cell culture medium. The concentration range should bracket the expected EC50 value.
-
Compound Addition: Once the cells have formed a monolayer, remove the growth medium and add the diluted Galidesivir to the appropriate wells. Include wells with medium only (cell control) and wells with medium but no drug (virus control).
-
Virus Inoculation: Add the virus to all wells except the cell control wells. The amount of virus should be sufficient to cause approximately 80% CPE in the virus control wells after the desired incubation period.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until the desired level of CPE is observed in the virus control wells.
-
Staining: Remove the medium and stain the cells with neutral red, a dye that is taken up by viable cells.
-
Dye Extraction: After an incubation period with the dye, wash the cells and then extract the incorporated dye using a citrate buffer/ethanol solution.
-
Data Acquisition: Measure the absorbance of the extracted dye using a spectrophotometer at 540 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls. Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the EC50 value.
Visualizations
Caption: Mechanism of action of Galidesivir.
Caption: General workflow for EC50 determination.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 3. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galidesivir - Wikipedia [en.wikipedia.org]
- 11. Explain what is EC50? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of Galidesivir Triphosphate and Remdesivir Triphosphate
For Immediate Release
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent antiviral nucleotide analogs, Galidesivir (B1663889) triphosphate and Remdesivir triphosphate. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research. The information presented herein is based on currently available experimental data.
Introduction
Galidesivir (BCX4430) and Remdesivir (GS-5734) are adenosine (B11128) nucleotide analogs that have demonstrated broad-spectrum activity against a range of RNA viruses. Both compounds are administered as prodrugs and are intracellularly converted to their active triphosphate forms by host cell kinases.[1] These triphosphate molecules act as substrates for viral RNA-dependent RNA polymerases (RdRp), interfering with viral replication. While both target the same essential viral enzyme, their precise mechanisms of inhibition exhibit notable differences.
Mechanism of Action: A Head-to-Head Comparison
The primary distinction in the mechanism of action between Galidesivir triphosphate and Remdesivir triphosphate lies in the timing and nature of RdRp inhibition.
Remdesivir Triphosphate: A Delayed Chain Terminator
Remdesivir triphosphate acts as a potent inhibitor of several viral RdRps, including that of SARS-CoV-2.[2] Its mechanism is characterized as "delayed chain termination".[2] Following its incorporation into the nascent viral RNA strand, the RdRp can continue to add a few more nucleotides (typically three) before synthesis is halted.[2] This stalling is attributed to a steric clash between the 1'-cyano group of the incorporated Remdesivir monophosphate and a specific amino acid residue (Ser861 in SARS-CoV-2 nsp12) within the polymerase enzyme.[3] This steric hindrance prevents the translocation of the RNA template-product duplex, effectively stopping further elongation.[3]
This compound: A Pre-Incorporation Inhibitor
In contrast to Remdesivir, recent evidence suggests that this compound primarily acts by stalling the viral polymerase before its incorporation into the growing RNA chain.[4] Studies on Dengue and Zika virus polymerases have shown that the enzyme pauses when attempting to add a Galidesivir nucleotide.[4] While inefficient incorporation at isolated sites can occur, it does not typically lead to the delayed chain termination observed with Remdesivir.[4] Some earlier reports suggested a chain termination mechanism for Galidesivir; however, more recent and direct biochemical studies point towards a pre-incorporation stalling model.[4][5] The binding of this compound to the RdRp is thought to induce a structural change that impedes the catalytic cycle.[6][7]
Quantitative Inhibitory Activity
The inhibitory potency of this compound and Remdesivir triphosphate has been evaluated against various viral RdRps. The following table summarizes key quantitative data from in vitro studies.
| Compound | Virus | Polymerase | Assay Type | IC50 (μM) | Ki (μM) | Selectivity (vs. ATP) | Reference |
| This compound | Dengue Virus 2 (DENV-2) | NS5 RdRp | Fluorescence-based | 42 ± 12 | - | - | [4] |
| Zika Virus (ZIKV) | NS5 RdRp | Fluorescence-based | 47 ± 5 | - | - | [4] | |
| Remdesivir Triphosphate | SARS-CoV-2 | nsp12-nsp7-nsp8 | Primer Extension | - | - | 0.26 | [2] |
| SARS-CoV | nsp12-nsp7-nsp8 | Primer Extension | - | - | 0.32 | [2] | |
| MERS-CoV | nsp12-nsp8 | Primer Extension | - | - | 0.35 | [2] | |
| Ebola Virus (EBOV) | L-VP35 | Primer Extension | - | - | 4.0 | [2] | |
| Yellow Fever Virus (YFV) | NS5 RdRp | Fluorescence-based | 0.26 ± 0.03 | - | - | [8] | |
| Dengue Virus 3 (DENV-3) | NS5 RdRp | Fluorescence-based | 1.3 - 2.2 | - | - | [8] | |
| West Nile Virus (WNV) | NS5 RdRp | Fluorescence-based | 1.3 - 2.2 | - | - | [8] | |
| Zika Virus (ZIKV) | NS5 RdRp | Fluorescence-based | 1.3 - 2.2 | - | - | [8] | |
| Tick-Borne Encephalitis Virus (TBEV) | NS5 RdRp | Fluorescence-based | 1.3 - 2.2 | - | - | [8] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for Remdesivir triphosphate and this compound.
Caption: Mechanism of Remdesivir Triphosphate Delayed Chain Termination.
Caption: Mechanism of this compound Pre-Incorporation Stalling.
Experimental Protocols
The following are generalized protocols for in vitro assays commonly used to evaluate the inhibitory activity of nucleotide analogs against viral RdRps.
Fluorescence-Based RNA Polymerase Assay
This assay measures the synthesis of double-stranded RNA (dsRNA) in real-time using a dsRNA-specific fluorescent dye.
Materials:
-
Purified viral RdRp enzyme complex
-
Single-stranded RNA template (e.g., poly-U)
-
Nucleoside triphosphates (NTPs: ATP, UTP, CTP, GTP)
-
Test compound (e.g., this compound, Remdesivir triphosphate)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
dsRNA-specific fluorescent dye (e.g., PicoGreen)
-
384-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, RNA template, and the test compound at various concentrations.
-
Initiate the reaction by adding the purified RdRp enzyme and the NTP mix.
-
Incubate the plate at the optimal temperature for the specific polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Add the dsRNA-specific fluorescent dye to each well.
-
Incubate in the dark for 5 minutes.
-
Measure the fluorescence intensity (e.g., excitation at 480 nm, emission at 520 nm).
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow for a Fluorescence-Based RNA Polymerase Assay.
Primer Extension Assay
This gel-based assay directly visualizes the synthesis of RNA products of different lengths and can be used to determine the precise point of chain termination.
Materials:
-
Purified viral RdRp enzyme complex
-
RNA template
-
Fluorescently labeled RNA primer
-
NTPs
-
Test compound
-
Assay buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Anneal the fluorescently labeled primer to the RNA template to form the primer/template duplex.
-
Prepare reaction mixtures containing the assay buffer, primer/template duplex, and varying concentrations of the test compound.
-
Initiate the reaction by adding the RdRp enzyme and NTPs.
-
Incubate at the optimal temperature for a specific time.
-
Stop the reaction by adding a stop solution (e.g., formamide-containing loading dye with EDTA).
-
Denature the samples by heating.
-
Separate the RNA products on a denaturing PAGE gel.
-
Visualize the fluorescently labeled RNA products using a gel imaging system.
-
Analyze the band patterns to determine the extent of RNA synthesis and the positions of polymerase stalling or chain termination.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Validating Galidesivir Triphosphate's Antiviral Activity in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and re-emerging RNA viruses underscores the urgent need for broad-spectrum antiviral agents. Galidesivir (BCX4430), a novel adenosine (B11128) analog, has demonstrated potent antiviral activity against a wide range of RNA viruses in preclinical studies. Upon cellular uptake, Galidesivir is metabolized to its active form, Galidesivir triphosphate (GTP), which acts as a chain terminator of viral RNA-dependent RNA polymerase (RdRp). This guide provides a comparative analysis of GTP's antiviral activity in primary human cells, alongside other well-established antiviral agents, supported by experimental data and detailed methodologies.
Comparative Antiviral Activity in Primary Human Airway Epithelial Cells
A direct comparison of the 50% effective concentration (EC50) of antiviral agents in primary human airway epithelial cells is crucial for evaluating their potential clinical efficacy against respiratory viruses. The following table summarizes the available data for Galidesivir and comparator drugs against relevant RNA viruses.
| Antiviral Agent | Active Form | Virus | Cell Type | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| Galidesivir | This compound | Influenza A & B | Madin-Darby Canine Kidney (MDCK) Cells[1] | 1 - 5 | >1000[1] | >200 - >1000 |
| Respiratory Syncytial Virus (RSV) | MA104 Cells[2] | 11.0 | >8.1 (SI)[2] | >8.1 | ||
| SARS-CoV-2 | Caco-2 / Vero-76 Cells[3] | Data in primary human airway cells not available | Data in primary human airway cells not available | Data in primary human airway cells not available | ||
| Remdesivir | Remdesivir triphosphate | SARS-CoV-2 | Primary Human Airway Epithelial Cells | 0.01 | Not explicitly stated in primary cells | Not explicitly stated in primary cells |
| Favipiravir | Favipiravir-RTP | SARS-CoV-2 | Differentiated Primary Human Bronchial Tracheal Epithelial Cells | Negligible effect, may enhance replication | >400 | Not Applicable |
| Ribavirin | Ribavirin triphosphate | Respiratory Syncytial Virus (RSV) | HEp-2 Cells | 11 | 42 | 3.8 |
Mechanism of Action and Activation Pathway
Galidesivir is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This process is initiated by host cellular kinases.
Figure 1. Activation and mechanism of action of Galidesivir.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct similar comparative studies, detailed methodologies for key experiments are provided below.
Culture of Primary Human Airway Epithelial Cells
Primary human bronchial epithelial cells (HBECs) are cultured at an air-liquid interface (ALI) to form a differentiated, pseudostratified epithelium that closely mimics the in vivo airway.
Figure 2. Workflow for culturing primary human airway epithelial cells.
Protocol:
-
Cell Seeding: Primary HBECs are seeded onto the apical chamber of Transwell inserts coated with an appropriate extracellular matrix.
-
Submerged Culture: Cells are cultured submerged in growth medium in both the apical and basolateral chambers until a confluent monolayer is formed.
-
Air-Liquid Interface (ALI): Once confluent, the medium in the apical chamber is removed to establish an ALI. The cells are then fed only from the basolateral chamber.
-
Differentiation: The cells are maintained at ALI for 3-4 weeks to allow for differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Protocol:
-
Cell Preparation: Differentiated primary HBEC cultures are washed with phosphate-buffered saline (PBS).
-
Compound Treatment: Serial dilutions of the antiviral compounds (Galidesivir, Remdesivir, etc.) are added to the basolateral medium.
-
Viral Infection: A known titer of the virus (e.g., Influenza, RSV, SARS-CoV-2) is added to the apical surface of the cultures.
-
Incubation: The infected cultures are incubated at 37°C for a duration appropriate for the specific virus to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Quantification: Plaques are counted, and the EC50 value is calculated by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay (MTS Assay)
This assay measures the metabolic activity of the cells to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Protocol:
-
Cell Seeding: Primary HBECs are seeded in a 96-well plate.
-
Compound Treatment: Serial dilutions of the antiviral compounds are added to the culture medium.
-
Incubation: The cells are incubated with the compounds for a period equivalent to the duration of the antiviral assay.
-
MTS Reagent: MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Calculation: The CC50 value is calculated from the dose-response curve.
Viral Load Quantification (qRT-PCR)
This method is used to quantify the amount of viral RNA in cell culture supernatants or cell lysates, providing a measure of viral replication.
Protocol:
-
Sample Collection: Apical washes or cell lysates are collected from infected primary HBEC cultures at various time points post-infection.
-
RNA Extraction: Viral RNA is extracted from the collected samples using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is amplified using primers and probes specific to a target viral gene. The amplification is monitored in real-time to determine the cycle threshold (Ct) value.
-
Quantification: The viral RNA copy number is determined by comparing the Ct values to a standard curve of known viral RNA concentrations.
Conclusion
While Galidesivir has shown broad-spectrum antiviral activity in various cell lines, its efficacy in more physiologically relevant primary human airway epithelial cells remains to be fully elucidated. The potent activity of Remdesivir in this model system against SARS-CoV-2 highlights the importance of using primary cells for preclinical evaluation of antiviral candidates. Further studies are warranted to directly compare the activity of this compound with other antiviral agents in primary human cell models against a range of respiratory viruses. The detailed protocols provided in this guide offer a framework for conducting such vital comparative studies, which are essential for the development of effective antiviral therapies.
References
Navigating Resistance: A Comparative Analysis of Cross-Resistance Between Galidesivir and Other Nucleoside Analogs
For Immediate Release
DURHAM, N.C. – In the ongoing effort to develop robust antiviral therapies, understanding the potential for cross-resistance between nucleoside analogs is paramount for anticipating and mitigating treatment failure. This guide provides a comparative analysis of cross-resistance studies involving Galidesivir (B1663889) (BCX4430), a broad-spectrum adenosine (B11128) analog, and other nucleoside inhibitors that target the viral RNA-dependent RNA polymerase (RdRp). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of virology and antiviral drug discovery.
Galidesivir has demonstrated a broad spectrum of activity against more than 20 RNA viruses from nine different families, including coronaviruses, filoviruses, and flaviviruses.[1][2] Its mechanism of action involves the inhibition of the viral RdRp, a key enzyme in viral replication.[1][3] This shared mechanism with other nucleoside analogs, such as Remdesivir, Favipiravir, and Ribavirin, raises the critical question of whether resistance to one agent could confer resistance to others.
Comparative Analysis of Cross-Resistance
Recent studies have begun to shed light on the cross-resistance profiles of nucleoside analogs. A pivotal study on a Galidesivir-resistant Tick-Borne Encephalitis Virus (TBEV) provides the most direct evidence to date. This study identified a specific mutation, E460D, in the active site of the TBEV RdRp that confers a 7-fold reduction in susceptibility to Galidesivir.[4][5] Importantly, this Galidesivir-resistant TBEV mutant did not exhibit cross-resistance to other structurally distinct nucleoside analogs.[4][5]
While direct cross-resistance studies involving Galidesivir and Remdesivir have yet to be published, research on Remdesivir-resistant SARS-CoV-2 variants offers valuable insights. For instance, the E802D mutation in the SARS-CoV-2 RdRp, which confers resistance to Remdesivir, was found to not affect the antiviral activity of the alternative nucleoside analog Molnupiravir. This suggests that cross-resistance is not an inevitable outcome for all nucleoside analogs, even when they target the same viral enzyme.
The following table summarizes the key findings from available cross-resistance studies.
| Antiviral Agent | Virus | Resistance Mutation(s) in RdRp | Fold Resistance | Cross-Resistance Observed with Other Nucleoside Analogs | Reference(s) |
| Galidesivir | Tick-Borne Encephalitis Virus (TBEV) | E460D | ~7-fold | No cross-resistance with 7-deaza-2′-C-methyladenosine, 2′-C-methyladenosine, and 4′-azido-aracytidine. | [4][5] |
| Remdesivir | SARS-CoV-2 | E802D | ~2.5-fold | No cross-resistance with Molnupiravir (EIDD-2801). | |
| Remdesivir | SARS-CoV-2 | V166L | ~1.5 to 2.3-fold | Data not available. | |
| Remdesivir (GS-441524) | Murine Hepatitis Virus | F476L and V553L | ~5.6-fold | Data not available. |
Mechanism of Action: A Shared Target
Galidesivir, like many other nucleoside analogs, functions as a chain terminator of viral RNA synthesis. The parent drug is metabolized within the host cell to its active triphosphate form. This active metabolite then mimics the natural nucleoside triphosphate (ATP for adenosine analogs like Galidesivir) and is incorporated into the nascent viral RNA strand by the viral RdRp. The structural modification of the analog prevents the addition of the next nucleotide, thereby halting viral replication.
Experimental Protocols
The generation of resistant viruses and the subsequent assessment of cross-resistance are crucial for understanding the long-term viability of an antiviral candidate. The following methodologies are based on the key study by Eyer et al., 2019, which successfully selected for and characterized a Galidesivir-resistant TBEV.
1. In Vitro Selection of Galidesivir-Resistant TBEV:
-
Cell Line: Porcine kidney stable (PS) cells were used for viral passaging.
-
Virus: Wild-type Tick-Borne Encephalitis Virus was used as the starting strain.
-
Procedure: The virus was serially passaged in PS cell monolayers in the presence of gradually increasing concentrations of Galidesivir. The initial concentration was sub-inhibitory and was incrementally increased in subsequent passages as the virus adapted. This process continued until the virus could replicate in the presence of a significantly higher concentration of the drug (up to 50 μM).[4]
-
Confirmation of Resistance: The resistance of the selected viral population was confirmed by comparing its 50% effective concentration (EC50) value to that of the wild-type virus using a viral yield reduction assay.[2][4]
2. Cross-Resistance Assessment:
-
Cell Line: PS cells were used for the antiviral assays.
-
Viruses: The Galidesivir-resistant TBEV mutant (E460D) and the wild-type TBEV were tested in parallel.
-
Compounds: A panel of structurally different nucleoside analogs (e.g., 7-deaza-2′-C-methyladenosine, 2′-C-methyladenosine, 4′-azido-aracytidine) were used.[4]
-
Procedure: Antiviral activity was determined using a virus yield reduction assay. Briefly, cell monolayers were infected with either the wild-type or the resistant virus and were simultaneously treated with serial dilutions of the test compounds. After a defined incubation period, the viral RNA in the supernatant was quantified using quantitative real-time PCR (qRT-PCR) to determine the extent of viral replication inhibition.[4]
-
Data Analysis: The EC50 values for each compound against both the wild-type and resistant virus were calculated. A significant increase in the EC50 value for the resistant strain compared to the wild-type would indicate cross-resistance. In the case of the Galidesivir-resistant TBEV, no significant shift in EC50 values was observed for the other tested nucleoside analogs, indicating a lack of cross-resistance.[4]
Conclusion
The available data, particularly from the study on Galidesivir-resistant TBEV, are encouraging and suggest that the development of resistance to Galidesivir may not necessarily lead to broad cross-resistance to other classes of nucleoside analogs.[4][5] This finding highlights the importance of structural differences among nucleoside inhibitors in overcoming resistance mechanisms. However, the field requires more extensive research, especially direct comparative studies between Galidesivir and other clinically relevant nucleoside analogs like Remdesivir, Favipiravir, and Sofosbuvir, against a wider range of viruses. Such studies are essential for developing informed treatment strategies and for the rational design of combination therapies that can effectively combat drug resistance in viral diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. An E460D Substitution in the NS5 Protein of Tick-Borne Encephalitis Virus Confers Resistance to the Inhibitor Galidesivir (BCX4430) and Also Attenuates the Virus for Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Galidesivir and Sofosbuvir Triphosphate in Antiviral Research
In the landscape of antiviral drug development, nucleotide and nucleoside analogs represent a cornerstone of therapeutic strategies against a wide array of viral pathogens. Among these, Galidesivir and Sofosbuvir have emerged as significant compounds, both targeting the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. This guide provides a detailed, data-supported comparison of their active triphosphate forms to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Strategy of Chain Termination
Both Galidesivir and Sofosbuvir are prodrugs that, upon entering a host cell, are metabolized into their active triphosphate forms. These active metabolites then act as competitive inhibitors of the viral RdRp. By mimicking natural nucleotides, they are incorporated into the nascent viral RNA strand. However, their modified structures prevent the addition of the next nucleotide, leading to premature chain termination and the cessation of viral replication.[1][2][3][4][5]
Galidesivir, an adenosine (B11128) analog, is converted to Galidesivir triphosphate.[1][2][6] This active form mimics adenosine triphosphate (ATP) and is incorporated into the growing viral RNA chain by the viral RdRp, which leads to the termination of RNA synthesis.[1][2][7]
Sofosbuvir, a uridine (B1682114) nucleotide analog, is metabolized to its active triphosphate form, GS-461203.[3][5][8] This molecule acts as a defective substrate for the viral RdRp, and its incorporation into the elongating RNA strand results in chain termination.[3][4][5] Sofosbuvir's action is highly specific to the viral polymerase, minimizing its effect on host cellular machinery.[3]
Signaling Pathway and Activation
The activation of both Galidesivir and Sofosbuvir from their prodrug forms to their active triphosphate metabolites is a critical step in their antiviral activity. This process relies on host cell kinases.
Quantitative Data Summary
The following tables summarize the available in vitro efficacy data for Galidesivir and Sofosbuvir triphosphate against various RNA viruses. It is important to note that these data are from different studies and experimental conditions, and therefore do not represent a direct head-to-head comparison.
Table 1: In Vitro Efficacy of Galidesivir
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Filoviridae | Ebola Virus | HeLa | - | 3-12 | [9] |
| Filoviridae | Marburg Virus | HeLa | - | 3-12 | [9] |
| Orthomyxoviridae | Influenza A and B | MDCK | - | 1-5 | [9] |
| Paramyxoviridae | Measles Virus | Vero76 | - | 1.8 | [9] |
| Coronaviridae | MERS-CoV, SARS-CoV | Vero | - | ~3 to >100 | [10][11] |
| Flaviviridae | Yellow Fever Virus | Vero | Neutral Red Uptake | 24.5 | |
| Arenaviridae | Lassa Virus | Vero | - | 43.0 | [12] |
| Arenaviridae | Junin Virus | Vero | - | 42.2 | [12] |
| Bunyaviridae | Rift Valley Fever Virus | Vero | - | 20.4 - 41.6 | [12][13] |
Table 2: In Vitro Efficacy of Sofosbuvir Triphosphate (GS-461203)
| Virus | Genotype/Subtype | Assay Type | IC50 (µM) | Reference |
| Hepatitis C Virus (HCV) | 1b | NS5B Polymerase Assay | 1.6 | [14] |
| Hepatitis C Virus (HCV) | 2a | NS5B Polymerase Assay | 2.8 | [14] |
| Hepatitis C Virus (HCV) | 3a | NS5B Polymerase Assay | 0.7 | [14] |
| Hepatitis C Virus (HCV) | 4a | NS5B Polymerase Assay | 2.6 | [14] |
| Kyasanur Forest Disease Virus (KFDV) | - | NS5 RdRp Assay | 3.73 | [15] |
Table 3: In Vitro Efficacy of Sofosbuvir (Prodrug) in Cell-Based Assays
| Virus | Genotype/Subtype | Cell Line | EC50 (nM) | Reference |
| Hepatitis C Virus (HCV) | - | - | 92 | [16] |
| Hepatitis C Virus (HCV) | 2a | Replicon | 32 | [17][18] |
| Hepatitis C Virus (HCV) | 4 | Replicon | 130 | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the antiviral activity of compounds like Galidesivir and Sofosbuvir triphosphate.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of a virus.
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound by measuring the inhibition of virus-induced cell death.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero-76 for many viruses, or Huh-7 for HCV) into 96-well microplates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Galidesivir) in cell culture medium.
-
Treatment and Infection: Remove the growth medium from the cell monolayers and add the medium containing the compound dilutions. Subsequently, infect the cells with a predetermined titer of the virus. Include appropriate controls: cells only (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus).
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until the desired level of cytopathic effect is observed in the virus control wells (typically 3-7 days).
-
Quantification of Cell Viability: Remove the culture medium and stain the remaining viable cells with a dye such as Crystal Violet or Neutral Red. After washing and solubilizing the dye, measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Viral Yield Reduction (VYR) Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of an antiviral compound.
Objective: To determine the EC50 of an antiviral compound by measuring the inhibition of infectious virus production.
Detailed Steps:
-
Cell Seeding and Infection: Seed host cells in multi-well plates. Once confluent, infect the cells with the virus in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the infected cells for a period sufficient for one round of viral replication (e.g., 24-72 hours).
-
Harvesting Progeny Virus: After incubation, harvest the supernatant (and/or cell lysate) containing the newly produced virus particles.
-
Titration of Viral Yield: Determine the titer of the infectious virus in the harvested samples using a standard titration method, such as a plaque assay or a TCID50 assay on fresh cell monolayers.
-
Data Analysis: Calculate the percentage of viral yield reduction for each compound concentration compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the viral yield by 50%.
HCV Replicon Assay (Luciferase-Based)
This cell-based assay is commonly used for screening anti-HCV compounds like Sofosbuvir. It utilizes a human hepatoma cell line (Huh-7) that contains a subgenomic HCV RNA replicon encoding a reporter gene, such as luciferase.
Objective: To determine the EC50 of an antiviral compound against HCV replication by measuring the activity of a reporter gene.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed Huh-7 cells harboring the HCV luciferase replicon into 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Sofosbuvir).
-
Incubation: Incubate the plates for 48 to 72 hours to allow for HCV replication and the antiviral effect to occur.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase signal for each well to the average of the vehicle control wells to determine the percentage of inhibition. The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Conclusion
Galidesivir and Sofosbuvir triphosphate are both potent inhibitors of viral RNA-dependent RNA polymerase, acting through a chain termination mechanism. Galidesivir has demonstrated broad-spectrum activity against a range of RNA viruses, making it a candidate for emerging viral threats. Sofosbuvir, on the other hand, has been highly successful as a cornerstone of therapy for Hepatitis C virus infection, with extensive clinical data supporting its efficacy and safety.
The choice between these or similar compounds for research and development will depend on the specific viral target and the desired therapeutic profile. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation and comparison of such antiviral agents, which is a critical step in the drug development pipeline. Further head-to-head studies under identical experimental conditions are necessary for a definitive comparison of their antiviral potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pblassaysci.com [pblassaysci.com]
- 13. researchgate.net [researchgate.net]
- 14. A reporter-based assay for identifying hepatitis C virus inhibitors based on subgenomic replicon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [worldwide.promega.com]
- 17. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 18. youtube.com [youtube.com]
A Comparative Guide to the Biochemical and Cell-Based Potency of Galidesivir Triphosphate
Introduction: Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent, developed as a countermeasure for serious RNA virus infections.[1][2][3] It is an adenosine (B11128) nucleoside analog that, upon administration, is metabolized into its active form, Galidesivir triphosphate (Gal-TP).[4][5][6] This guide provides a detailed comparison of the biochemical potency of Gal-TP against its direct viral target and the cell-based potency of the parent drug, Galidesivir, against various RNA viruses. Understanding the distinction between these two measures is critical for researchers in drug development and virology.
Mechanism of Action
Galidesivir functions as a prodrug. To exert its antiviral effect, it must first be phosphorylated by host cellular kinases to its 5'-triphosphate form.[6][7][8] This active metabolite, Gal-TP, mimics the natural adenosine triphosphate (ATP) nucleotide.[8] It is then recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp), the core enzyme for viral genome replication.[4][9] The incorporation of Gal-TP into the nascent viral RNA strand leads to premature chain termination, thereby halting viral replication.[4][5][8] Notably, Gal-TP has shown a preference for viral RNA polymerase over host polymerases, which is a key aspect of its selective toxicity.[7]
Caption: Mechanism of action of Galidesivir.
Quantitative Potency Data
The potency of an antiviral agent can be measured in two primary ways: biochemically and in cell-based systems. Biochemical assays measure the direct interaction of the active drug form with its purified target, while cell-based assays measure the overall effect of the prodrug on viral replication within a living cell, encompassing uptake, metabolism, and target engagement.
Biochemical Potency of this compound (Gal-TP)
Biochemical assays quantify the ability of Gal-TP to inhibit the enzymatic activity of viral RdRp in a cell-free system. The metric used is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Target Enzyme | Assay Conditions | IC50 (μM) | Reference |
| Dengue-2 Virus (DENV2) Polymerase | Dinucleotide-primed assay, 20 μM ATP | 42 ± 12 | [10][11] |
| Zika Virus (ZIKV) Polymerase | Dinucleotide-primed assay, 20 μM ATP | 47 ± 5 | [10][11] |
| Hepatitis C Virus (HCV) Polymerase | Cell-free transcription assay | 1 - 60 | [9] |
Cell-Based Potency of Galidesivir
Cell-based assays measure the efficacy of the parent drug, Galidesivir, in inhibiting viral replication in cultured cells. The metric used is the half-maximal effective concentration (EC50), the concentration required to reduce viral replication by 50%. The potency can vary significantly depending on the virus and the cell line used, partly due to differences in the efficiency of converting Galidesivir to its active triphosphate form.[7]
| Virus | Cell Line | EC50 (μM) | Reference |
| Yellow Fever Virus (YFV) | Vero | 24.5 | [8] |
| Rift Valley Fever Virus (RVFV) | Cell Culture | 20.4 - 41.6 | [7] |
| Ebola Virus (EBOV) | HeLa | 3 - 12 | [12] |
| Marburg Virus (MARV) | HeLa | 3 - 12 | [12] |
| Influenza A and B | MDCK | 1 - 5 | [12] |
| Measles Virus | Vero76 | 1.8 | [12] |
Experimental Protocols
Biochemical Potency Assay: RdRp Inhibition
A common method to determine the biochemical potency of Gal-TP is through an RdRp inhibition assay.
Objective: To measure the direct inhibitory effect of this compound on the RNA synthesis activity of purified viral RNA-dependent RNA polymerase.
Methodology (Example: Dinucleotide-Primed Assay for Flavivirus RdRp): [10][11][13]
-
Enzyme Preparation: The full-length viral NS5 protein, which contains the RdRp domain, is expressed and purified from E. coli.
-
Reaction Mixture: A reaction is set up containing the purified RdRp enzyme, a homopolymeric RNA template (e.g., poly(U)), a dinucleotide primer, and the natural substrate (ATP).
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.
-
Initiation and Incubation: The reaction is initiated and incubated at an optimal temperature to allow for RNA synthesis.
-
Quantification: RNA synthesis is monitored in real-time using a fluorescent dye (e.g., SYTO 9) that binds to the double-stranded RNA product. The rate of fluorescence increase corresponds to the rate of RNA synthesis.
-
Data Analysis: The reaction rates at different inhibitor concentrations are plotted to generate a dose-response curve, from which the IC50 value is calculated.
Cell-Based Potency Assay: Viral Inhibition
Cell-based assays are crucial for evaluating a drug's efficacy in a more biologically relevant context.
Objective: To determine the concentration of Galidesivir required to inhibit viral replication in a host cell culture system.
Methodology (Example: Viral Yield Reduction Assay): [14]
-
Cell Seeding: A suitable host cell line (e.g., Vero-76 or Caco-2 cells) is seeded into multi-well plates and grown to a confluent monolayer.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Galidesivir.
-
Viral Infection: Cells are infected with a known quantity of the virus.
-
Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 3 days).
-
Harvesting: The cell culture supernatant, containing progeny virus particles, is harvested.
-
Quantification: The amount of virus in the supernatant is quantified using methods such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: The viral yield at each drug concentration is compared to an untreated control. The results are plotted to generate a dose-response curve, and the EC50 value is determined.
Caption: Workflow for a cell-based viral yield reduction assay.
Conclusion
The comparison between biochemical and cell-based potency data for Galidesivir highlights a fundamental concept in antiviral drug development. The biochemical IC50 values for this compound against viral polymerases are in the micromolar range, indicating a modest but direct inhibitory activity.[11] Cell-based EC50 values for the parent drug, Galidesivir, are also in the micromolar range and demonstrate its broad-spectrum activity.[7][12] The differences observed between these two sets of values, and among different cell lines, underscore the critical role of cellular uptake and metabolic activation in determining the overall antiviral efficacy of a nucleoside analog prodrug. For researchers, both types of data are essential for a comprehensive understanding of a drug's profile, guiding lead optimization and predicting in vivo performance.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Galidesivir Triphosphate in Viral Replication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Galidesivir (B1663889) triphosphate's performance in targeting viral replication with other key antiviral alternatives. Supporting experimental data, detailed methodologies, and visual representations of mechanisms and workflows are presented to aid in the evaluation and understanding of this broad-spectrum antiviral agent.
Introduction to Galidesivir and its Mechanism of Action
Galidesivir (BCX4430) is a broad-spectrum antiviral agent belonging to the class of nucleoside analogs.[1][2][3] For its antiviral activity, Galidesivir must be metabolized within the host cell to its active form, Galidesivir triphosphate (Gal-TP).[1][3] As an adenosine (B11128) analog, Gal-TP mimics the natural adenosine triphosphate (ATP) and targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2][3]
The primary mechanism of action of this compound involves the inhibition of viral RNA synthesis.[2][3] Studies have shown that Gal-TP is incorporated into the nascent viral RNA chain by the RdRp.[3] This incorporation leads to the stalling of the polymerase, effectively halting further elongation of the viral RNA and thus preventing viral replication.[3] This targeted inhibition of the viral RdRp, an enzyme not present in host cells, provides a basis for its selective antiviral activity.[1]
Comparative Analysis of Antiviral Activity
The efficacy of Galidesivir has been evaluated against a wide range of RNA viruses in both in vitro and cell-based assays. Its performance is often compared with other nucleoside analogs that also target the viral RdRp, such as Remdesivir and Favipiravir.
In Vitro RdRp Inhibition
Biochemical assays directly measuring the inhibition of purified viral RdRp provide a clear comparison of the potency of the active triphosphate forms of these drugs. The half-maximal inhibitory concentration (IC50) is a key metric in these assays.
| Antiviral Triphosphate | Virus (Target Enzyme) | IC50 (µM) | Reference |
| Galidesivir-TP | Dengue Virus 2 (DENV2) NS5 RdRp | 42 ± 12 | [4][5] |
| Zika Virus (ZIKV) NS5 RdRp | 47 ± 5 | [4][5] | |
| Remdesivir-TP | Yellow Fever Virus (YFV) RdRp | 0.26 ± 0.03 | [6] |
| Dengue Virus 3 (DENV3) RdRp | 1.3 - 2.2 | [6] | |
| Zika Virus (ZIKV) RdRp | 1.3 - 2.2 | [6] | |
| Tick-Borne Encephalitis Virus (TBEV) RdRp | 1.3 - 2.2 | [6] | |
| Japanese Encephalitis Virus (JEV) RdRp | 1.3 - 2.2 | [6] | |
| West Nile Virus (WNV) RdRp | 1.3 - 2.2 | [6] | |
| Favipiravir-RTP | Influenza Virus RdRp | 0.341 | [1] |
| Human Norovirus RdRp | ~2.5 | [7] | |
| Mouse Norovirus RdRp | ~2.5 | [7] |
Cell-Based Antiviral Activity
Cell-based assays measure the ability of the parent drug to inhibit viral replication within a cellular context, providing a more biologically relevant measure of antiviral efficacy. The half-maximal effective concentration (EC50) is the standard metric for these assays.
| Antiviral Drug | Virus | Cell Line | EC50 (µM) | Reference |
| Galidesivir | Ebola Virus (EBOV) | HeLa | 3 - 12 | [2] |
| Marburg Virus (MARV) | HeLa | 3 - 12 | [2] | |
| Influenza A and B Viruses | MDCK | 1 - 5 | [2] | |
| Measles Virus (MeV) | Vero76 | 1.8 | [2] | |
| Yellow Fever Virus (YFV) | - | - (SI50 = 43) | [2] | |
| Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | [3] | |
| Dengue Virus (DENV) | Vero | >9.0 (SI) | [3] | |
| West Nile Virus (WNV) | PS | 2.3 | [3] | |
| Remdesivir | Respiratory Syncytial Virus (RSV) | - | 0.019 | [8] |
| MERS-CoV | - | 0.34 | [8] | |
| SARS-CoV-2 | Vero E6 | 1.65 | [9] | |
| SARS-CoV-2 | Calu-3 | 0.28 | [9] | |
| Favipiravir | Influenza A, B, and C Viruses | MDCK | 0.014 - 0.55 | [1] |
| La Crosse Virus (LACV) | - | 32 - 191 | [1] | |
| Rift Valley Fever Virus (RVFV) | - | 32 - 191 | [1] | |
| Rabies Virus | Neuro-2a | 5.0 - 7.0 µg/ml | [10] | |
| Western Equine Encephalitis Virus (WEEV) | Vero | EC90 at 47 µg/ml | [10] | |
| Rhinovirus | HeLa | 29 µg/mL | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to validate the target and efficacy of this compound and its alternatives.
In Vitro RdRp Inhibition Assay
This assay directly measures the inhibitory effect of the triphosphate form of the antiviral drug on the enzymatic activity of purified viral RNA-dependent RNA polymerase.
Principle: A primer-template RNA duplex is used as a substrate for the purified RdRp. The incorporation of nucleotides, including the inhibitor, into the elongating RNA strand is monitored. Inhibition is quantified by measuring the reduction in the synthesis of the full-length RNA product.
General Protocol:
-
Enzyme and Substrate Preparation: Purify recombinant viral RdRp. Synthesize and purify a single-stranded RNA template and a complementary primer.
-
Reaction Mixture: Prepare a reaction buffer containing the purified RdRp, the primer-template duplex, and a mixture of natural ribonucleoside triphosphates (NTPs).
-
Inhibitor Addition: Add serial dilutions of the antiviral triphosphate (e.g., Gal-TP, Remdesivir-TP, Favipiravir-RTP) to the reaction mixture.
-
Reaction Incubation: Initiate the reaction by adding a divalent cation (e.g., Mg2+) and incubate at the optimal temperature for the enzyme.
-
Product Analysis: Stop the reaction and analyze the RNA products using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography (if using radiolabeled NTPs) or fluorescence-based detection.
-
Data Analysis: Quantify the amount of full-length RNA product in the presence and absence of the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that reduces RdRp activity by 50%.
Cell-Based Viral Replication Assay (Plaque Reduction Assay)
This assay determines the ability of a drug to inhibit the replication of infectious virus in a cell culture system.
Principle: A monolayer of susceptible host cells is infected with the virus in the presence of varying concentrations of the antiviral drug. The formation of plaques, which are localized areas of cell death caused by viral replication, is quantified.
General Protocol:
-
Cell Seeding: Seed a monolayer of appropriate host cells in multi-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus.
-
Drug Treatment: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. Determine the EC50 value, the concentration of the drug that reduces the number of plaques by 50%.
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental processes.
Caption: Mechanism of action of Galidesivir.
Caption: Workflow for an in vitro RdRp inhibition assay.
Caption: Workflow for a cell-based plaque reduction assay.
Conclusion
This compound demonstrates a clear mechanism of action by targeting the viral RNA-dependent RNA polymerase, leading to the stalling of viral RNA synthesis. Comparative data from in vitro and cell-based assays indicate its broad-spectrum activity against a variety of RNA viruses. While direct comparisons of IC50 and EC50 values with other RdRp inhibitors like Remdesivir and Favipiravir show varying potencies depending on the virus and the assay system, Galidesivir remains a significant candidate for further antiviral drug development. The provided experimental frameworks offer a basis for the continued evaluation and validation of its therapeutic potential.
References
- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir against COVID-19 and Other Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. chemjournal.researchfloor.org [chemjournal.researchfloor.org]
Comparative Analysis of Galidesivir Triphosphate's Inhibitory Action on Diverse Viral Polymerases
For Immediate Release
A Head-to-Head Look at a Promising Broad-Spectrum Antiviral Agent
Galidesivir (B1663889), a novel adenosine (B11128) analog, has demonstrated significant potential as a broad-spectrum antiviral agent. Its active form, Galidesivir triphosphate (GTP), directly targets the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses, a critical enzyme for viral replication. This guide provides a comparative analysis of GTP's inhibitory efficacy against the polymerases of several key viral pathogens, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals engaged in the pursuit of effective antiviral therapies.
Mechanism of Action: Stalling the Viral Engine
Galidesivir is a prodrug that, once inside the host cell, is converted into its active triphosphate form by host kinases.[1][2] GTP then acts as a competitive inhibitor of the natural nucleotide adenosine triphosphate (ATP), binding to the active site of the viral RdRp.[2] Interestingly, for flaviviruses like Dengue and Zika, the primary mechanism of action is not immediate chain termination but rather a stalling of the polymerase complex, effectively halting the process of RNA replication.[1][3][4] For other viruses, such as Hepatitis C, a model of delayed chain termination has been proposed.[1][2]
Quantitative Comparison of Polymerase Inhibition
The following table summarizes the available in vitro data on the inhibition of various viral RNA-dependent RNA polymerases by this compound. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency; a lower IC50 value indicates greater potency.
| Virus Family | Virus | Viral Polymerase | IC50 (μM) | Comments |
| Flaviviridae | Dengue virus type 2 (DENV2) | NS5 RdRp | 42 ± 12 | Determined by a dinucleotide-primed, continuous fluorescence-based assay.[1][3][4][5][6] |
| Flaviviridae | Zika virus (ZIKV) | NS5 RdRp | 47 ± 5 | Determined by a dinucleotide-primed, continuous fluorescence-based assay.[1][3][4][5][6] |
| Flaviviridae | Hepatitis C virus (HCV) | NS5B RdRp | 1 - 60 | Inhibits transcriptional activity in a cell-free, isolated enzyme transcription assay; specific IC50 not determined.[2] |
| Filoviridae | Ebola virus (EBOV) | L protein (RdRp) | Data Not Available | In vitro polymerase inhibition data for the triphosphate form is not currently published. Galidesivir has shown efficacy in animal models.[7][8] |
| Filoviridae | Marburg virus (MARV) | L protein (RdRp) | Data Not Available | In vitro polymerase inhibition data for the triphosphate form is not currently published. Galidesivir has shown efficacy in animal models.[1] |
| Coronaviridae | SARS-CoV-2 | nsp12 (RdRp) | Data Not Available | In vitro polymerase inhibition data for the triphosphate form is not currently published. Molecular docking studies suggest potential binding.[9][10] |
Experimental Methodologies
The determination of IC50 values for Dengue and Zika virus polymerases was conducted using a robust in vitro assay. Below is a detailed description of the experimental protocol.
Dinucleotide-Primed, Continuous Fluorescence-Based Polymerase Assay
This assay measures the inhibition of RNA synthesis by viral polymerase in real-time.
Key Components:
-
Viral Polymerase: Purified recombinant NS5 protein from Dengue virus type 2 or Zika virus.
-
Template: A homopolymeric poly(U) template.
-
Primer: A short dinucleotide primer (ApA).
-
Substrate: The natural nucleotide ATP and the inhibitor, this compound, at varying concentrations.
-
Detection Reagent: A fluorescent dye (e.g., SYBR Green II) that intercalates with the newly synthesized double-stranded RNA, resulting in an increase in fluorescence.
Protocol Outline:
-
Reaction Setup: The reaction mixture is prepared containing the viral polymerase, poly(U) template, ApA primer, and the fluorescent dye in a suitable reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP and varying concentrations of this compound.
-
Data Acquisition: The fluorescence intensity is monitored in real-time using a fluorescence plate reader. The rate of RNA synthesis is proportional to the rate of increase in fluorescence.
-
Data Analysis: The initial reaction rates are plotted against the concentration of this compound. The data is then fitted to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.
Visualizing the Workflow and Mechanism
To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Proposed mechanism of polymerase stalling by this compound.
Conclusion and Future Directions
The available data clearly indicate that this compound is a potent inhibitor of the RNA-dependent RNA polymerases of Dengue and Zika viruses, with comparable IC50 values in the low micromolar range. While its activity against Hepatitis C virus polymerase has been demonstrated, a precise IC50 value from in vitro polymerase assays is needed for a direct comparison. A significant gap in the current knowledge is the lack of direct in vitro polymerase inhibition data for other high-threat viruses such as Ebola, Marburg, and SARS-CoV-2, for which Galidesivir has shown promise in cellular or animal models. Future research should prioritize conducting standardized in vitro polymerase assays for a wider range of viral polymerases to build a more comprehensive and directly comparable dataset. Such data will be invaluable for guiding the further development and potential clinical application of Galidesivir as a broad-spectrum antiviral therapeutic.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Galidesivir Triphosphate's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Galidesivir (B1663889) triphosphate, with a focus on its cross-validation in multiple laboratories. It includes supporting experimental data, detailed methodologies for key assays, and a comparative look at other relevant antiviral agents.
Executive Summary
Galidesivir is a broad-spectrum adenosine (B11128) nucleoside analog that demonstrates antiviral activity against a wide range of RNA viruses. Its active form, Galidesivir triphosphate, acts as a chain terminator by inhibiting the viral RNA-dependent RNA polymerase (RdRp). The efficacy of Galidesivir has been independently verified in multiple laboratories, particularly against SARS-CoV-2, the virus responsible for COVID-19. This guide summarizes the available data from these cross-validation studies and compares its activity with other notable antiviral compounds like Remdesivir (B604916) and Favipiravir (B1662787).
Data Presentation: Cross-Validation of Galidesivir's Antiviral Activity
The antiviral activity of Galidesivir against SARS-CoV-2 has been independently assessed in three separate laboratories. The following table summarizes the 90% effective concentration (EC90) and selectivity index (SI) values obtained from Viral Yield Reduction (VYR) and Cytopathic Effect (CPE) assays in different cell lines.
| Cell Line | Assay Type | EC90 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC90) | Laboratory |
| Caco-2 | VYR | 2.7 | >100 | >37 | Lab 1[1] |
| Vero-76 | VYR | 6.8 | >100 | >15 | Lab 2[1] |
| Vero-76 | CPE | 20.5 | >100 | >4.9 | Lab 3[1] |
Note: A higher selectivity index indicates a more favorable safety profile, as it represents a larger window between the concentration required for antiviral activity and the concentration that is toxic to cells.
Comparative Antiviral Activity
While direct head-to-head comparative studies of this compound with other antiviral triphosphates in the same cross-validation studies are limited, the following table presents available in vitro efficacy data for Galidesivir, Remdesivir, and Favipiravir from various studies to provide a broader context of their antiviral potential against RNA viruses.
| Antiviral | Virus | Cell Line | EC50/EC90 | Reference |
| Galidesivir | SARS-CoV-2 | Caco-2 | EC90: 2.7 µg/mL | [1] |
| SARS-CoV-2 | Vero-76 | EC90: 6.8 µg/mL (VYR), 20.5 µg/mL (CPE) | [1] | |
| Influenza A and B | MDCK | EC50: 1-5 µM | [2] | |
| Remdesivir | SARS-CoV-2 | HCoV-NL63 | - | [3] |
| SARS-CoV-2 | - | LibDock score: 135.037 | [3] | |
| Favipiravir | SARS-CoV-2 | HCoV-NL63 | - | [3] |
| SARS-CoV-2 | - | LibDock score: 75.223 | [3] |
Disclaimer: The data presented for Remdesivir and Favipiravir are not from the same cross-validation studies as Galidesivir and are provided for informational purposes only. Direct comparison of absolute values across different studies can be misleading due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key assays used in the cross-validation of Galidesivir's antiviral activity are provided below.
Cytopathic Effect (CPE) Assay Protocol (General)
The CPE assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in 96-well microplates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (Galidesivir) in a cell culture medium.
-
Infection and Treatment: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Immediately after infection, add the diluted test compound to the wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours or until significant CPE is observed in the virus control wells[4].
-
Quantification of CPE:
-
Microscopic Examination: Visually score the degree of CPE in each well.
-
Cell Viability Staining: Use a dye such as crystal violet or neutral red to stain viable cells[5]. The amount of dye uptake is proportional to the number of living cells. Alternatively, a luminescent cell viability assay (e.g., CellTiter-Glo) can be used to measure ATP content, which correlates with cell viability[4].
-
-
Data Analysis: Calculate the concentration of the compound that inhibits CPE by 50% (EC50) or 90% (EC90) by plotting the percentage of CPE inhibition against the compound concentration.
Viral Yield Reduction (VYR) Assay Protocol (General)
The VYR assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus as described for the CPE assay.
-
Compound Treatment: Treat the infected cells with serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for one or more rounds of viral replication (e.g., 24-72 hours).
-
Harvesting of Virus: Collect the supernatant from each well, which contains the progeny virus.
-
Virus Titer Quantification: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay[6][7][8].
-
Plaque Assay: Serial dilutions of the supernatant are used to infect fresh cell monolayers under a semi-solid overlay. The number of plaques (localized areas of cell death) is counted to determine the plaque-forming units per milliliter (PFU/mL).
-
TCID50 Assay: Serial dilutions of the supernatant are added to cells in a 96-well plate. The dilution at which 50% of the wells show CPE is used to calculate the viral titer.
-
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. The EC50 or EC90 is the concentration of the compound that reduces the viral yield by 50% or 90%, respectively.
Mandatory Visualizations
Galidesivir Activation and Mechanism of Action
Caption: Intracellular activation of Galidesivir and its mechanism of action.
Experimental Workflow for Antiviral Activity Assessment
Caption: General experimental workflow for CPE and VYR assays.
References
- 1. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico evaluation of potential inhibitory activity of remdesivir, favipiravir, ribavirin and galidesivir active forms on SARS-CoV-2 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. labinsights.nl [labinsights.nl]
- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Viral Resistance Mechanisms to Galidesivir Triphosphate and Other Nucleoside Analogs
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the viral resistance mechanisms associated with Galidesivir triphosphate and two other prominent broad-spectrum antiviral nucleoside analogs: Remdesivir and Favipiravir. The information presented is supported by experimental data to aid researchers and professionals in the field of drug development.
Mechanism of Action: A Common Target
Galidesivir, Remdesivir, and Favipiravir are all prodrugs that, once inside a host cell, are metabolized into their active triphosphate forms. These active molecules mimic natural nucleosides and are incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. This incorporation disrupts the replication process, leading to either premature chain termination or lethal mutagenesis, ultimately inhibiting the production of new viral particles.
Comparative Overview of Viral Resistance
The primary mechanism of viral resistance to these nucleoside analogs involves mutations in the viral RdRp. These mutations can alter the enzyme's structure, reducing its affinity for the antiviral drug or its efficiency in incorporating the drug into the growing RNA strand. The following sections detail the known resistance profiles for each drug.
Galidesivir Resistance Profile
Research into resistance against Galidesivir has identified specific mutations in the RdRp of Tick-Borne Encephalitis Virus (TBEV), a member of the Flaviviridae family.
-
Key Resistance Mutation : A single amino acid substitution, E460D , located in the active site of the TBEV RdRp, has been experimentally confirmed to confer resistance to Galidesivir.
-
Level of Resistance : The E460D mutation results in an approximately 7-fold increase in the 50% effective concentration (EC50) of Galidesivir required to inhibit viral replication.
-
Cross-Resistance : Importantly, the E460D mutation in TBEV did not lead to cross-resistance against other structurally distinct nucleoside analogs, suggesting a specific mechanism of resistance.
-
Impact on Viral Fitness : The Galidesivir-resistant TBEV mutant carrying the E460D substitution exhibited reduced viral fitness in animal models, indicating a potential trade-off between drug resistance and viral viability.
Remdesivir Resistance Profile
Remdesivir has been a key antiviral in the context of the SARS-CoV-2 pandemic, leading to extensive investigation into its resistance mechanisms.
-
Key Resistance Mutations : Several mutations within the nsp12 protein, the RdRp of SARS-CoV-2, have been identified. Notable examples include S759A and V792I .
-
Level of Resistance : These mutations have been shown to increase the EC50 of Remdesivir by 2.7 to 10.4-fold .
-
Mechanism of Resistance : The S759A mutation is believed to decrease the RdRp's preference for incorporating Remdesivir triphosphate. The V792I substitution appears to help the polymerase bypass the chain termination caused by the incorporated drug.
Favipiravir Resistance Profile
Favipiravir's resistance has been primarily studied in the context of influenza A virus.
-
Key Resistance Mutations : Resistance to Favipiravir in influenza A virus is mainly associated with the K229R mutation in the PB1 subunit of the viral RdRp. This primary resistance mutation is often accompanied by a compensatory mutation, P653L , in the PA subunit.
-
Level of Resistance : The combination of the K229R and P653L mutations can lead to a significant, approximately 30-fold , decrease in susceptibility to Favipiravir.
-
Mechanism of Resistance : The K229R mutation is thought to hinder the incorporation of the active form of Favipiravir into the viral RNA. The P653L mutation appears to compensate for a loss of polymerase activity and viral fitness caused by the K229R mutation.
Quantitative Data Summary
| Antiviral | Virus Model | Key Resistance Mutation(s) | Fold Increase in EC50 | Cross-Resistance Profile | Impact on Viral Fitness |
| Galidesivir | Tick-Borne Encephalitis Virus (TBEV) | E460D in RdRp | ~7-fold | No cross-resistance observed with other tested nucleoside analogs. | Associated with reduced viral fitness in vivo. |
| Remdesivir | SARS-CoV-2 | S759A, V792I in nsp12 (RdRp) | 2.7 to 10.4-fold | Data on cross-resistance is an active area of research. | Some resistance mutations may come with a fitness cost. |
| Favipiravir | Influenza A Virus | K229R in PB1 (RdRp) + P653L in PA (compensatory) | ~30-fold | Limited data available on cross-resistance. | The primary resistance mutation incurs a fitness cost, which can be restored by the compensatory mutation. |
Experimental Methodologies
The identification and characterization of antiviral resistance mutations involve a series of established experimental protocols.
In Vitro Selection of Resistant Viruses
This method is employed to generate viral populations with decreased susceptibility to an antiviral drug through continuous culture in the presence of the compound.
-
Procedure :
-
A wild-type virus is used to infect a susceptible cell culture.
-
The infected cells are cultured in the presence of the antiviral drug, starting at a concentration around its EC50.
-
The virus produced from this culture is harvested and used to infect fresh cells, with a gradually increasing concentration of the drug in each subsequent passage.
-
This process is repeated for numerous passages, applying selective pressure for the emergence of resistant viral variants.
-
Once a resistant population is established, individual viral clones are isolated through plaque purification.
-
The genomes of these resistant clones are sequenced, with a focus on the gene encoding the drug's target (in this case, the RdRp), to identify potential resistance mutations.
-
Plaque Reduction Assay
This is a standard virological assay to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.
-
Procedure :
-
A monolayer of susceptible cells is prepared in multi-well plates.
-
The cells are infected with a standardized amount of virus in the presence of serial dilutions of the antiviral drug.
-
After an incubation period to allow for initial viral entry, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to neighboring cells.
-
This results in the formation of localized areas of cell death, or "plaques," where the virus has replicated.
-
After a few days, the cells are fixed and stained, making the plaques visible and countable.
-
The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
-
Site-Directed Mutagenesis
This molecular biology technique is used to introduce specific mutations into a gene of interest to confirm their role in conferring a particular phenotype, such as drug resistance.
-
Procedure :
-
A plasmid containing the wild-type viral gene (e.g., the RdRp gene) is used as a template.
-
Specifically designed primers containing the desired mutation are used in a polymerase chain reaction (PCR) to create a new, mutated version of the plasmid.
-
The original, non-mutated template plasmid is removed by enzymatic digestion.
-
The newly synthesized, mutated plasmid is introduced into bacteria for amplification.
-
The presence of the intended mutation is confirmed by DNA sequencing.
-
The mutated gene can then be used to generate a recombinant virus carrying the specific mutation, which can then be tested for its susceptibility to the antiviral drug.
-
Visualizing the Pathways
Caption: Mechanism of action of Galidesivir.
Caption: Comparative viral resistance mechanisms.
Caption: Workflow for selecting resistant viruses.
Evaluating the Selectivity of Galidesivir Triphosphate for Viral vs. Host Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent that has shown efficacy against a range of RNA viruses. As a nucleoside analog prodrug, it is intracellularly converted to its active form, Galidesivir triphosphate (BCX4430-TP). The primary mechanism of action of this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2][3] A key aspect of the therapeutic potential of any nucleoside analog is its selectivity for the viral target enzyme over host cellular polymerases to minimize toxicity. This guide provides a comparative evaluation of the selectivity of this compound for viral versus human polymerases, supported by available experimental data and detailed methodologies.
Executive Summary
This compound has been reported to exhibit a preferential inhibition of viral RNA polymerases over host DNA and RNA polymerases.[1] This selectivity is crucial for a favorable safety profile. While extensive quantitative data on the inhibition of a wide array of host polymerases remains limited in publicly accessible literature, studies on specific viral polymerases provide a basis for understanding its inhibitory potential.
Comparative Inhibitory Activity
The inhibitory activity of this compound has been quantified against the RNA-dependent RNA polymerases of several flaviviruses. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. A comprehensive comparison with host polymerases is pending the publication of direct comparative studies.
| Polymerase Target | Virus Family | Virus | IC50 (µM) | Reference |
| RNA-Dependent RNA Polymerase (RdRp) | Flaviviridae | Dengue Virus 2 (DENV2) | 42 ± 12 | Deshpande et al., 2023 |
| RNA-Dependent RNA Polymerase (RdRp) | Flaviviridae | Zika Virus (ZIKV) | 47 ± 5 | Deshpande et al., 2023 |
| Human Polymerases | ||||
| DNA Polymerase α | - | Human | Data not available | - |
| DNA Polymerase β | - | Human | Data not available | - |
| DNA Polymerase γ (Mitochondrial) | - | Human | Data not available | - |
| RNA Polymerase I | - | Human | Data not available | - |
| RNA Polymerase II | - | Human | Data not available | - |
| RNA Polymerase III | - | Human | Data not available | - |
| Mitochondrial RNA Polymerase | - | Human | Data not available | - |
Table 1: Comparative IC50 values of this compound against viral and host polymerases. The lack of publicly available data for human polymerases is a significant gap in the current understanding of Galidesivir's selectivity profile.
Mechanism of Action and Selectivity
This compound acts as a competitive inhibitor of its natural counterpart, adenosine (B11128) triphosphate (ATP), for incorporation into the nascent viral RNA chain by the viral RdRp.[4] Upon incorporation, it can lead to premature chain termination, thereby halting viral replication.[1][2][3] The structural differences between the viral RdRp and host polymerases are believed to be the basis for the observed selectivity. Host DNA and RNA polymerases have more stringent proofreading and substrate recognition mechanisms, which may prevent the efficient incorporation of the modified nucleoside analog.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of research findings. Below are the protocols for assessing the inhibitory activity of this compound against viral RNA-dependent RNA polymerases.
Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Example: DENV2 and ZIKV)
This protocol is based on the methods described by Deshpande et al., 2023.
1. Expression and Purification of Viral RdRp:
-
The full-length non-structural protein 5 (NS5), containing the RdRp domain of DENV2 and ZIKV, is expressed in E. coli or insect cells using recombinant DNA technology.
-
The protein is then purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography.
2. In Vitro RNA Polymerase Assay:
-
The assay is performed in a reaction mixture containing the purified RdRp enzyme, a synthetic RNA template-primer duplex, ribonucleotide triphosphates (including ATP, GTP, CTP, and UTP), and a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
The incorporation of nucleotides into the elongating RNA strand is monitored. This can be achieved using various methods, such as:
-
Radiolabeling: Inclusion of a radiolabeled nucleotide (e.g., [α-³²P]GTP) and quantification of the incorporated radioactivity in the RNA product.
-
Fluorescence-based assays: Using intercalating dyes (e.g., SYBR Green) that fluoresce upon binding to the double-stranded RNA product.
-
3. IC50 Determination:
-
The assay is performed in the presence of varying concentrations of this compound.
-
The rate of RNA synthesis is measured for each concentration.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Host Polymerase Inhibition Assay (General Protocol)
While specific data for this compound is not available, a general protocol for assessing inhibition of human polymerases is as follows:
1. Source of Human Polymerases:
-
Recombinant human DNA and RNA polymerases are commercially available or can be expressed and purified.
2. In Vitro Polymerase Assay:
-
DNA Polymerases (α, β, γ): The assay typically involves a DNA template-primer, deoxynucleotide triphosphates (dNTPs, including a radiolabeled one like [α-³²P]dCTP), and the specific DNA polymerase in its respective reaction buffer.
-
RNA Polymerases (I, II, III, Mitochondrial): These assays utilize a DNA template containing the appropriate promoter, ribonucleotide triphosphates (NTPs, including a radiolabeled one like [α-³²P]UTP), and the purified RNA polymerase.
3. IC50 Determination:
-
Similar to the viral polymerase assay, the reactions are carried out with a range of this compound concentrations.
-
The amount of incorporated nucleotide is quantified (e.g., by filter binding assays and scintillation counting).
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in evaluating the selectivity of this compound, the following diagrams are provided.
Caption: Mechanism of action of Galidesivir.
Caption: Experimental workflow for selectivity assessment.
Conclusion and Future Directions
The available data indicates that this compound is an inhibitor of viral RNA-dependent RNA polymerases. While it is reported to be selective for viral over host polymerases, a comprehensive, publicly available dataset of comparative IC50 or Ki values is needed to fully quantify this selectivity. Future studies should focus on direct, side-by-side comparisons of the inhibitory effects of this compound on a broad panel of viral and human polymerases, including mitochondrial polymerases, to provide a more complete assessment of its therapeutic index. Such data is essential for the continued development and potential clinical application of Galidesivir as a broad-spectrum antiviral agent.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCX4430 - A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCX4430 – A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
An Independent Validation of Published Galidesivir Triphosphate Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Galidesivir (B1663889) triphosphate's performance with alternative antiviral agents, supported by published experimental data. It is designed to offer a comprehensive resource for researchers and professionals in the field of antiviral drug development.
Mechanism of Action
Galidesivir is a prodrug, an adenosine (B11128) analog, that is metabolized within the host cell to its active form, Galidesivir triphosphate (Galidesivir-TP).[1][2] This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3][4] Upon incorporation into the nascent viral RNA strand, Galidesivir-TP leads to premature chain termination, thereby inhibiting viral replication.[1][2][4] Some studies suggest that it may also cause stalling of the polymerase complex prior to incorporation.[5][6][7][8]
Caption: Intracellular activation of Galidesivir and inhibition of viral replication.
Comparative In Vitro Efficacy
The following tables summarize the in vitro antiviral activity of this compound and its comparators, Remdesivir triphosphate and Cordycepin triphosphate, against a range of RNA viruses.
Table 1: Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Coronaviridae | SARS-CoV | Vero | 57.7 | >293 | >5.1 | [9] |
| MERS-CoV | Vero | 68.4 | >103 | >1.5 | [9] | |
| SARS-CoV-2 | Caco-2 | Low EC90 | - | Favorable | [9] | |
| SARS-CoV-2 | Vero-76 | Low EC90 | - | Favorable | [9] | |
| Flaviviridae | Dengue Virus 2 (DENV-2) | Huh-7 | - | - | - | [7] |
| Zika Virus (ZIKV) | Huh-7 | - | - | - | [7] | |
| Yellow Fever Virus (YFV) | Vero | - | >100 | >7 | [10] | |
| Filoviridae | Ebola Virus (EBOV) | HeLa | 3-12 | - | - | [11] |
| Marburg Virus (MARV) | HeLa | 3-12 | - | 38-55 | [11] | |
| Orthomyxoviridae | Influenza A/B | MDCK | 1-5 | - | >100 | [11] |
| Paramyxoviridae | Measles Virus | Vero76 | 1.8 | - | 167 | [11] |
| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | >100 | >2.3 | [3] |
| Junin Virus (JUNV) | Vero | 42.2 | >100 | >2.4 | [3] | |
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4-41.6 | >100 | >2.4-4.9 | [3] |
Table 2: Comparative Antiviral Activity of Remdesivir and Cordycepin
| Compound | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.22-0.32 (EC50) | [8] |
| SARS-CoV-2 | Human Airway Epithelial | 0.069 (EC50) | [8] | |
| SARS-CoV-2 (Delta) | Vero | 4.99 (IC50) | [12] | |
| SARS-CoV-2 (Omicron) | Vero | 8.60 (IC50) | [12] | |
| Cordycepin | SARS-CoV-2 (VOC-202012/01) | Vero E6 | 2.35 (EC50) | [13] |
| Dengue Virus 1 (DENV-1) | K562 | 87.5 (IC50) | [12] | |
| Dengue Virus 2 (DENV-2) | Vero | 26.94 (EC50) | [14] | |
| Influenza A (H1N1) | MDCK | 5.73 (IC50) | [12] |
Experimental Protocols
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This assay biochemically assesses the ability of a compound to inhibit the enzymatic activity of viral RdRp.
Methodology:
-
Protein Expression and Purification: The viral RdRp complex (e.g., SARS-CoV-2 nsp12 in complex with nsp7 and nsp8 cofactors) is expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli) and purified.[15]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified RdRp complex, a template-primer RNA duplex, ribonucleoside triphosphates (rNTPs), and the test compound (e.g., Galidesivir-TP) at various concentrations.[16]
-
Enzymatic Reaction: The reaction is initiated and incubated at an optimal temperature (e.g., 30-37°C) for a defined period to allow for RNA synthesis.[15]
-
Detection of RNA Synthesis: The amount of synthesized RNA is quantified. This can be achieved through various methods:
-
Gel Electrophoresis: The RNA products are resolved on a denaturing polyacrylamide gel and visualized by staining (e.g., with SYBR Gold).[16]
-
Fluorometric Assay: A fluorescent dye (e.g., PicoGreen or SYTO 9) that preferentially binds to double-stranded RNA (dsRNA) is used, and the fluorescence is measured.[15][17]
-
-
Data Analysis: The concentration of the compound that inhibits RdRp activity by 50% (IC50) is calculated by fitting the dose-response data to a suitable model.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.apub.kr [cdn.apub.kr]
- 9. researchgate.net [researchgate.net]
- 10. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 17. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Galidesivir Triphosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Galidesivir (B1663889) triphosphate, an investigational antiviral agent. Adherence to these guidelines is critical for protecting laboratory personnel and the environment.
Galidesivir triphosphate, the active form of the adenosine (B11128) analog Galidesivir, is a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA replication.[1][2] The parent compound, Galidesivir, is classified as harmful if swallowed and causes skin and serious eye irritation.[3] As such, its active triphosphate form should be handled with care, and its disposal must follow stringent protocols for chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.[3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]
Step-by-Step Disposal Protocol for this compound
The disposal of investigational drugs like this compound is governed by institutional policies and local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] The following procedure outlines the standard best practices.
Step 1: Waste Identification and Classification
-
Consult Environmental Health & Safety (EHS): The first and most critical step is to contact your institution's EHS department. They will provide guidance on whether this compound is classified as a hazardous waste according to regulatory standards.[5]
-
Segregation: Do not mix this compound waste with other waste streams. It must be segregated as chemical waste.[6][7] If it has been used in experiments involving biological materials, it may be considered a mixed (chemical and biological) hazardous waste, which has special handling requirements.[8]
Step 2: Preparing for Disposal
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[6][9] The container must have a secure, tight-fitting lid.[9]
-
Labeling: Clearly label the waste container with its contents ("this compound Waste"), the associated hazards (e.g., "Irritant," "Harmful if Swallowed"), and the date of accumulation.[7][9]
Step 3: Waste Collection and Storage
-
Collection: Collect all materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, into the designated waste container.
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials.[7] Follow your institution's guidelines for the temporary storage of chemical waste.
Step 4: Final Disposal
-
Arrange for Pickup: Coordinate with your EHS department or designated waste management provider for the collection and disposal of the chemical waste.[6][7]
-
Incineration: Hazardous chemical waste, particularly investigational compounds, is typically disposed of via high-temperature incineration by a licensed environmental management vendor.[5]
Experimental Protocols and Data
Currently, there is no publicly available, standardized experimental protocol for the chemical neutralization or inactivation of this compound for disposal purposes. The recommended procedure is to treat it as a chemical waste and transfer it to a licensed disposal facility.
While specific data on the triphosphate form is limited, information on the parent compound, Galidesivir, provides context for its chemical nature.
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₅N₅O₃ | [1][3] |
| Molecular Weight | 265.27 g/mol | [1][3] |
| In Vitro Activity (EC₅₀) | Varies by virus and cell line. For example, against Yellow Fever Virus in Vero cells, the EC₅₀ is 24.5 µM. It's active against many RNA viruses with EC₅₀ values ranging from ~3 to >100 µM.[10][11] The efficiency of conversion to the active triphosphate form varies between cell lines.[12] | [10][11][12] |
| Storage (as solid) | Store at -20°C.[3] | [3] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. gmpsop.com [gmpsop.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. clinicallab.com [clinicallab.com]
- 10. Galidesivir dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Galidesivir triphosphate
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Galidesivir triphosphate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Based on the hazard assessment of the parent compound, Galidesivir, which indicates it is harmful if swallowed and causes skin and serious eye irritation, the following personal protective equipment is required when handling this compound.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Double-gloving is recommended.[2] |
| Body Protection | Protective Clothing | Disposable, low-linting coverall or lab coat with elastic cuffs. |
| Eye & Face Protection | Eye Protection | Safety glasses with side shields, chemical safety goggles, or a face shield.[1][2] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used, especially when handling powders or creating aerosols. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling and Disposal Plan
I. Pre-Experiment Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for Galidesivir to understand its hazards.[1]
-
Engineering Controls: All work with this compound, especially when in solid form, should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.
-
Don Personal Protective Equipment (PPE):
-
Wear a lab coat or disposable gown.
-
Put on safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.
-
Wear two pairs of chemical-resistant nitrile gloves.
-
II. Handling the Compound:
-
Weighing: If working with a solid form, carefully weigh the necessary amount in the fume hood. Use a spatula and avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Conducting the Experiment: Handle all solutions containing this compound with care, avoiding skin and eye contact.
III. Post-Experiment Procedures:
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution or 70% ethanol.
-
Place all disposable materials used during the experiment (e.g., pipette tips, tubes) into a designated hazardous waste container.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste.
-
Remove your lab coat or gown, turning it inside out as you remove it.
-
Remove eye and face protection.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
IV. Disposal:
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
